Fmoc-Val-Ala-PAB-PNP
Description
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Structure
2D Structure
Properties
IUPAC Name |
[4-[[(2S)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H36N4O9/c1-22(2)33(40-36(44)48-21-32-30-10-6-4-8-28(30)29-9-5-7-11-31(29)32)35(43)38-23(3)34(42)39-25-14-12-24(13-15-25)20-49-37(45)50-27-18-16-26(17-19-27)41(46)47/h4-19,22-23,32-33H,20-21H2,1-3H3,(H,38,43)(H,39,42)(H,40,44)/t23-,33-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJHZWBDLYYJQAV-WYOOIXGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H36N4O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Lynchpin of Targeted Therapy: An In-depth Technical Guide to the Fmoc-Val-Ala-PAB-PNP Linker's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapeutics, Antibody-Drug Conjugates (ADCs) represent a paradigm of precision medicine. The efficacy and safety of these biotherapeutics are critically dependent on the linker that bridges the monoclonal antibody to the cytotoxic payload. This technical guide provides a comprehensive examination of the core mechanism of action of the Fmoc-Val-Ala-PAB-PNP linker, a sophisticated, enzymatically cleavable system designed for controlled drug release in the tumor microenvironment.
Core Mechanism of Action: A Trifecta of Specificity, Cleavage, and Self-Immolation
The this compound linker is a multi-component system engineered for stability in systemic circulation and specific, efficient payload release within target cancer cells.[1] Its mechanism of action is a well-orchestrated cascade of events:
-
Targeted Delivery and Internalization: The ADC, featuring the this compound linker, circulates in the bloodstream in a stable, inactive form. The monoclonal antibody component directs the ADC to tumor cells overexpressing a specific surface antigen. Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via receptor-mediated endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage by Cathepsin B: The lysosome is characterized by an acidic environment and a high concentration of proteases. Cathepsin B, a cysteine protease frequently upregulated in various tumor types, plays a pivotal role in the linker's mechanism.[2] Cathepsin B recognizes and specifically cleaves the amide bond between the alanine (Ala) and the p-aminobenzyl (PAB) moieties of the linker.[3] The Valine-Alanine (Val-Ala) dipeptide sequence is a known substrate for Cathepsin B.[4]
-
Self-Immolative Cascade and Payload Release: The enzymatic cleavage of the Val-Ala dipeptide from the PAB spacer is the initiating trigger for a rapid, self-immolative electronic cascade.[5] The now-exposed aniline nitrogen of the PAB group initiates a 1,6-elimination reaction. This process results in the fragmentation of the PAB spacer and the traceless release of the unmodified, active cytotoxic payload into the cytoplasm of the cancer cell. The released payload can then engage its intracellular target, leading to cell cycle arrest and apoptosis.
The Fmoc (Fluorenylmethyloxycarbonyl) group is a protecting group utilized during the chemical synthesis of the linker and is removed prior to the final ADC construct. The PNP (p-nitrophenyl) group serves as an activated leaving group to facilitate the conjugation of the linker to an amine-containing payload.
Quantitative Data on Linker Cleavage
The kinetics of Cathepsin B-mediated cleavage are critical for the efficacy of ADCs employing the Val-Ala linker. While specific kinetic parameters for this compound are not extensively published in peer-reviewed literature, illustrative data for similar Val-Ala-PABC-fluorophore substrates provide valuable insights into the linker's performance.
Table 1: Illustrative Kinetic Parameters for Cathepsin B Cleavage of a Val-Ala Linker
| Peptide Linker | Km (µM) | kcat (s⁻¹) |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
Disclaimer: The data presented in this table is illustrative and based on a fluorogenic substrate analogue of the Val-Ala-PAB linker. Actual kinetic values may vary depending on the specific ADC construct, payload, and experimental conditions.
Experimental Protocols
A thorough evaluation of the this compound linker's mechanism of action involves a series of well-defined experimental protocols.
Solid-Phase Peptide Synthesis (SPPS) of the Fmoc-Val-Ala-PAB Linker
This protocol outlines the manual synthesis of the peptide linker on a solid support.
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) in a peptide synthesis vessel.
-
Loading of the First Amino Acid (Alanine): Dissolve Fmoc-Ala-OH and N,N-Diisopropylethylamine (DIPEA) in anhydrous DCM. Add the solution to the resin and agitate for 2-4 hours.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in N,N-Dimethylformamide (DMF) to remove the Fmoc protecting group from the alanine residue.
-
Coupling of the Second Amino Acid (Valine): Dissolve Fmoc-Val-OH, a coupling reagent (e.g., HATU), and DIPEA in DMF. Add this solution to the resin and agitate for 1-2 hours.
-
Fmoc Deprotection: Repeat the Fmoc deprotection step with 20% piperidine in DMF.
-
Coupling of the PAB Moiety: Couple a suitable Fmoc-protected p-aminobenzyl alcohol derivative to the N-terminus of the dipeptide.
-
Cleavage from Resin: Cleave the completed linker from the resin using a mild acidic solution (e.g., 1-5% Trifluoroacetic acid in DCM).
-
Purification: Purify the crude linker using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation of the Linker to a Payload via the PNP Activated Group
This protocol describes the attachment of an amine-containing cytotoxic payload to the linker.
-
Dissolution: Dissolve the purified this compound linker and the amine-containing payload in an anhydrous solvent such as DMF.
-
Reaction: Add a non-nucleophilic base like DIPEA to the solution to facilitate the reaction. Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the conjugation reaction using liquid chromatography-mass spectrometry (LC-MS).
-
Purification: Once the reaction is complete, purify the drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the drug-linker conjugate as a solid.
Cathepsin B Cleavage Assay
This fluorometric assay quantifies the susceptibility of the linker to enzymatic cleavage.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with 1 mM EDTA).
-
Prepare an activation buffer by adding a reducing agent like Dithiothreitol (DTT) to the assay buffer.
-
Dilute recombinant human Cathepsin B in the activation buffer.
-
Prepare a solution of a fluorogenic Val-Ala-PABC substrate (e.g., conjugated to 7-amino-4-methylcoumarin, AMC).
-
-
Assay Procedure:
-
In a 96-well black microplate, add the activated Cathepsin B solution.
-
Initiate the reaction by adding the fluorogenic substrate solution to the wells.
-
Include controls such as a blank (substrate only) and a negative control with a Cathepsin B inhibitor.
-
-
Measurement: Incubate the plate at 37°C and measure the increase in fluorescence over time using a fluorescence plate reader. The fluorescence signal is proportional to the amount of cleaved substrate.
-
Data Analysis: Calculate the rate of cleavage from the slope of the fluorescence versus time plot. For kinetic analysis, perform the assay with varying substrate concentrations to determine Km and kcat values by fitting the data to the Michaelis-Menten equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the potency of the final ADC on cancer cells.
-
Cell Seeding: Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and treat the cells for a period of 72-96 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
Visualizations
The following diagrams illustrate the key mechanisms and workflows associated with the this compound linker.
Caption: ADC mechanism of action from circulation to apoptosis.
Caption: Cathepsin B cleavage and PAB self-immolation cascade.
Caption: Experimental workflow for ADC synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. preprints.org [preprints.org]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fmoc-Val-Ala-PAB-PNP in Next-Generation Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Val-Ala-PAB-PNP is a critical building block in the development of advanced antibody-drug conjugates (ADCs), a powerful class of targeted therapeutics.[] This technical guide provides an in-depth analysis of its core applications, the underlying biochemical principles, and detailed experimental protocols relevant to its use in cancer research and drug development. We will explore the nuanced advantages of the valine-alanine (Val-Ala) dipeptide linker, present comparative data, and offer step-by-step methodologies for its integration into ADC constructs.
Core Components and Mechanism of Action
This compound is a chemically sophisticated linker precursor designed for the precise attachment of cytotoxic payloads to monoclonal antibodies. Each component of this molecule has a distinct and vital function:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the terminal amine. Its removal under mild basic conditions is a key step in the sequential synthesis of the drug-linker construct.[2]
-
Val-Ala (Valine-Alanine): A dipeptide sequence that serves as a substrate for specific enzymatic cleavage. This linker is designed to be selectively cleaved by proteases, such as Cathepsin B, which are often overexpressed in the lysosomal compartments of tumor cells.[2][3]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the payload in its active, unmodified form.[3]
-
PNP (p-nitrophenyl): A good leaving group that facilitates the efficient conjugation of the linker to an amine-containing cytotoxic payload.
The overarching mechanism of an ADC utilizing a Val-Ala linker begins with the binding of the antibody to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the Cathepsin B-mediated cleavage of the Val-Ala linker, initiating the self-immolation of the PAB spacer and the subsequent release of the cytotoxic payload, leading to targeted cell death.
Quantitative Data: A Comparative Analysis of Val-Ala and Val-Cit Linkers
The choice of the dipeptide linker is a critical determinant of an ADC's therapeutic index. The Val-Ala linker has emerged as a key alternative to the more traditional valine-citrulline (Val-Cit) linker. The following tables summarize key quantitative data comparing their performance characteristics.
| Parameter | Val-Ala Linker | Val-Cit Linker | Species | Comments |
| Plasma Half-life | 23 hours | 11.2 hours | Mouse | The Val-Ala linker demonstrates significantly improved stability in mouse plasma, a crucial consideration for preclinical in vivo studies. |
| Plasma Stability | Stable | Stable | Human | Both linkers exhibit high stability in human plasma, which is essential for clinical applications. |
| Parameter | Val-Ala Linker | Val-Cit Linker | Comments |
| Cathepsin B Cleavage Rate | Approximately half the rate of Val-Cit | Baseline | While the cleavage rate is slower, it is generally sufficient for effective payload release within the target cell. |
| Hydrophobicity | Lower | Higher | The reduced hydrophobicity of the Val-Ala linker mitigates the risk of ADC aggregation, especially with lipophilic payloads. |
| Achievable Drug-to-Antibody Ratio (DAR) | Up to 7.4 with minimal aggregation | Lower, with increased aggregation at higher DARs | The ability to achieve a higher DAR without significant aggregation can lead to more potent and homogenous ADCs. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and the resulting ADCs.
Protocol 1: Synthesis of this compound
This protocol outlines a general approach for the solid-phase synthesis of the dipeptide linker.
Materials:
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Rink Amide resin
-
Fmoc-Ala-OH
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Fmoc-Val-OH
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p-aminobenzyl alcohol (PAB-OH)
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p-nitrophenyl chloroformate
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Dichloromethane (DCM)
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N,N-Dimethylformamide (DMF)
-
Piperidine
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N,N'-Diisopropylethylamine (DIPEA)
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HBTU/HOBt coupling reagents
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Trifluoroacetic acid (TFA)
Procedure:
-
Resin Swelling and Alanine Coupling: Swell Rink Amide resin in DMF. Couple Fmoc-Ala-OH to the resin using HBTU/HOBt and DIPEA in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the coupled alanine using 20% piperidine in DMF.
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Valine Coupling: Couple Fmoc-Val-OH to the deprotected alanine using HBTU/HOBt and DIPEA in DMF.
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Fmoc Deprotection: Remove the Fmoc group from the coupled valine using 20% piperidine in DMF.
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PAB-PNP Moiety Synthesis (in solution): React p-aminobenzyl alcohol with p-nitrophenyl chloroformate in the presence of a non-nucleophilic base like DIPEA in DCM to form the PAB-PNP carbonate.
-
PAB-PNP Coupling to Dipeptide: Couple the synthesized PAB-PNP moiety to the deprotected dipeptide on the resin.
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Cleavage from Resin: Cleave the final this compound linker from the resin using a cleavage cocktail containing TFA.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Conjugation of a Cytotoxic Payload (e.g., MMAE) to this compound
This protocol describes the attachment of an amine-containing payload to the linker.
Materials:
-
This compound
-
Monomethyl auristatin E (MMAE) or other amine-containing payload
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N'-Diisopropylethylamine (DIPEA)
-
RP-HPLC system for purification
Procedure:
-
Dissolution: Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF.
-
Reaction: Add DIPEA (3 equivalents) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Purification: Purify the resulting drug-linker conjugate by preparative RP-HPLC.
-
Lyophilization: Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.
Protocol 3: Antibody-Drug Conjugation
This protocol outlines the conjugation of the drug-linker to a monoclonal antibody via reduced interchain disulfides.
Materials:
-
Monoclonal antibody (mAb)
-
Drug-linker construct with a maleimide handle (requires a separate step to add a maleimide group to the drug-linker)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Phosphate-buffered saline (PBS)
-
N-acetylcysteine
-
Size-exclusion chromatography (SEC) columns
Procedure:
-
Antibody Reduction: Partially reduce the interchain disulfides of the mAb using a controlled amount of TCEP in PBS. The amount of TCEP will determine the final DAR.
-
Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with EDTA, pH 7.4).
-
Conjugation Reaction: Dissolve the maleimide-functionalized drug-linker in a co-solvent like DMSO and add it to the reduced antibody solution at a molar excess. Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
Quenching: Quench any unreacted thiols by adding an excess of N-acetylcysteine.
-
Purification: Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography.
Protocol 4: In Vitro Cathepsin B Cleavage Assay
This assay quantifies the rate of payload release from the ADC in the presence of Cathepsin B.
Materials:
-
Purified ADC
-
Recombinant human Cathepsin B
-
Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5
-
Activation Buffer: Assay Buffer containing 2 mM DTT (prepare fresh)
-
Quenching solution (e.g., acetonitrile with an internal standard)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-activate Cathepsin B by incubating it in the Activation Buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM). Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
Visualizing Key Processes and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the ADC mechanism of action and a typical experimental workflow.
Caption: Mechanism of action for a Val-Ala linker-based ADC.
Caption: General experimental workflow for ADC development.
Conclusion
This compound is a versatile and highly valuable tool in the design and synthesis of next-generation antibody-drug conjugates. The Val-Ala dipeptide offers distinct advantages over the traditional Val-Cit linker, particularly in terms of its lower hydrophobicity, which allows for the development of ADCs with higher drug-to-antibody ratios and reduced aggregation, especially when working with lipophilic payloads. While the cleavage rate by Cathepsin B is comparatively slower, it is sufficient for potent and specific payload delivery within the tumor microenvironment. The detailed protocols and comparative data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively utilize this advanced linker technology in their pursuit of more effective and safer cancer therapeutics. The continued exploration and optimization of linker chemistry, exemplified by the Val-Ala dipeptide, will undoubtedly play a pivotal role in the future success of antibody-drug conjugates.
References
An In-Depth Technical Guide to the Fmoc-Val-Ala-PAB-PNP ADC Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Fmoc-Val-Ala-PAB-PNP linker, a crucial component in the development of Antibody-Drug Conjugates (ADCs). This document details the linker's structure, mechanism of action, relevant quantitative data, and detailed experimental protocols for its synthesis, conjugation, and evaluation.
Introduction to the this compound Linker
The this compound linker is a chemically sophisticated molecule designed for the targeted delivery of cytotoxic payloads to cancer cells. It is a cleavable linker system, meaning it is designed to be stable in systemic circulation and to release its payload under specific conditions within the target cell. The linker is composed of four key functional units:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide. This group is typically removed during the synthesis of the drug-linker conjugate before its attachment to the antibody.
-
Val-Ala (Valine-Alanine): A dipeptide sequence that serves as the recognition site for the lysosomal protease Cathepsin B.[1] This enzyme is often overexpressed in the tumor microenvironment, providing a mechanism for selective cleavage of the linker within cancer cells.[2]
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction to release the unmodified payload.[3]
-
PNP (p-nitrophenyl carbonate): An activated carbonate that serves as a good leaving group, facilitating the efficient and stable conjugation of the linker to an amine-containing payload molecule through a carbamate bond.[4]
The strategic combination of these components results in an ADC that can selectively deliver a potent cytotoxic agent to tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity.
Mechanism of Action: Payload Release
The release of the cytotoxic payload from an ADC constructed with the this compound linker is a multi-step process that occurs after the ADC has been internalized by the target cancer cell.
Quantitative Data
The selection of a linker is a critical decision in ADC design, and quantitative data on its performance is essential. The Val-Ala linker is often compared to the more established Val-Cit linker. While specific data for the this compound linker is limited, the following tables summarize key quantitative parameters for Val-Ala containing ADCs from various studies.
Table 1: Physicochemical and Performance Properties of Val-Ala vs. Val-Cit Linkers
| Property | Val-Ala Linker | Val-Cit Linker | Significance in ADC Development |
| Hydrophobicity | Less hydrophobic | More hydrophobic | Lower hydrophobicity of Val-Ala can reduce ADC aggregation, especially with lipophilic payloads.[3] |
| Aggregation | Reduced aggregation at high DARs | Prone to aggregation at high DARs | Val-Ala allows for the production of ADCs with higher Drug-to-Antibody Ratios (DARs) (up to ~7.4) with limited aggregation (<10%). |
| Cathepsin B Cleavage Rate | Slower (approximately half the rate of Val-Cit in some studies) | Faster | Val-Cit enables more rapid payload release. However, the cleavage rate of Val-Ala is generally considered sufficient for efficacy. |
| Plasma Stability (Human) | Stable | Stable | Both linkers demonstrate high stability in human plasma, which is crucial for minimizing premature drug release and off-target toxicity. |
| Plasma Stability (Mouse) | More stable | Unstable due to cleavage by carboxylesterase 1C | The instability of Val-Cit in mouse plasma can complicate preclinical in vivo studies. |
Table 2: In Vitro Cytotoxicity of Val-Ala vs. Val-Cit ADCs
| Antibody | Payload | Target Cell Line | Val-Ala ADC IC50 (pM) | Val-Cit ADC IC50 (pM) | Reference |
| Trastuzumab | MMAE | HER2+ cell line | 92 | 14.3 | |
| Anti-Her2 | MMAE | HER2+ | 111 | - |
Table 3: In Vivo Efficacy of Val-Ala Linker-Based ADCs in Xenograft Models
| ADC Target | Payload | Xenograft Model | Dosing | Outcome | Reference |
| Anti-LGR5 | PBD | Neuroblastoma | Clinically relevant dose | Complete inhibition of tumor growth | |
| Anti-HER2 | Low-potency PBD | Solid tumor | - | Antitumor efficacy observed | |
| Anti-CD22 | Low-potency PBD | Hematologic | - | Antitumor efficacy observed |
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation of the this compound linker and ADCs constructed with it.
Synthesis of this compound
References
Fmoc-Val-Ala-PAB-PNP: An In-Depth Technical Guide for Drug Development Professionals
Fmoc-Val-Ala-PAB-PNP is a crucial component in the development of advanced targeted therapeutics, particularly Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, and application in drug development for researchers, scientists, and professionals in the field.
This linker molecule is meticulously designed with four key components: a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a valine-alanine (Val-Ala) dipeptide sequence, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) activated carbonate. This sophisticated structure allows for the stable conjugation of potent cytotoxic payloads to antibodies and their subsequent controlled release within target cancer cells.
Core Chemical and Physical Properties
This compound is a white to off-white powder. Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and use in synthetic protocols.
| Property | Value | Reference |
| Chemical Formula | C37H36N4O9 | [1][2] |
| Molecular Weight | 680.7 g/mol | [1][2] |
| CAS Number | 1394238-92-6 | [1] |
| Purity | Typically >95% | |
| Solubility | 100 mg/mL in DMSO | |
| Appearance | White to off-white powder | |
| Storage Conditions | Store at -20°C, protected from light and moisture. |
Mechanism of Action in Antibody-Drug Conjugates
The therapeutic efficacy of an ADC utilizing the this compound linker is dependent on a precise, multi-step intracellular process. This process ensures that the cytotoxic payload is delivered specifically to the target cancer cells, minimizing off-target toxicity.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically through endocytosis, and traffics to the lysosome. The acidic environment of the lysosome and the presence of proteases, such as Cathepsin B, are crucial for the linker's function. Cathepsin B, which is often overexpressed in tumor cells, recognizes and cleaves the Val-Ala dipeptide sequence. This cleavage event triggers a cascade, leading to the 1,6-elimination and self-immolation of the PAB spacer. This rapid and irreversible fragmentation results in the release of the unmodified, active cytotoxic payload into the cytoplasm, where it can exert its therapeutic effect, leading to apoptosis of the cancer cell.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the this compound linker and its subsequent conjugation to a cytotoxic payload.
Synthesis of this compound
The synthesis of this compound can be achieved through a solution-phase peptide coupling approach, followed by activation of the benzyl alcohol. The following is a representative protocol.
Materials:
-
Fmoc-Val-OH
-
H-Ala-OBn (Alanine benzyl ester)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Palladium on carbon (Pd/C, 10%)
-
p-Aminobenzyl alcohol
-
p-Nitrophenyl chloroformate
-
Anhydrous DCM (Dichloromethane)
-
Pyridine
Procedure:
-
Dipeptide Synthesis: Dissolve Fmoc-Val-OH (1 equivalent), H-Ala-OBn (1 equivalent), and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) and stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Purify the resulting Fmoc-Val-Ala-OBn by column chromatography.
-
Benzyl Ester Deprotection: Dissolve the purified Fmoc-Val-Ala-OBn in a suitable solvent (e.g., methanol or ethyl acetate) and add 10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the deprotection is complete. Filter off the catalyst and evaporate the solvent to obtain Fmoc-Val-Ala-OH.
-
Coupling to PAB Spacer: Dissolve Fmoc-Val-Ala-OH (1 equivalent), p-aminobenzyl alcohol (1 equivalent), and HATU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2 equivalents) and stir at room temperature until the reaction is complete. Purify the product, Fmoc-Val-Ala-PAB-OH, by column chromatography.
-
Activation with PNP: Dissolve Fmoc-Val-Ala-PAB-OH (1 equivalent) in anhydrous DCM and cool to 0°C. Add pyridine (1.2 equivalents) followed by a solution of p-nitrophenyl chloroformate (1.2 equivalents) in DCM. Allow the reaction to warm to room temperature and stir until completion. Purify the final product, this compound, by column chromatography.
Conjugation of this compound to a Cytotoxic Payload (e.g., MMAE)
This protocol describes the reaction of the activated linker with an amine-containing payload.
Materials:
-
This compound
-
Amine-containing payload (e.g., Monomethyl auristatin E - MMAE)
-
Anhydrous DMF
-
DIPEA
-
20% Piperidine in DMF
-
Reverse-phase HPLC (RP-HPLC) system
Procedure:
-
Payload Conjugation: Dissolve this compound (1.1 equivalents) and the amine-containing payload (1 equivalent) in anhydrous DMF. Add DIPEA (3 equivalents) to the solution and stir at room temperature. Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-4 hours).
-
Purification: Purify the resulting Fmoc-Val-Ala-PAB-Payload conjugate by preparative RP-HPLC. Lyophilize the pure fractions to obtain the drug-linker as a solid.
-
Fmoc Deprotection: Dissolve the purified Fmoc-Val-Ala-PAB-Payload in DMF. Add a solution of 20% piperidine in DMF and stir at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Final Purification: Purify the deprotected H2N-Val-Ala-PAB-Payload by RP-HPLC and lyophilize to obtain the final drug-linker construct, ready for conjugation to an antibody.
Stability and Handling
While specific quantitative stability data for this compound under various pH and temperature conditions is not extensively published, general principles for handling Fmoc-protected peptides and p-nitrophenyl carbonates should be followed.
-
Fmoc Group Stability: The Fmoc group is stable under acidic conditions but is readily cleaved by bases, such as piperidine. Care should be taken to avoid basic conditions during storage and handling to prevent premature deprotection. Studies on Fmoc-protected amino acids suggest that they are stable in neutral and acidic conditions.
-
p-Nitrophenyl Carbonate Stability: The p-nitrophenyl carbonate is a reactive ester susceptible to hydrolysis, especially in the presence of moisture and at neutral to basic pH. It is crucial to use anhydrous solvents and work under an inert atmosphere (e.g., nitrogen or argon) during conjugation reactions to minimize hydrolysis of the linker.
-
Storage: The compound should be stored at -20°C in a desiccated environment to maintain its integrity. For stock solutions in anhydrous solvents like DMSO, storage at -80°C is recommended for long-term stability.
By understanding the chemical properties and adhering to the detailed protocols outlined in this guide, researchers and drug development professionals can effectively utilize this compound to construct potent and specific antibody-drug conjugates for targeted cancer therapy.
References
The Cornerstone of Controlled Payload Release: A Technical Guide to the PAB Self-Immolative Spacer in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The p-aminobenzyl (PAB) self-immolative spacer represents a critical innovation in the field of antibody-drug conjugates (ADCs), enabling the targeted and controlled release of potent cytotoxic payloads within cancer cells. Its clever chemical design ensures that the ADC remains stable in systemic circulation, minimizing off-target toxicity, and then efficiently liberates the active drug upon internalization into the tumor cell. This technical guide provides an in-depth exploration of the PAB spacer's role, mechanism of action, and the experimental protocols used for its evaluation, tailored for professionals in drug development.
The Critical Role of the PAB Spacer in ADC Efficacy
The primary function of the PAB self-immolative spacer is to act as a stable bridge between the antibody and the cytotoxic drug, rendering the drug inactive while it is conjugated.[1] The design of the PAB linker system is paramount for:
-
Preventing Premature Drug Release: The linker, in conjunction with a trigger mechanism, is engineered to be stable in the bloodstream (pH ~7.4), which is crucial for minimizing systemic toxicity to healthy tissues.[1]
-
Ensuring Efficient Payload Delivery: Upon internalization into the acidic and enzyme-rich environment of the lysosome within a cancer cell, the linker system is designed to rapidly and irreversibly decompose, releasing the payload in its fully active, unmodified form.[1][2]
-
Broadening the Therapeutic Window: By maximizing the delivery of the cytotoxic agent to the tumor site while minimizing systemic exposure, the PAB spacer helps to widen the therapeutic window, allowing for higher doses to be administered with a more favorable safety profile.[1]
Mechanism of Action: A Triggered Cascade
The self-immolative mechanism of the PAB spacer is a well-characterized 1,6-elimination reaction. This electronic cascade is initiated by the cleavage of a promoiety linked to the PAB spacer, often by lysosomal enzymes like cathepsin B that are overexpressed in many tumor cells.
The process unfolds as follows:
-
Triggering Event: An enzyme, such as cathepsin B, cleaves a specific peptide sequence (e.g., valine-citrulline) that is attached to the PAB spacer.
-
Unmasking the Aniline Nitrogen: This cleavage exposes a free aniline nitrogen on the PAB group.
-
Initiation of 1,6-Elimination: The unmasked aniline nitrogen initiates a rapid and irreversible electronic cascade.
-
Spacer Fragmentation: This cascade leads to the fragmentation of the PAB spacer.
-
Payload Release: The fragmentation results in the release of the unmodified, fully active cytotoxic drug, along with carbon dioxide and aza-quinone methide.
This controlled "demolition" ensures that the potent payload is only unleashed at the site of action, the interior of a cancer cell.
References
An In-depth Technical Guide to the Val-Ala Dipeptide Linker for Cathepsin B Cleavage
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Alanine (Val-Ala) dipeptide is a crucial component in the design of cleavable linkers for antibody-drug conjugates (ADCs). Its specific recognition and cleavage by the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells, enables the targeted release of cytotoxic payloads within the tumor microenvironment. This targeted release mechanism is paramount for enhancing the therapeutic window of ADCs by maximizing efficacy against malignant cells while minimizing systemic toxicity.[1] This technical guide provides a comprehensive overview of the Val-Ala dipeptide linker, including its mechanism of action, comparative quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action: Cathepsin B-Mediated Cleavage
The therapeutic efficacy of ADCs employing a Val-Ala linker hinges on a multi-step intracellular process. Upon binding to a target antigen on the cancer cell surface, the ADC is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome. The acidic milieu of the lysosome (pH 4.5-5.5) provides an optimal environment for Cathepsin B activity.
Cathepsin B, a cysteine protease, recognizes the Val-Ala dipeptide sequence and catalyzes the hydrolysis of the peptide bond. This cleavage event is often the initiating step in a cascade that leads to the release of the active drug. In many ADC designs, the Val-Ala linker is connected to a self-immolative spacer, such as p-aminobenzyl carbamate (PABC). Once the dipeptide is cleaved, the PABC spacer undergoes a spontaneous 1,6-elimination reaction, which in turn liberates the unmodified cytotoxic payload. This "traceless" release ensures that the drug can exert its pharmacological effect without any remnants of the linker that might impede its activity. While initially thought to be the sole enzyme responsible, it is now understood that other cathepsins, such as L, S, and F, may also contribute to the cleavage of such dipeptide linkers.[2]
Data Presentation: Quantitative Comparison of Dipeptide Linkers
The selection of a dipeptide linker is a critical decision in ADC design, with trade-offs between cleavage efficiency, stability, and the physicochemical properties of the final conjugate. The Val-Ala linker is often compared to the more traditional Valine-Citrulline (Val-Cit) linker. A key advantage of the Val-Ala linker is its lower hydrophobicity, which can mitigate aggregation issues, particularly with highly lipophilic payloads, and may allow for higher drug-to-antibody ratios (DARs).[3] However, in vitro studies have suggested that the cleavage rate of Val-Ala by Cathepsin B is approximately half that of Val-Cit.[3][4]
Below are tables summarizing key quantitative parameters for the Cathepsin B-mediated cleavage of various dipeptide linkers.
Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific experimental conditions. |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers
| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |
| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |
| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |
| GPLG-PABC | 12.1 | 2.1 | 1.74 x 10⁵ |
| Note: The values presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the specific peptide linkers, experimental conditions, and fluorophore used. |
Experimental Protocols
Detailed and reproducible protocols are essential for the evaluation and validation of Val-Ala linker performance in ADC development.
Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)
Objective: To quantify the rate of payload release from an ADC containing a Val-Ala linker upon incubation with recombinant human Cathepsin B.
Materials:
-
ADC with Val-Ala linker
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching Solution (e.g., acetonitrile with an internal standard)
-
HPLC system with a suitable column and detector
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., to a final concentration of 10 µM) with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding activated Cathepsin B (e.g., to a final concentration of 1 µM) to the ADC mixture. Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench Reaction: Immediately stop the reaction by adding the aliquot to the quenching solution. This can be achieved by acidifying the sample or adding a broad-spectrum protease inhibitor.
-
Sample Preparation: Precipitate the remaining antibody and enzyme by adding a solvent like acetonitrile. Centrifuge the sample to pellet the protein and collect the supernatant containing the released payload.
-
HPLC Analysis: Inject the supernatant onto a reverse-phase HPLC system. Use a suitable gradient to separate the released payload from other components.
-
Quantification: The amount of released drug is quantified by integrating the peak area corresponding to the payload and comparing it to a standard curve of the free drug. The rate of cleavage is determined by plotting the concentration of the released drug over time.
Protocol 2: Fluorogenic Substrate Cleavage Assay
Objective: To determine the kinetic parameters (Km and kcat) for the cleavage of a Val-Ala-containing fluorogenic substrate by Cathepsin B.
Materials:
-
Val-Ala-fluorogenic substrate (e.g., Val-Ala-AMC)
-
Recombinant human Cathepsin B
-
Activation Buffer (e.g., 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0)
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Activate pro-Cathepsin B according to the manufacturer's instructions.
-
Prepare a serial dilution of the Val-Ala-fluorogenic substrate in the assay buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.
-
-
Assay Setup:
-
Add 50 µL of activated Cathepsin B solution to the appropriate wells of a 96-well plate.
-
Add 50 µL of each concentration of the substrate to the wells containing the enzyme.
-
Include blank wells with the highest substrate concentration and assay buffer without the enzyme.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Measure the fluorescence kinetically at an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
-
Data Analysis:
-
For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme.
-
Protocol 3: Cell-Based ADC Cytotoxicity Assay (MTT Assay)
Objective: To determine the in vitro potency and specificity of an ADC with a Val-Ala linker on antigen-positive versus antigen-negative cells.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
ADC with Val-Ala linker
-
Unconjugated antibody (as a control)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both antigen-positive and antigen-negative cells in separate 96-well plates at an appropriate density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Remove the medium from the wells and add 100 µL of the different concentrations. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in the dark to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using suitable software.
Mandatory Visualization
Signaling Pathways
Caption: Cathepsin B's role in the intrinsic apoptosis pathway.
Experimental Workflows
Caption: Workflow for an in vitro ADC cleavage assay using HPLC.
Logical Relationships
Caption: The pathway of ADC internalization and payload release.
References
- 1. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Target-responsive subcellular catabolism analysis for early-stage antibody–drug conjugates screening and assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to Fmoc Protection in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of peptide synthesis, enabling the efficient and rapid creation of peptide chains. The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent approach in SPPS, favored for its mild deprotection conditions and versatility.[1] This guide delves into the core principles of Fmoc protection in peptide synthesis, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support researchers in their peptide synthesis endeavors.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS is characterized by the stepwise addition of amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, commonly referred to as a resin.[1] The synthesis is cyclical, with each cycle introducing a single amino acid and consisting of three primary steps: deprotection, activation and coupling, and washing.
-
Solid Support (Resin): The synthesis commences with an inert solid support, typically polystyrene beads cross-linked with divinylbenzene and functionalized with a linker.[1] The choice of resin and linker is critical as it dictates the C-terminal functionality of the final peptide, such as a carboxylic acid or an amide.[2]
-
Nα-Fmoc Protection: The α-amino group of each incoming amino acid is protected by the base-labile Fmoc group.[1] This temporary blockade prevents undesirable side reactions and ensures the peptide chain is elongated in the correct sequence. The Fmoc group is stable under acidic conditions, providing orthogonality with acid-labile side-chain protecting groups.
-
Side-Chain Protection: Reactive amino acid side chains are protected by groups that are stable to the basic conditions of Fmoc removal but can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), at the final step of synthesis. Common side-chain protecting groups include tert-butyl (tBu), tert-butyloxycarbonyl (Boc), and trityl (Trt).
The Fmoc SPPS Cycle: A Step-by-Step Process
The synthesis of a peptide using Fmoc chemistry is an iterative process. Each cycle of amino acid addition involves the following key steps:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base. The most commonly used reagent for this step is a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). The deprotection reaction proceeds via a β-elimination mechanism, releasing a free amine on the N-terminus of the growing peptide chain.
-
Washing: Following deprotection, the resin is thoroughly washed to remove the piperidine and the dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction. This washing step is crucial to prevent any interference with the subsequent coupling reaction.
-
Amino Acid Activation and Coupling: The carboxylic acid group of the incoming Fmoc-protected amino acid is activated to facilitate the formation of a peptide bond with the free amine of the resin-bound peptide. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Washing: A final washing step is performed to remove any excess reagents and byproducts from the coupling reaction, ensuring the resin is clean for the next synthesis cycle.
This cycle is repeated until the desired peptide sequence is assembled.
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Base-catalyzed β-elimination mechanism of Fmoc deprotection.
Quantitative Data in Fmoc SPPS
The efficiency of each step in the SPPS cycle is critical for the successful synthesis of the target peptide. Below are tables summarizing key quantitative data related to Fmoc SPPS.
Parameter Typical Value/Range Notes Reference Resin Loading 0.1 - 1.0 mmol/g The amount of the first amino acid attached per gram of resin. Amino Acid Excess 3 - 5 equivalents Molar excess of the incoming amino acid relative to the resin loading. Coupling Reagent Excess 3 - 5 equivalents Molar excess of the coupling reagent relative to the resin loading. Deprotection Time 5 - 20 minutes Time required for complete Fmoc removal with 20% piperidine in DMF. Coupling Time 30 - 120 minutes Varies depending on the amino acids being coupled and the coupling reagents used. Overall Synthesis Success Rate ~87% Percentage of peptides synthesized successfully, defined by the target peptide being the most abundant peak in mass spectrometry analysis.
Deprotection Reagent Concentration Typical Deprotection Time Notes Reference Piperidine 20% in DMF 2 x 5 minutes The most common and standard deprotection reagent. 4-Methylpiperidine (4MP) 20% in DMF Similar to Piperidine Can be used interchangeably with piperidine. Piperazine (PZ) 10% in DMF/Ethanol (9:1) Similar to Piperidine Used at a lower concentration due to solubility. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMF Shorter than Piperidine A stronger, non-nucleophilic base; can be useful for difficult deprotections but may increase the risk of side reactions like aspartimide formation.
Experimental Protocols
Detailed methodologies for the key steps in manual Fmoc SPPS are provided below.
1. Resin Swelling
-
Objective: To allow the resin beads to swell in the synthesis solvent, making the reactive sites accessible.
-
Protocol:
-
Weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and place it into a fritted syringe or a dedicated reaction vessel.
-
Add enough DMF (approximately 10-15 mL per gram of resin) to cover the resin completely.
-
Gently agitate the resin suspension for 30-60 minutes at room temperature to allow for complete swelling of the resin beads.
-
After swelling, drain the DMF by applying gentle vacuum or nitrogen pressure.
2. Fmoc Deprotection
-
Objective: To remove the N-terminal Fmoc protecting group.
-
Protocol:
-
Add a solution of 20% (v/v) piperidine in DMF (approximately 10 mL per gram of resin) to the swollen resin.
-
Agitate the mixture at room temperature for 2 minutes.
-
Drain the deprotection solution.
-
Add a second portion of the 20% piperidine in DMF solution.
-
Agitate the mixture at room temperature for 5-10 minutes.
-
Drain the solution and wash the resin thoroughly with several portions of DMF to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
3. Amino Acid Coupling
-
Objective: To form a peptide bond between the incoming Fmoc-amino acid and the N-terminus of the resin-bound peptide.
-
Protocol (using HATU):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., 4.5 equivalents) and HATU (e.g., 4.5 equivalents) in DMF.
-
Add a hindered base such as N,N-diisopropylethylamine (DIPEA) (e.g., 9 equivalents) to the amino acid/HATU solution and vortex briefly.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for at least 4 hours.
-
Drain the coupling solution and wash the resin with DMF.
4. Cleavage and Final Deprotection
-
Objective: To cleave the completed peptide from the resin and remove the side-chain protecting groups.
-
Protocol:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). TIS acts as a scavenger to trap reactive cations generated during deprotection.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether and dry it under vacuum.
Common Side Reactions in Fmoc SPPS
Several side reactions can occur during Fmoc SPPS, potentially leading to impurities in the final product. Understanding these side reactions is crucial for troubleshooting and optimizing peptide synthesis.
-
Aspartimide Formation: This is a common side reaction involving aspartic acid residues, particularly when followed by glycine, asparagine, or serine. The peptide backbone can cyclize to form a five-membered aspartimide ring, which can then reopen to yield a mixture of α- and β-peptides. This side reaction is promoted by prolonged exposure to the basic conditions of Fmoc deprotection.
```dot
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References
An In-Depth Technical Guide to Fmoc-Val-Ala-PAB-PNP for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. These complex molecules combine the high specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug, connected by a chemical linker. The linker is a critical component, dictating the stability of the ADC in circulation and the efficiency of payload release at the tumor site. This technical guide provides a comprehensive overview of the Fmoc-Val-Ala-PAB-PNP linker, a key tool in the development of next-generation ADCs.
This compound is a cleavable linker system designed for the targeted delivery of cytotoxic agents. It features a dipeptide sequence, Valine-Alanine (Val-Ala), which is specifically recognized and cleaved by the lysosomal protease Cathepsin B, an enzyme often overexpressed in the tumor microenvironment.[][2] This enzymatic susceptibility ensures that the cytotoxic payload is released preferentially within the target cancer cells, thereby minimizing systemic toxicity and enhancing the therapeutic window.[]
This guide will delve into the chemical properties, synthesis, and mechanism of action of the this compound linker. It will further provide detailed experimental protocols for its synthesis, conjugation to payloads and antibodies, and the subsequent in vitro and in vivo evaluation of the resulting ADCs. Quantitative data from various studies are summarized to facilitate a comparative analysis of its performance.
Chemical Properties and Synthesis
The this compound linker is a multi-component system, each part playing a crucial role in its function:
-
Fmoc (9-fluorenylmethoxycarbonyl): A base-labile protecting group for the N-terminus of the dipeptide, enabling stepwise synthesis of the linker.[3][]
-
Val-Ala (Valine-Alanine): A dipeptide sequence that serves as the recognition site for Cathepsin B.
-
PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Ala peptide bond, undergoes a 1,6-elimination reaction to release the unmodified cytotoxic drug.
-
PNP (p-nitrophenyl carbonate): An activated carbonate that facilitates the efficient conjugation of the linker to an amine-containing payload.
The synthesis of this compound can be achieved through both solid-phase and solution-phase chemistry. The choice of method often depends on the scale of synthesis and the specific requirements of the drug development program.
Mechanism of Action in Targeted Drug Delivery
The targeted drug delivery mechanism of an ADC utilizing the this compound linker is a multi-step process that begins with the specific recognition of a tumor-associated antigen by the monoclonal antibody component of the ADC.
Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome (pH 4.5-5.0) and the presence of highly active proteases, including Cathepsin B, facilitate the cleavage of the Val-Ala dipeptide linker. This enzymatic cleavage triggers the self-immolation of the PAB spacer, leading to the release of the potent cytotoxic payload into the cytoplasm of the cancer cell. The released drug can then exert its cell-killing effect, typically by interfering with critical cellular processes such as DNA replication or microtubule dynamics, ultimately leading to apoptosis.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful synthesis and evaluation of ADCs. The following sections provide step-by-step methodologies for key experiments involving the this compound linker.
Overall Experimental Workflow
The development of an ADC using the this compound linker follows a sequential workflow, from the synthesis of the linker and its conjugation to the payload, to the final conjugation with the antibody and subsequent characterization.
Protocol 1: Synthesis of Fmoc-Val-Ala-PAB-OH
This protocol describes a general procedure for the solution-phase synthesis of the peptide-spacer component of the linker.
-
Activation of Fmoc-Ala-OH:
-
Dissolve Fmoc-Ala-OH (1 equivalent) and a coupling agent such as HATU or HBTU (1 equivalent) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir for 5-10 minutes at room temperature to pre-activate the amino acid.
-
-
Coupling with p-aminobenzyl alcohol:
-
In a separate flask, dissolve p-aminobenzyl alcohol (1.1 equivalents) in anhydrous DMF.
-
Add the solution of p-aminobenzyl alcohol to the activated Fmoc-Ala-OH solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain Fmoc-Ala-PAB-OH.
-
-
Fmoc-Deprotection and Coupling with Fmoc-Val-OH:
-
The Fmoc group of Fmoc-Ala-PAB-OH is removed using 20% piperidine in DMF.
-
The resulting H2N-Ala-PAB-OH is then coupled with pre-activated Fmoc-Val-OH using similar coupling conditions as described in step 1.
-
-
Final Purification:
-
Purify the crude Fmoc-Val-Ala-PAB-OH by flash chromatography.
-
Protocol 2: Activation to this compound
This protocol is for the activation of the hydroxyl group of the PAB spacer with p-nitrophenyl chloroformate.
-
Reaction Setup:
-
Dissolve Fmoc-Val-Ala-PAB-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add pyridine (1.2 equivalents) followed by the dropwise addition of p-nitrophenyl chloroformate (1.1 equivalents) dissolved in anhydrous DCM.
-
-
Reaction and Monitoring:
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by flash chromatography on silica gel.
-
Protocol 3: Conjugation of a Cytotoxic Payload to the Linker
This protocol outlines the conjugation of an amine-containing payload (e.g., Monomethyl Auristatin E - MMAE) to the activated linker.
-
Preparation:
-
Dissolve the amine-containing payload (1 equivalent) in anhydrous DMF or Dimethyl sulfoxide (DMSO).
-
In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
-
Reaction:
-
Slowly add the solution of this compound to the payload solution.
-
If required, add DIPEA (1.5 - 2.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
-
Monitoring and Purification:
-
Monitor the reaction progress by HPLC or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Purify the crude drug-linker conjugate by preparative reverse-phase HPLC (RP-HPLC).
-
Characterize the final product by HPLC, Mass Spectrometry, and NMR to confirm its identity and purity.
-
Protocol 4: Conjugation of the Drug-Linker to a Monoclonal Antibody
This protocol describes the conjugation of the drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
-
Antibody Reduction:
-
To a solution of the antibody in a suitable buffer (e.g., PBS with 1 mM DTPA, pH 8.0), add a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). The amount of reducing agent will determine the final drug-to-antibody ratio (DAR). For a target DAR of 4, approximately 4.2 equivalents of the reducing agent are used.
-
Incubate the solution at 37°C for 1 hour.
-
Remove the excess reducing agent using a desalting column (e.g., G25) equilibrated in a suitable buffer at 4°C.
-
-
Conjugation:
-
Dissolve the purified drug-linker construct in a water-miscible organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a molar excess of 4-8 fold.
-
Gently agitate the reaction mixture at room temperature for 1-2 hours.
-
-
Quenching and Purification:
-
Quench any unreacted thiols by adding an excess of N-acetylcysteine.
-
Purify the ADC from the unconjugated drug-linker and other small molecules using size exclusion chromatography (SEC).
-
Concentrate the purified ADC and store it under appropriate conditions.
-
Protocol 5: Characterization of the ADC - Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
-
Hydrophobic Interaction Chromatography (HIC): This is a widely used method that separates ADC species based on the number of conjugated drug molecules. The weighted average DAR is calculated from the peak areas of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This method can be used to determine the DAR of the reduced and denatured ADC, providing information on the drug load on the light and heavy chains.
-
Mass Spectrometry (MS): Intact mass analysis of the ADC by LC-MS can provide precise information on the distribution of drug-loaded species and the average DAR.
Protocol 6: In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC in killing cancer cells.
-
Cell Seeding:
-
Seed target antigen-positive and antigen-negative cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting isotype control ADC, and the free drug.
-
Treat the cells with the different concentrations for a period relevant to the payload's mechanism of action (e.g., 72-96 hours).
-
-
Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Protocol 7: In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
-
Tumor Implantation:
-
Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, isotype control ADC, and ADC treatment group).
-
-
ADC Administration:
-
Administer the ADC intravenously (IV) via the tail vein at specified doses and schedules.
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight regularly (e.g., twice a week).
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study is typically terminated when the tumors in the control group reach a predetermined size.
-
The primary efficacy endpoint is tumor growth inhibition. The percentage of tumor growth inhibition is calculated and statistical analysis is performed to determine the significance of the treatment effect.
-
Quantitative Data Presentation
The following tables summarize illustrative quantitative data for ADCs utilizing Val-Ala linkers from various studies. It is important to note that direct comparisons should be made with caution as experimental conditions can vary between studies.
Table 1: In Vitro Cytotoxicity (IC50) of Val-Ala Linker-Based ADCs
| Antibody Target | Payload | Cancer Cell Line | IC50 (pM) | Reference |
| HER2 | MMAE | SK-BR-3 (HER2-positive) | ~100-200 | |
| HER2 | MMAE | BT-474 (HER2-positive) | ~200-300 | |
| HER2 | MMAE | MDA-MB-231 (HER2-negative) | >10,000 | |
| Folate Receptor α | IGN | KB (FRα-positive) | 7 | |
| Folate Receptor α | IGN | T47D (FRα-positive) | 20 | |
| Folate Receptor α | IGN | NCI-H2110 (FRα-positive, lower expression) | 80 | |
| CD33 | PBD Dimer | AML cell lines | Not specified |
Table 2: In Vivo Efficacy of Val-Ala Linker-Based ADCs in Xenograft Models
| Antibody Target | Payload | Xenograft Model | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HER2 | MMAE | SK-OV-3 (Ovarian Cancer) | 3 mg/kg, single dose | Significant inhibition | |
| CAIX | MMAE | SKRC-52 (Renal Cell Carcinoma) | 250 nmol/kg, multiple injections | Significant inhibition | |
| CD33 | PBD Dimer | SCLC | 0.025–0.4 mg/kg Q3W | Partial Response (14%) |
Table 3: Comparative Properties of Val-Ala and Val-Cit Linkers
| Property | Val-Ala Linker | Val-Cit Linker | Reference |
| Hydrophobicity | Less hydrophobic | More hydrophobic | |
| Aggregation at high DARs | Less prone to aggregation | More prone to aggregation | |
| Cleavage Rate by Cathepsin B | Slower | Faster | |
| Plasma Stability (Human) | High | High | |
| Plasma Stability (Mouse) | More stable | Less stable (cleaved by carboxylesterase) |
Conclusion
The this compound linker represents a significant advancement in the field of targeted drug delivery. Its key features, including specific cleavage by Cathepsin B and a self-immolative spacer, enable the controlled release of cytotoxic payloads within tumor cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. The Val-Ala dipeptide offers advantages over the more traditional Val-Cit linker, particularly in terms of reduced hydrophobicity, which can lead to ADCs with higher drug-to-antibody ratios and improved physicochemical properties.
This technical guide has provided a comprehensive overview of the this compound linker, from its chemical synthesis and mechanism of action to detailed experimental protocols for its application in ADC development. The presented quantitative data underscores its potential in creating potent and selective cancer therapeutics. As our understanding of tumor biology and linker chemistry continues to grow, further innovations based on this versatile platform are anticipated, paving the way for the next generation of highly effective and safer antibody-drug conjugates.
References
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the exquisite specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody to the payload, plays a pivotal role in the therapeutic success of an ADC. Its properties dictate the stability of the conjugate in circulation, the mechanism and rate of drug release at the tumor site, and ultimately, the overall efficacy and safety profile.[1][2] Cleavable linkers are designed to release the cytotoxic payload from the antibody upon encountering specific triggers within the tumor microenvironment or inside cancer cells.[3][4] This targeted release mechanism is crucial for maximizing on-target toxicity to cancer cells while minimizing systemic exposure and associated side effects.[5] This guide provides a comprehensive technical overview of the core principles of cleavable linkers in ADC development, focusing on their types, mechanisms of action, and the experimental evaluation of their performance.
The Core Principle: Conditional Payload Release
The fundamental advantage of cleavable linkers lies in their ability to remain stable in the systemic circulation and selectively release the potent cytotoxic payload under specific physiological conditions prevalent in the tumor microenvironment or within the cancer cell. This conditional release is paramount to achieving a wide therapeutic window. An ideal cleavable linker should exhibit high stability in plasma to prevent premature drug release and then undergo rapid and efficient cleavage at the target site.
Types of Cleavable Linkers and Their Mechanisms of Action
Cleavable linkers are broadly categorized based on their cleavage mechanism. The most common types include hydrazone, disulfide, peptide, and β-glucuronide linkers.
Hydrazone Linkers: pH-Sensitive Cleavage
Hydrazone linkers are designed to be susceptible to the acidic environment found within endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) of cancer cells. At the physiological pH of blood (pH 7.4), the hydrazone bond is relatively stable. However, upon internalization of the ADC into the acidic intracellular compartments, the hydrazone linkage undergoes hydrolysis, leading to the release of the payload.
Diagram of Hydrazone Linker Cleavage Mechanism
Caption: Acid-catalyzed hydrolysis of a hydrazone linker in the endosome/lysosome.
Disulfide Linkers: Reduction-Sensitive Cleavage
Disulfide linkers exploit the significant difference in the concentration of reducing agents, primarily glutathione (GSH), between the extracellular environment and the intracellular milieu. The concentration of GSH is substantially higher inside cells (1-10 mM) compared to the plasma (~5 µM). This redox potential difference allows for the selective cleavage of the disulfide bond within the cytoplasm of cancer cells, releasing the payload.
Diagram of Disulfide Linker Cleavage Mechanism
Caption: Reduction of a disulfide linker by intracellular glutathione (GSH).
Peptide Linkers: Protease-Sensitive Cleavage
Peptide linkers are designed to be substrates for specific proteases that are overexpressed in the tumor microenvironment or within the lysosomes of cancer cells, such as cathepsins. These linkers typically consist of a short dipeptide sequence, with valine-citrulline (Val-Cit) and valine-alanine (Val-Ala) being the most common. Upon internalization and trafficking to the lysosome, these peptide bonds are enzymatically cleaved, leading to the release of the payload, often through a self-immolative spacer.
Diagram of Peptide Linker Cleavage Mechanism
Caption: Enzymatic cleavage of a peptide linker by lysosomal proteases.
β-Glucuronide Linkers: Enzyme-Sensitive Cleavage
β-glucuronide linkers are cleaved by the enzyme β-glucuronidase, which is abundant in the lysosome and also found in the microenvironment of some solid tumors. These linkers are highly hydrophilic and have been shown to be very stable in plasma. The cleavage of the glucuronide moiety by β-glucuronidase triggers a self-immolative cascade that releases the active payload.
Diagram of β-Glucuronide Linker Cleavage Mechanism
Caption: Cleavage of a β-glucuronide linker by the enzyme β-glucuronidase.
Quantitative Data on Linker Stability
The stability of the linker in plasma is a critical parameter that influences the safety and efficacy of an ADC. Premature release of the payload can lead to off-target toxicity. The following table summarizes representative plasma half-life data for different cleavable linkers. It is important to note that these values can be influenced by the specific antibody, payload, and conjugation chemistry used.
| Linker Type | Cleavage Mechanism | Plasma Half-life (t½) | Species | Reference(s) |
| Hydrazone | pH-sensitive | ~2 days (early designs) | Human | |
| >7 days (newer designs) | Human | |||
| Disulfide | Reduction-sensitive | Variable, can be engineered | - | |
| Peptide (Val-Cit) | Protease-sensitive | >230 days | Human | |
| ~80 hours | Mouse | |||
| Peptide (Val-Ala) | Protease-sensitive | High stability | Human | |
| Improved stability vs. Val-Cit | Mouse | |||
| β-Glucuronide | Enzyme-sensitive | 81 days (extrapolated) | Rat |
Experimental Protocols for Evaluating Cleavable Linkers
A rigorous evaluation of ADCs with cleavable linkers involves a series of in vitro and in vivo assays to assess their stability, cytotoxicity, and mechanism of action.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Quantification: Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can directly measure the intact ADC, free payload, and any payload-adducts (e.g., payload-albumin). Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.
Experimental Workflow for Plasma Stability Assay
Caption: General workflow for an in vitro plasma stability assay of an ADC.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the ADC on antigen-positive and antigen-negative cancer cell lines.
Methodology:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates at an optimal density and incubate overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free payload. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce MTT to a purple formazan product.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the ADC induces apoptosis in target cells.
Methodology:
-
Cell Treatment: Treat target cells with the ADC at concentrations around the IC50 value for a specified time.
-
Cell Harvesting: Harvest the cells, including both adherent and floating populations.
-
Staining: Resuspend the cells in binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI enters and stains the DNA of necrotic or late apoptotic cells.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Payload-Induced Signaling Pathways
The cytotoxic payloads released from cleavable linkers induce cell death primarily through two major mechanisms: disruption of microtubule dynamics and DNA damage.
Tubulin Inhibitors (e.g., MMAE, DM1)
Payloads such as monomethyl auristatin E (MMAE) and maytansinoid DM1 are potent tubulin inhibitors. They bind to tubulin and disrupt microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Signaling Pathway for Tubulin Inhibitor-Induced Apoptosis
Caption: Simplified signaling cascade of tubulin inhibitor-induced apoptosis.
The apoptotic cascade initiated by microtubule disruption involves the Bcl-2 family of proteins, which regulate mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in programmed cell death.
Conclusion
Cleavable linkers are a cornerstone of modern ADC design, enabling the targeted delivery and conditional release of highly potent cytotoxic agents. A thorough understanding of the different types of cleavable linkers, their mechanisms of action, and the experimental methodologies for their evaluation is essential for the successful development of safe and effective ADC therapeutics. The rational selection of a cleavable linker, in conjunction with an appropriate antibody and payload, is critical to optimizing the therapeutic index and realizing the full potential of this promising class of anti-cancer drugs. Future innovations in linker technology will likely focus on developing novel cleavage strategies with even greater tumor specificity and improved stability profiles, further enhancing the precision of ADC-based therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine-Maleimide-Based Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of Fmoc-Val-Ala-PAB-PNP to MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the conjugation of the cleavable linker, Fmoc-Val-Ala-PAB-PNP, to the potent cytotoxic agent, Monomethyl Auristatin E (MMAE). This drug-linker conjugate is a critical component in the development of Antibody-Drug Conjugates (ADCs), a promising class of targeted cancer therapeutics.
The this compound linker system is designed for controlled drug release within the tumor microenvironment. The dipeptide sequence, Valine-Alanine (Val-Ala), is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in cancer cells. Following enzymatic cleavage, the self-immolative p-aminobenzyl (PAB) spacer ensures the efficient and traceless release of the unmodified MMAE payload. The p-nitrophenyl (PNP) carbonate serves as an activated ester, facilitating a robust and efficient conjugation to the secondary amine of MMAE. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus of the linker allows for potential further modification or can be removed in a subsequent step if required for antibody conjugation.
MMAE is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis, making it a highly effective cancer cell-killing agent.[2][3]
These protocols outline the necessary steps for the successful synthesis, purification, and characterization of the Fmoc-Val-Ala-PAB-MMAE conjugate, providing a foundation for its use in ADC development.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound to MMAE. The quantitative data is based on reported values for similar drug-linker syntheses and should be considered as a general guideline.[4] Actual results may vary depending on specific experimental conditions and reagent purity.
Table 1: Reagent Specifications and Stoichiometry
| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents | Purity |
| This compound | 680.70 | 1.1 | >98% |
| MMAE | 717.98 | 1.0 | >98% |
| Pyridine (or DIPEA) | 79.10 (129.24) | 3.0 - 5.0 | Anhydrous |
| Anhydrous DMF | 73.09 | - | Anhydrous |
Table 2: Reaction Conditions and Expected Outcomes
| Parameter | Value/Condition |
| Reaction Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Base | Pyridine or N,N-Diisopropylethylamine (DIPEA) |
| Reaction Temperature | Room Temperature (20-25 °C) |
| Reaction Time | 2 - 4 hours |
| Monitoring Technique | HPLC or LC-MS |
| Purification Method | Preparative Reverse-Phase HPLC (RP-HPLC) |
| Typical Yield | ~70-80% |
| Final Product Purity | >98% (by HPLC) |
Experimental Protocols
Protocol 1: Conjugation of this compound to MMAE
This protocol describes the reaction between the p-nitrophenyl (PNP) activated linker and the secondary amine of MMAE.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
1-Hydroxybenzotriazole (HOBt) (optional, can improve reaction efficiency)
-
Small, dry reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reagent Preparation: In a dry reaction vial under an inert atmosphere, dissolve MMAE (1.0 equivalent) in anhydrous DMF.
-
Linker Addition: To the MMAE solution, add this compound (1.1 equivalents). If using, add HOBt (1.0 equivalent) at this stage.
-
Base Addition: Add anhydrous pyridine (3.0 - 5.0 equivalents) or DIPEA (3.0 equivalents) to the reaction mixture to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the starting materials is complete (typically 2-4 hours).
-
Purification: Upon completion, purify the crude reaction mixture by preparative reverse-phase HPLC (RP-HPLC) to isolate the Fmoc-Val-Ala-PAB-MMAE conjugate.
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a solid.
Protocol 2: Analytical Characterization of Fmoc-Val-Ala-PAB-MMAE
A. High-Performance Liquid Chromatography (HPLC)
-
Purpose: To assess the purity of the final conjugate.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Expected Result: A single major peak corresponding to the Fmoc-Val-Ala-PAB-MMAE conjugate with a purity of >98%.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Purpose: To confirm the identity of the conjugate by determining its molecular weight.
-
LC Conditions: As described for HPLC analysis.
-
Mass Spectrometer: Electrospray ionization (ESI) in positive ion mode.
-
Expected Result: The observed mass should correspond to the calculated mass of the protonated molecule [M+H]⁺.
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Purpose: To confirm the structure of the final conjugate.
-
Solvent: DMSO-d6 or CDCl3.
-
Analysis: ¹H NMR and ¹³C NMR spectra should be consistent with the proposed structure of Fmoc-Val-Ala-PAB-MMAE.
Visualizations
Caption: Experimental workflow for the synthesis and purification of Fmoc-Val-Ala-PAB-MMAE.
Caption: MMAE mechanism of action leading to apoptosis.
References
- 1. Quinolone analogue inhibits tubulin polymerization and induces apoptosis via Cdk1-involved signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tubulin couples death receptor 5 to regulate apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The tubulin polymerization inhibitor gambogenic acid induces myelodysplastic syndrome cell apoptosis through upregulation of Fas expression mediated by the NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Application Notes and Protocols for the Solid-Phase Synthesis of the Val-Ala-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Valine-Alanine-para-aminobenzyl (Val-Ala-PAB) linker is a critical component in the design of modern Antibody-Drug Conjugates (ADCs). This dipeptide-based linker system is engineered for selective cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. Upon enzymatic cleavage of the amide bond between the alanine and the PAB moiety, the PAB group undergoes a self-immolation process, leading to the efficient and traceless release of the conjugated cytotoxic payload. The Val-Ala sequence offers a balance of stability in systemic circulation and susceptibility to cleavage within the target cell.
Solid-phase peptide synthesis (SPPS) provides a robust and efficient methodology for the construction of the Val-Ala-PAB linker. The use of a solid support, such as 2-chlorotrityl chloride (2-CTC) resin, allows for the straightforward purification of intermediates by simple filtration and washing, while the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy enables the sequential addition of amino acids in a controlled manner.
These application notes provide a detailed protocol for the manual solid-phase synthesis of the Fmoc-Val-Ala-PAB linker on 2-chlorotrityl chloride resin.
Data Presentation
The following tables summarize illustrative quantitative data for the solid-phase synthesis of the Val-Ala-PAB linker. Actual results may vary depending on the specific reagents, equipment, and techniques used.
Table 1: Resin Loading and Substitution Level
| Parameter | Value |
| Resin Type | 2-Chlorotrityl chloride resin |
| Initial Resin Loading Capacity | 0.9 - 1.6 mmol/g |
| Amino Acid for Loading | Fmoc-Ala-OH |
| Theoretical Maximum Loading | Dependent on initial resin capacity |
| Typical Achieved Loading | 0.5 - 0.8 mmol/g |
| Method of Quantification | UV-Vis spectrophotometry of Fmoc cleavage |
Table 2: Reagent Equivalents for Key Synthesis Steps
| Step | Reagent | Equivalents (relative to resin loading) |
| Loading of First Amino Acid | Fmoc-Ala-OH | 1.5 - 2.0 eq |
| DIPEA | 3.0 - 4.0 eq | |
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) solution |
| Amino Acid Coupling | Fmoc-Val-OH | 3.0 - 4.0 eq |
| HATU | 2.9 - 3.8 eq | |
| DIPEA or 2,4,6-Collidine | 6.0 - 8.0 eq | |
| Cleavage from Resin | Trifluoroacetic Acid (TFA) in DCM | 1-2% (v/v) solution |
Table 3: Illustrative Yield and Purity
| Parameter | Expected Value |
| Crude Product Yield | > 85% |
| Purity of Crude Product (by RP-HPLC) | > 80% |
| Purity after Purification (by RP-HPLC) | > 95% |
Experimental Protocols
The following protocols outline the detailed methodology for the solid-phase synthesis of the Fmoc-Val-Ala-PAB linker.
Protocol 1: Loading of the First Amino Acid (Fmoc-Ala-OH) onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling:
-
Place 1.0 g of 2-chlorotrityl chloride resin (e.g., 1.2 mmol/g loading capacity) in a solid-phase synthesis vessel.
-
Add 10 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Amino Acid Solution Preparation:
-
In a separate flask, dissolve Fmoc-Ala-OH (2.0 equivalents relative to the resin's loading capacity, e.g., 2.4 mmol, 747 mg) in 10 mL of anhydrous DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (4.0 equivalents, e.g., 4.8 mmol, 0.84 mL) to the amino acid solution.
-
-
Loading Reaction:
-
Add the amino acid solution to the swollen resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Capping of Unreacted Sites:
-
Add 1.0 mL of methanol (MeOH) to the reaction vessel to cap any unreacted chlorotrityl groups.
-
Agitate for 30 minutes.
-
-
Washing:
-
Drain the reaction solution.
-
Wash the resin sequentially with:
-
DCM (3 x 10 mL)
-
N,N-dimethylformamide (DMF) (3 x 10 mL)
-
DCM (3 x 10 mL)
-
Methanol (2 x 10 mL)
-
-
Dry the resin under vacuum.
-
Protocol 2: Fmoc Deprotection
-
Resin Swelling:
-
Swell the Fmoc-Ala-resin in 10 mL of DMF for 30 minutes.
-
Drain the DMF.
-
-
Deprotection:
-
Add 10 mL of 20% (v/v) piperidine in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 10 mL of 20% piperidine in DMF.
-
Agitate for 15 minutes.
-
-
Washing:
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5 x 10 mL) to ensure complete removal of piperidine. A Kaiser test can be performed to confirm the presence of a free amine.
-
Protocol 3: Coupling of the Second Amino Acid (Fmoc-Val-OH)
-
Amino Acid Activation:
-
In a separate flask, dissolve Fmoc-Val-OH (3.0 equivalents, e.g., 3.6 mmol, 1.22 g) and HATU (2.9 equivalents, e.g., 3.48 mmol, 1.32 g) in 10 mL of DMF.
-
Add DIPEA (6.0 equivalents, e.g., 7.2 mmol, 1.26 mL) to the solution.
-
Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected Ala-resin.
-
Agitate the mixture for 2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin sequentially with:
-
DMF (5 x 10 mL)
-
DCM (3 x 10 mL)
-
Methanol (2 x 10 mL)
-
-
Dry the resin under vacuum. A small sample can be taken for a Kaiser test to confirm the completion of the coupling (ninhydrin negative).
-
Protocol 4: Coupling of p-Aminobenzyl Alcohol (PAB)
-
Fmoc Deprotection:
-
Perform Fmoc deprotection on the Fmoc-Val-Ala-resin as described in Protocol 2 .
-
-
PAB Coupling:
-
This step requires careful optimization. A standard carbodiimide coupling approach can be attempted.
-
In a separate flask, dissolve p-aminobenzyl alcohol (3.0 equivalents) and a coupling agent such as HBTU/HOBt (3.0 equivalents) in DMF.
-
Add DIPEA (6.0 equivalents).
-
Add the activated solution to the deprotected Val-Ala-resin.
-
Agitate for 4-6 hours, monitoring the reaction progress.
-
-
Washing:
-
Wash the resin as described in the previous coupling step.
-
Protocol 5: Cleavage of the Fmoc-Val-Ala-PAB Linker from the Resin
-
Final Washing and Drying:
-
Wash the final Fmoc-Val-Ala-PAB-resin with DCM (3 x 10 mL).
-
Dry the resin thoroughly under vacuum.
-
-
Cleavage:
-
Prepare a solution of 1% trifluoroacetic acid (TFA) in DCM.
-
Add 10 mL of the cleavage solution to the resin.
-
Agitate for 2 minutes.
-
Drain the solution into a flask containing a small amount of pyridine to neutralize the TFA.
-
Repeat the cleavage step 3-5 times, collecting the filtrate each time.
-
-
Work-up:
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
The crude Fmoc-Val-Ala-PAB linker can be purified by reverse-phase HPLC.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of the Val-Ala-PAB linker.
Caption: Mechanism of drug release from a Val-Ala-PAB linked ADC.
Application Notes and Protocols for Fmoc Deprotection using Piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS), serving as a base-labile protecting group for the α-amino group of amino acids.[1][2] Its removal, or deprotection, is a critical step that is repeated throughout the synthesis of a peptide.[3][4] Piperidine is the most commonly used reagent for this purpose due to its efficacy in cleaving the Fmoc group under mild conditions.[2] This document provides detailed application notes and protocols for performing Fmoc deprotection using piperidine, aimed at researchers, scientists, and drug development professionals.
Mechanism of Fmoc Deprotection
The deprotection of the Fmoc group by piperidine proceeds via a β-elimination mechanism. The process can be summarized in two main steps:
-
Proton Abstraction: Piperidine, a secondary amine base, abstracts the acidic proton on the C9 position of the fluorenyl ring.
-
β-Elimination: This initial deprotonation is followed by a β-elimination, which leads to the cleavage of the carbamate bond, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).
-
Dibenzofulvene Adduct Formation: The highly reactive dibenzofulvene intermediate is subsequently trapped by a second molecule of piperidine to form a stable adduct. This scavenging step is crucial to prevent the dibenzofulvene from reacting with the newly liberated N-terminal amine of the peptide, which would terminate the chain elongation.
Factors Affecting Fmoc Deprotection
Several factors can influence the efficiency and outcome of the Fmoc deprotection reaction:
-
Piperidine Concentration: The most common concentration of piperidine used is 20% (v/v) in a suitable solvent, typically N,N-dimethylformamide (DMF). While higher concentrations can be used, 20% is generally sufficient for complete deprotection in a reasonable timeframe. Lower concentrations, such as 5%, may require longer reaction times.
-
Solvent: DMF is the most widely used solvent for Fmoc deprotection due to its excellent swelling properties for the polystyrene-based resins used in SPPS and its ability to solvate both the protected and deprotected peptide chains. N-methyl-2-pyrrolidone (NMP) is another suitable solvent.
-
Reaction Time: Typical deprotection times range from 5 to 20 minutes. A common protocol involves two treatments with the piperidine solution: a short initial treatment (1-3 minutes) followed by a longer one (5-15 minutes). The optimal time can vary depending on the amino acid sequence and the length of the peptide.
-
Temperature: Fmoc deprotection is typically carried out at room temperature. In cases of "difficult" sequences prone to aggregation, performing the synthesis at elevated temperatures (e.g., 60-90°C) can improve deprotection efficiency.
-
Peptide Sequence and Aggregation: As the peptide chain elongates, it can fold into secondary structures, leading to aggregation that may hinder the access of piperidine to the N-terminal Fmoc group. This can result in incomplete deprotection.
Common Side Reactions and Mitigation Strategies
While generally efficient, Fmoc deprotection with piperidine can be associated with certain side reactions:
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic aspartimide intermediate, particularly at Asp-Gly or Asp-Ser sequences. This can lead to racemization and the formation of β- and iso-aspartyl peptides. To minimize this, weaker bases like piperazine or the addition of an acid scavenger like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can be employed.
-
Diketopiperazine (DKP) Formation: The N-terminal dipeptide can cyclize to form a diketopiperazine, leading to its cleavage from the resin and a loss of yield. This is particularly problematic for sequences containing proline at the second or third position from the N-terminus. Using a resin with a sterically hindered linker can help to reduce DKP formation.
-
Racemization: The basic conditions of the deprotection step can cause epimerization of optically active amino acids, especially C-terminal residues and amino acids like cysteine and histidine. Using milder deprotection conditions or shorter reaction times can help to minimize racemization.
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This protocol is suitable for most standard peptide syntheses.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Piperidine, reagent grade
-
Reaction vessel for SPPS
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation of Deprotection Reagent: Prepare a 20% (v/v) solution of piperidine in DMF. For example, to make 100 mL, add 20 mL of piperidine to 80 mL of DMF.
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes before the first deprotection.
-
Initial Wash: Drain the DMF from the swollen resin.
-
First Deprotection: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently (e.g., by bubbling with nitrogen) for 2 minutes at room temperature.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution to the resin. Agitate the mixture for 5-15 minutes at room temperature. The exact time may need to be optimized for specific sequences.
-
Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times, with approximately 10 mL of DMF per gram of resin for each wash) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol 2: Fmoc Deprotection in Solution-Phase Synthesis
Materials:
-
Fmoc-protected peptide or amino acid dissolved in a suitable solvent (e.g., DMF)
-
Piperidine, reagent grade
-
Diethyl ether or other non-polar solvent for precipitation
Procedure:
-
Reaction Setup: To a solution of the Fmoc-protected compound in DMF, add piperidine to a final concentration of 20% (v/v).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 30 minutes to a few hours.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the excess piperidine and DMF.
-
Precipitation: Dissolve the residue in a minimal amount of a suitable solvent (e.g., a small amount of DMF or methanol) and precipitate the deprotected product by adding a large excess of a non-polar solvent like diethyl ether.
-
Isolation: Collect the precipitated product by filtration or centrifugation, wash with the non-polar solvent, and dry under vacuum.
Monitoring Fmoc Deprotection
The progress of the Fmoc deprotection can be monitored both qualitatively and quantitatively.
-
Qualitative Monitoring (Kaiser Test): The Kaiser test is a colorimetric method used to detect the presence of free primary amines on the resin. A positive result (a deep blue color) indicates that the Fmoc group has been successfully removed.
-
Quantitative Monitoring (UV-Vis Spectrophotometry): The dibenzofulvene-piperidine adduct formed during the deprotection has a strong UV absorbance maximum around 301 nm. By measuring the absorbance of the collected deprotection solution, the extent of Fmoc removal can be quantified using the Beer-Lambert law. The molar extinction coefficient for the dibenzofulvene-piperidine adduct in DMF is approximately 7800 M⁻¹cm⁻¹.
Protocol 3: Quantitative Monitoring of Fmoc Deprotection by UV-Vis Spectroscopy
Procedure:
-
Collect Filtrate: During the deprotection steps (Protocol 1, steps 4-6), collect all the piperidine/DMF filtrates in a volumetric flask of a known volume.
-
Dilute: Dilute the collected solution to the mark with DMF. Further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the absorbance of the diluted solution at 301 nm against a blank of 20% piperidine in DMF.
-
Calculate Loading: The amount of Fmoc group removed (and thus the loading of the resin) can be calculated using the following formula:
Loading (mmol/g) = (Absorbance × Dilution Factor × Volume of Flask (L)) / (7800 M⁻¹cm⁻¹ × Path Length (cm) × Mass of Resin (g))
Data Presentation
The following tables summarize key quantitative data related to Fmoc deprotection.
Table 1: Common Piperidine Concentrations and Typical Deprotection Times
| Piperidine Concentration (v/v in DMF) | Typical Deprotection Time | Notes |
| 20% | 5 - 15 minutes | Standard condition for most applications. |
| 30% | ~10 minutes | Can be used for faster deprotection. |
| 5% | > 10 minutes | May require longer reaction times for complete deprotection. |
| 2% DBU / 2% Piperidine in DMF | 5 - 10 minutes | Used for difficult sequences to minimize side reactions. |
Table 2: Comparison of Deprotection Reagents and Their Impact on Side Reactions
| Deprotection Reagent | Key Advantages | Common Side Reactions Mitigated | Reference |
| 20% Piperidine in DMF | Standard, effective, and well-characterized. | - | |
| Piperazine | Less basic and less nucleophilic than piperidine. | Aspartimide formation, racemization. | |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Strong, non-nucleophilic base, effective at low concentrations. | Piperidine adduct formation. | |
| 4-Methylpiperidine | Similar efficiency to piperidine, not a controlled substance. | - |
Conclusion
The use of piperidine for Fmoc deprotection is a robust and widely adopted method in peptide synthesis. A thorough understanding of the reaction mechanism, influencing factors, and potential side reactions is crucial for achieving high yields and purity of the final peptide product. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development and peptide chemistry. Careful optimization of the deprotection conditions for each specific peptide sequence will ensure the successful synthesis of the target molecule.
References
Application Notes and Protocols for Cathepsin B Cleavage Assay of Val-Ala Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of solid tumors.[] This characteristic has made it a prime target for the design of enzyme-cleavable linkers in antibody-drug conjugates (ADCs).[] These linkers connect a cytotoxic payload to a monoclonal antibody, and are designed to be stable in systemic circulation but to be cleaved upon internalization into target cancer cells, releasing the active drug.[2] The dipeptide sequence valine-alanine (Val-Ala) is a recognized substrate for Cathepsin B and is often incorporated into these cleavable linkers.[][3]
These application notes provide a detailed protocol for performing a fluorometric in vitro assay to determine the susceptibility of a Val-Ala linker to cleavage by Cathepsin B. The protocol is suitable for screening and characterizing potential ADC candidates.
Principle of the Assay
The assay quantitatively measures the activity of Cathepsin B on a substrate containing the Val-Ala sequence. A common method involves a fluorogenic substrate where the Val-Ala linker is attached to a quenched fluorophore. Upon cleavage by Cathepsin B, the fluorophore is released, resulting in a measurable increase in fluorescence. The rate of fluorescence increase is directly proportional to the enzyme's activity.
Data Presentation
Table 1: Example Endpoint Fluorescence Data for Val-Ala Linker Cleavage
| Sample | Description | Average RFU | Standard Deviation | Fold Change vs. Negative Control |
| 1 | Val-Ala-Fluorophore + Cathepsin B | 8540 | 320 | 42.7 |
| 2 | Val-Cit-Fluorophore + Cathepsin B (Positive Control) | 16820 | 650 | 84.1 |
| 3 | Scrambled Peptide-Fluorophore + Cathepsin B | 310 | 45 | 1.55 |
| 4 | Val-Ala-Fluorophore (No Enzyme) | 250 | 30 | 1.25 |
| 5 | Cathepsin B + Inhibitor (Negative Control) | 200 | 25 | 1.0 |
Table 2: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers
| Dipeptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Val-Ala | 25.8 | 0.08 | 3.1 x 10³ |
| Val-Cit | 12.5 | 0.15 | 1.2 x 10⁴ |
Experimental Protocols
This section provides a detailed methodology for a fluorometric Cathepsin B cleavage assay.
Materials and Reagents
-
Recombinant Human Cathepsin B
-
Val-Ala-linker conjugated to a fluorophore (e.g., AMC - 7-amino-4-methylcoumarin)
-
Positive Control Substrate (e.g., Z-Arg-Arg-AMC or Val-Cit-AMC)
-
Cathepsin B Inhibitor (e.g., CA-074)
-
Assay Buffer: 50 mM Sodium Acetate, 2.5 mM EDTA, 5 mM DTT, pH 5.5
-
DMSO (for dissolving substrate and inhibitor)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation/Emission wavelengths compatible with the chosen fluorophore, e.g., ~360-380 nm / ~440-460 nm for AMC)
-
Incubator at 37°C
Enzyme Activation Protocol
-
Prepare the Assay Buffer as described above.
-
Dilute the Recombinant Human Cathepsin B to a working concentration (e.g., 50 nM) in the Assay Buffer.
-
Incubate the enzyme solution at 37°C for 15 minutes to ensure activation.
Endpoint Assay Protocol
-
Prepare Substrate Solutions : Dissolve the Val-Ala-fluorophore substrate and control substrates in DMSO to create a stock solution (e.g., 10 mM). Further dilute the stock solution in Assay Buffer to a 2X working concentration (e.g., 50 µM).
-
Prepare Inhibitor Solution (for Negative Control) : Dissolve the Cathepsin B inhibitor in DMSO to create a stock solution. Dilute in Assay Buffer to a working concentration.
-
Assay Plate Setup :
-
Sample Wells : Add 50 µL of the 2X Val-Ala-fluorophore substrate solution.
-
Positive Control Wells : Add 50 µL of the 2X positive control substrate solution.
-
Negative Control (Inhibitor) Wells : Pre-incubate the activated Cathepsin B solution with the inhibitor for 15 minutes at room temperature. Add 50 µL of the 2X Val-Ala-fluorophore substrate solution.
-
Blank (No Enzyme) Wells : Add 50 µL of the 2X Val-Ala-fluorophore substrate solution and 50 µL of Assay Buffer without the enzyme.
-
-
Initiate Reaction : Add 50 µL of the activated Cathepsin B solution to the sample and positive control wells. For the negative control wells, add 50 µL of the pre-incubated enzyme-inhibitor mix.
-
Incubation : Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.
-
Fluorescence Measurement : Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the fluorophore used.
Kinetic Assay Protocol
-
Prepare Serial Dilutions of Substrate : Prepare a series of dilutions of the Val-Ala-fluorophore substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.
-
Assay Plate Setup : Add 50 µL of each substrate dilution to different wells of the 96-well plate.
-
Initiate Reaction : Add 50 µL of the activated Cathepsin B solution to each well.
-
Kinetic Measurement : Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.
-
Data Analysis : Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve for each substrate concentration. Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
Mandatory Visualizations
Caption: Experimental workflow for the Cathepsin B cleavage assay.
Caption: Mechanism of Val-Ala linker cleavage by Cathepsin B.
References
Determining the Drug-to-Antibody Ratio (DAR) for Val-Ala Antibody-Drug Conjugates: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the accurate determination of the Drug-to-Antibody Ratio (DAR) of Antibody-Drug Conjugates (ADCs) featuring the cathepsin B-cleavable valine-alanine (Val-Ala) linker. The Val-Ala linker is a critical component in next-generation ADCs, offering a balance of stability in circulation and efficient payload release within target cells.[][2] Its lower hydrophobicity compared to other dipeptide linkers, such as valine-citrulline (Val-Cit), allows for the production of ADCs with higher DARs and reduced aggregation tendencies.[3]
Accurate DAR determination is a critical quality attribute (CQA) in ADC development and manufacturing, as it directly impacts the therapeutic efficacy and safety of the drug.[] This guide covers four commonly employed analytical techniques for DAR analysis: Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Methodologies for DAR Determination
A comparative overview of the primary methods for DAR determination is presented below, highlighting their principles, advantages, and limitations.
| Method | Principle | Advantages | Disadvantages |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for the antibody and a specific wavelength for the drug) to calculate the concentrations of each component based on the Beer-Lambert law.[5] | Simple, rapid, and requires minimal sample preparation. | Provides an average DAR only; requires distinct absorbance maxima for the antibody and the drug; can be affected by buffer components. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on differences in hydrophobicity. The addition of a hydrophobic drug molecule increases the overall hydrophobicity of the antibody. | Nondenaturing method that allows for the analysis of intact ADCs and provides information on drug load distribution. | Incompatible with MS due to the high salt concentrations in the mobile phase; may have lower resolution compared to RP-HPLC. |
| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions. For ADCs, this typically involves the analysis of reduced light and heavy chains. | High resolution, allowing for the separation of different drug-loaded chains; compatible with MS. | Denaturing conditions can alter the ADC structure; analysis of intact ADCs can be challenging. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of liquid chromatography with the mass detection capabilities of mass spectrometry to identify and quantify different ADC species based on their mass-to-charge ratio. | Provides accurate mass measurements for unambiguous identification of different drug-loaded species and calculation of the average DAR. | Requires more complex instrumentation and data analysis. |
Experimental Protocols
Detailed step-by-step protocols for each of the discussed analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the Val-Ala ADC being analyzed.
Protocol 1: DAR Determination by UV/Vis Spectroscopy
This protocol outlines the determination of the average DAR of a Val-Ala ADC using UV/Vis spectrophotometry.
1. Materials:
-
Val-Ala ADC sample
-
Unconjugated antibody (mAb)
-
Drug-linker molecule
-
Spectrophotometer-compatible buffer (e.g., phosphate-buffered saline, PBS)
-
UV-transparent cuvettes
-
UV/Vis spectrophotometer
2. Procedure:
-
Determine Extinction Coefficients:
-
Prepare stock solutions of the unconjugated mAb and the drug-linker molecule of known concentrations in the chosen buffer.
-
Measure the absorbance of the mAb solution at 280 nm and the drug-linker solution at its wavelength of maximum absorbance (λmax).
-
Calculate the molar extinction coefficients (ε) for both the antibody and the drug-linker at both wavelengths using the Beer-Lambert law (A = εcl).
-
-
Sample Preparation:
-
Dilute the Val-Ala ADC sample to a concentration that results in an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).
-
-
Absorbance Measurement:
-
Measure the absorbance of the diluted ADC sample at 280 nm and the λmax of the drug.
-
-
DAR Calculation:
-
Use the following equations to calculate the concentration of the antibody and the drug in the ADC sample:
-
C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)
-
C_Drug = (A_λmax * ε_Ab_280 - A_280 * ε_Ab_λmax) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280)
-
-
Calculate the average DAR using the ratio of the molar concentrations:
-
DAR = C_Drug / C_Ab
-
-
3. Data Presentation:
| Parameter | Wavelength (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Absorbance (AU) | Concentration (M) |
| Antibody (Ab) | 280 | ε_Ab_280 | - | C_Ab |
| λmax (Drug) | ε_Ab_λmax | - | ||
| Drug-Linker | 280 | ε_Drug_280 | - | C_Drug |
| λmax | ε_Drug_λmax | - | ||
| ADC Sample | 280 | - | A_280 | - |
| λmax | - | A_λmax | - | |
| Calculated DAR | - | - | - | C_Drug / C_Ab |
Protocol 2: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
This protocol describes the analysis of a Val-Ala ADC using HIC to determine the drug load distribution and average DAR.
1. Materials:
-
Val-Ala ADC sample
-
HPLC system with a UV detector
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR)
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol)
2. Procedure:
-
System Equilibration:
-
Equilibrate the HIC column with Mobile Phase A at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the Val-Ala ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Elute the bound ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to different drug-loaded species (DAR0, DAR2, DAR4, etc.). The retention time increases with the number of conjugated drugs.
-
Integrate the peak area for each species.
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Peak Area_i)
-
Where Peak Area_i is the area of the peak for the species with DAR_i.
-
-
3. Data Presentation:
| DAR Species | Retention Time (min) | Peak Area | % of Total Area |
| DAR0 | |||
| DAR2 | |||
| DAR4 | |||
| DAR6 | |||
| DAR8 | |||
| Weighted Average DAR | - | - | Calculated Value |
Protocol 3: DAR Determination by Reversed-Phase HPLC (RP-HPLC)
This protocol details the determination of DAR for a Val-Ala ADC by analyzing the reduced light and heavy chains using RP-HPLC.
1. Materials:
-
Val-Ala ADC sample
-
Reducing agent (e.g., Dithiothreitol, DTT)
-
Denaturing buffer (e.g., 6 M Guanidine-HCl)
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C4 or C8)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
2. Procedure:
-
Sample Reduction:
-
Incubate the Val-Ala ADC sample (e.g., at 1 mg/mL) with a reducing agent (e.g., 10 mM DTT) in a denaturing buffer at 37°C for 30 minutes to reduce the interchain disulfide bonds.
-
-
System Equilibration:
-
Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95:5) at a constant flow rate (e.g., 1 mL/min).
-
-
Chromatographic Separation:
-
Inject the reduced ADC sample onto the column.
-
Elute the light and heavy chains using a linear gradient of increasing Mobile Phase B (e.g., from 5% to 95% over 30 minutes).
-
Monitor the elution at 280 nm.
-
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the unconjugated and drug-conjugated light chains (LC0, LC1) and heavy chains (HC0, HC1, HC2, etc.).
-
Calculate the weighted average DAR using the following formula:
-
Average DAR = (Σ (Peak Area_LCi * i) / Σ Peak Area_LC) + (Σ (Peak Area_HCj * j) / Σ Peak Area_HC)
-
Where i and j are the number of drugs on the light and heavy chains, respectively.
-
-
3. Data Presentation:
| Chain | Drug Load | Retention Time (min) | Peak Area |
| Light Chain (LC) | 0 | ||
| 1 | |||
| Heavy Chain (HC) | 0 | ||
| 1 | |||
| 2 | |||
| 3 | |||
| 4 | |||
| Calculated Average DAR | - | - | Calculated Value |
Protocol 4: DAR Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol provides a general workflow for the analysis of intact Val-Ala ADCs using LC-MS to determine the DAR.
1. Materials:
-
Val-Ala ADC sample
-
LC-MS system (e.g., UPLC coupled to a Q-TOF mass spectrometer)
-
Reversed-phase or size-exclusion column suitable for intact protein analysis
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
2. Procedure:
-
Sample Preparation:
-
Dilute the Val-Ala ADC sample to an appropriate concentration (e.g., 0.1-1 mg/mL) in Mobile Phase A.
-
-
LC-MS Analysis:
-
Inject the sample onto the LC-MS system.
-
Separate the ADC species using a suitable gradient of Mobile Phase B.
-
Acquire mass spectra in the appropriate mass range for the intact ADC.
-
-
Data Processing:
-
Deconvolute the raw mass spectra to obtain the zero-charge masses of the different ADC species.
-
Identify the peaks corresponding to the unconjugated antibody and the various drug-loaded forms based on their mass differences. The mass of the drug-linker is known.
-
-
DAR Calculation:
-
Determine the relative abundance of each species from the deconvoluted spectrum.
-
Calculate the weighted average DAR:
-
Average DAR = Σ (Relative Abundance_i * DAR_i) / Σ (Relative Abundance_i)
-
-
3. Data Presentation:
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | ||
| DAR2 | ||
| DAR4 | ||
| DAR6 | ||
| DAR8 | ||
| Weighted Average DAR | - | Calculated Value |
Visualization of Key Processes
The following diagrams illustrate the experimental workflow for DAR determination and the intracellular trafficking and payload release mechanism of Val-Ala ADCs.
Caption: Workflow for Val-Ala ADC DAR determination.
Caption: Val-Ala ADC internalization and payload release.
References
Application Notes and Protocols for the Utilization of Fmoc-Val-Ala-PAB-PNP with Hydrophobic Payloads in Antibody-Drug Conjugate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on the linker connecting the monoclonal antibody (mAb) to the potent payload. The Fmoc-Val-Ala-PAB-PNP linker is a state-of-the-art, cathepsin B-cleavable system that facilitates the controlled release of therapeutic payloads within the lysosomal compartment of target cells. This is particularly advantageous as cathepsin B is frequently overexpressed in various tumor types.
This document provides comprehensive application notes and detailed protocols for the use of the this compound linker, with a special focus on its application with hydrophobic payloads. The inherent hydrophobicity of many potent cytotoxic agents presents unique challenges, including the propensity for aggregation and altered pharmacokinetic profiles.[1] These notes offer strategies to mitigate these challenges through careful optimization of conjugation chemistry, purification, and analytical characterization.
Principle of the this compound Linker System
The this compound linker system is a multi-component construct designed for a sequential and controlled conjugation and release process.
-
Fmoc (Fluorenylmethyloxycarbonyl): A base-labile protecting group on the N-terminus of the valine residue. Its removal is a prerequisite for the attachment of the linker to the antibody.
-
Val-Ala (Valine-Alanine): A dipeptide sequence specifically recognized and cleaved by the lysosomal protease, cathepsin B.[] This enzymatic cleavage is the primary mechanism for payload release within the target cell.
-
PAB (p-Aminobenzyl alcohol): A self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a 1,6-elimination reaction, ensuring the release of the payload in its native, unmodified, and active form.[3]
-
PNP (p-Nitrophenyl carbonate): A highly reactive leaving group that facilitates the efficient and stable conjugation of amine-containing payloads through the formation of a carbamate bond.[3]
The overall mechanism of action for an ADC utilizing this linker is depicted below.
Experimental Protocols
Synthesis of the Hydrophobic Drug-Linker Conjugate
This protocol details the initial step of conjugating an amine-containing hydrophobic payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing hydrophobic payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Inert gas (Nitrogen or Argon)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Liquid chromatography-mass spectrometry (LC-MS) system for characterization
Procedure:
-
Preparation: Ensure all glassware is thoroughly dried, and conduct the reaction under an inert atmosphere to prevent hydrolysis of the PNP ester.[4]
-
Dissolution:
-
Dissolve the this compound linker (1.0 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
-
In a separate vial, dissolve the amine-containing hydrophobic payload (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DMSO. A slight excess of the payload can help drive the reaction to completion.
-
-
Reaction:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA or NMM (2.0-3.0 equivalents) to the reaction mixture. The base neutralizes any acidic byproducts and facilitates the reaction.
-
Stir the reaction mixture at room temperature (20-25°C) for 2-18 hours. Monitor the reaction progress by LC-MS or RP-HPLC until the starting material is consumed.
-
-
Purification:
-
Upon completion, purify the crude reaction mixture by preparative RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) or formic acid is typically used.
-
Collect the fractions containing the desired product.
-
Lyophilize the pure fractions to obtain the final Fmoc-Val-Ala-PAB-Payload conjugate as a solid.
-
-
Characterization:
-
Confirm the identity and purity of the final product by LC-MS. The expected mass will be the sum of the mass of the Fmoc-Val-Ala-PAB linker minus the PNP group, plus the mass of the payload.
-
| Parameter | Recommended Condition/Value | Rationale |
| Reactants | ||
| This compound | 1.0 equivalent | Limiting reagent. |
| Amine-Payload | 1.0 - 1.2 equivalents | A slight excess can drive the reaction to completion. |
| Base (DIPEA/NMM) | 2.0 - 3.0 equivalents | Neutralizes acidic byproducts and facilitates the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | Ensures solubility of reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient. |
| Reaction Time | 2 - 18 hours | Monitor by LC-MS or HPLC for completion. |
| Purification | ||
| Method | Preparative RP-HPLC | To isolate the pure drug-linker conjugate. |
| Column | C18 | Standard for hydrophobic molecules. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA or Formic Acid | Provides good separation and protonates the analytes for better peak shape. |
| Characterization | ||
| Technique | LC-MS | To confirm identity and purity. |
Table 1: Summary of Reaction Parameters for Payload Attachment.
Preparation of the Maleimide-Activated Drug-Linker
For conjugation to the antibody via cysteine residues, the Fmoc-protected drug-linker must be deprotected and functionalized with a maleimide group.
Procedure:
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Val-Ala-PAB-Payload in DMF.
-
Add a solution of 20% piperidine in DMF to the linker-payload solution and stir at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under vacuum.
-
-
Maleimide Functionalization:
-
Dissolve the deprotected H₂N-Val-Ala-PAB-Payload in a suitable anhydrous solvent like DMF.
-
Dissolve a maleimide-PEGn-NHS ester (1.1-1.3 equivalents) in the same solvent.
-
Add the NHS-maleimide solution to the linker-payload solution, followed by DIPEA (1.5-2.0 equivalents).
-
Stir at room temperature for 1-2 hours and monitor the reaction by LC-MS.
-
Purify the maleimide-activated linker-payload by reverse-phase chromatography.
-
Antibody Reduction and Conjugation
This protocol describes the partial reduction of interchain disulfide bonds in the antibody to generate free thiol groups for conjugation with the maleimide-activated drug-linker.
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Maleimide-activated drug-linker
-
Conjugation buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size Exclusion Chromatography (SEC) column for purification
Procedure:
-
Antibody Reduction:
-
Dilute the antibody to the desired concentration in the conjugation buffer.
-
Add a calculated molar excess of TCEP or DTT to the antibody solution. The amount of reducing agent will determine the number of disulfide bonds reduced and thus the final drug-to-antibody ratio (DAR).
-
Incubate at 30-37°C for 30 minutes to 2 hours.
-
Remove the excess reducing agent using a desalting column or centrifugal concentrator.
-
-
Conjugation:
-
Immediately add the maleimide-activated drug-linker solution (typically dissolved in a water-miscible organic solvent like DMSO) to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is a common starting point.
-
Keep the final concentration of the organic solvent below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Quenching:
-
Add an excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a size exclusion chromatography (SEC) column.
-
Analytical Characterization of the ADC
Thorough analytical characterization is essential to ensure the quality, consistency, and safety of the final ADC product. The increased hydrophobicity of the payload can significantly impact the physicochemical properties of the ADC.
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is the gold standard for determining the DAR of cysteine-linked ADCs. The separation is based on the increasing hydrophobicity of the ADC with a higher number of conjugated drug-linkers.
Typical HIC Parameters:
| Parameter | Recommended Condition/Value |
| Column | TSKgel Butyl-NPR, Tosoh Bioscience |
| Mobile Phase A | 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0 |
| Mobile Phase B | 50 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol |
| Gradient | Linear gradient from 0% to 100% B over 20-30 minutes |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25-30°C |
| Detection | UV at 280 nm |
Data Analysis: The average DAR is calculated from the weighted average of the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
| ADC with Hydrophobic Payload | Average DAR | % Aggregation (by SEC) |
| Trastuzumab-LP1003 | 7.8 | 3.7% |
| Trastuzumab-LP2004 | 7.9 | 2.3% |
| Trastuzumab-LP3004 | 7.9 | >95% monomer |
| Trastuzumab-Deruxtecan | 7.7 | 17.0% |
Table 2: Impact of linker-payload hydrophilicity on ADC aggregation. Data adapted from a study on camptothecin-based ADCs.
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is the primary method for quantifying aggregates in ADC preparations. Hydrophobic payloads can increase the propensity for aggregation.
Typical SEC Parameters:
| Parameter | Recommended Condition/Value |
| Column | TSKgel G3000SWxl, Tosoh Bioscience or Agilent AdvanceBio SEC |
| Mobile Phase | 100-200 mM Sodium Phosphate, 150-300 mM NaCl, pH 6.8-7.4 |
| Organic Modifier | 5-15% Isopropanol or Acetonitrile (may be required for hydrophobic ADCs) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 280 nm |
Data Analysis: The percentage of aggregates is calculated by integrating the peak area of the high molecular weight species relative to the total peak area.
Mass Spectrometry (MS)
Intact mass analysis by LC-MS can confirm the successful conjugation and provide information on the drug load distribution. Peptide mapping following enzymatic digestion can identify the specific cysteine residues that have been conjugated.
In Vitro Efficacy and Linker Cleavage Assays
Cytotoxicity Assay (e.g., MTT Assay)
Cytotoxicity assays are crucial for determining the potency of the ADC. The IC50 value, the concentration of ADC that inhibits cell growth by 50%, is a key parameter.
Procedure Outline:
-
Plate target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates.
-
Treat the cells with a serial dilution of the ADC and control antibodies.
-
Incubate for 72-120 hours.
-
Add a viability reagent (e.g., MTT or CellTiter-Glo).
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the IC50 values using a dose-response curve.
| ADC Construct | Target Cell Line | Average DAR | IC50 (ng/mL) |
| Trastuzumab-Thailanstatin | N87 (High HER2) | 1.2 | 13 |
| Trastuzumab-Thailanstatin | N87 (High HER2) | 6.1 | 43 |
| Trastuzumab-Thailanstatin | MDA-MB-361-DYT2 (Moderate HER2) | <3.5 | 1500 - 60000 |
| Trastuzumab-Thailanstatin | MDA-MB-361-DYT2 (Moderate HER2) | >3.5 | 25 - 80 |
Table 3: Correlation of DAR with in vitro cytotoxicity in cell lines with varying antigen expression.
In Vitro Cathepsin B Cleavage Assay
This assay confirms that the Val-Ala linker is susceptible to cleavage by cathepsin B, leading to payload release.
Procedure Outline:
-
Incubate the ADC with recombinant human cathepsin B in an appropriate assay buffer (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0) at 37°C.
-
Take aliquots at various time points and quench the reaction (e.g., with acetonitrile).
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload and remaining intact ADC.
-
Calculate the cleavage rate and half-life of the linker.
Signaling Pathway of ADC-Mediated Apoptosis
Upon release from the ADC, the cytotoxic payload induces apoptosis. The specific signaling pathway activated depends on the mechanism of action of the payload. For many common payloads that induce DNA damage or microtubule disruption, the intrinsic (mitochondrial) pathway of apoptosis is a key mediator of cell death.
Conclusion
The this compound linker provides a robust and versatile platform for the development of cathepsin B-cleavable ADCs. When working with hydrophobic payloads, careful consideration of the potential for aggregation and altered physicochemical properties is paramount. The protocols and application notes provided herein offer a comprehensive guide for the synthesis, purification, characterization, and in vitro evaluation of ADCs constructed with this linker system. A multi-faceted analytical approach, combining HIC, SEC, and MS, is crucial for ensuring the quality and consistency of the final ADC product. By optimizing the DAR and employing appropriate analytical strategies, researchers can successfully develop potent and targeted ADCs with manageable biophysical properties, even when utilizing challenging hydrophobic payloads.
References
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates (ADCs) Following Fmoc-Val-Ala-PAB-PNP Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, release mechanism, and overall efficacy of the ADC. The Fmoc-Val-Ala-PAB-PNP linker is a sophisticated, enzymatically cleavable linker system designed for targeted drug delivery. The dipeptide Valine-Alanine (Val-Ala) is specifically recognized and cleaved by proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment, leading to the release of the cytotoxic payload. The p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug, while the p-nitrophenyl (PNP) carbonate is an activated group for conjugation to the payload. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group during synthesis.[1][2][][4]
Following the conjugation of the this compound-payload to the antibody, the resulting crude mixture is heterogeneous, containing the desired ADC with various drug-to-antibody ratios (DARs), unconjugated antibody, excess linker-payload, and potentially aggregates.[5] Effective purification is therefore a critical downstream step to ensure a well-defined, safe, and efficacious therapeutic product. The primary goals of the purification process are to:
-
Isolate ADC species with the desired DAR.
-
Remove unconjugated antibody.
-
Eliminate free linker-payload and other process-related impurities.
-
Remove high molecular weight species (aggregates).
This document provides detailed application notes and experimental protocols for the purification of ADCs synthesized using the this compound linker, primarily focusing on a multi-step chromatographic approach involving Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC).
Impurity Profile of Crude ADC Mixture
A thorough understanding of the potential impurities in the crude ADC mixture is essential for designing an effective purification strategy.
| Impurity Class | Description | Potential Impact |
| Unconjugated Antibody | Antibody that has not been conjugated with the linker-payload. | Reduces the overall potency of the final product. |
| Aggregates | High molecular weight species of the ADC or unconjugated antibody. | Can induce immunogenicity and alter pharmacokinetic properties. |
| Excess Linker-Payload | Unreacted linker-payload molecules. | Highly toxic and can lead to severe off-target side effects. |
| ADCs with Varying DARs | A heterogeneous mixture of ADCs with different numbers of drugs per antibody. | Can lead to batch-to-batch variability and affect the therapeutic window. |
| Reaction Byproducts | Small molecules generated during the conjugation reaction. | Potential for off-target effects and interference with formulation. |
Purification Strategy
A typical purification workflow for an ADC synthesized with the this compound linker involves a two-step chromatographic process. The initial capture and primary purification are often achieved using Hydrophobic Interaction Chromatography (HIC) to separate the ADC based on its drug load. This is followed by a polishing step using Size Exclusion Chromatography (SEC) to remove aggregates and any remaining small molecule impurities.
Figure 1: General workflow for the purification of ADCs.
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for separating molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic this compound-payload to the antibody increases its overall hydrophobicity. This allows for the separation of ADC species with different DARs, as a higher DAR corresponds to greater hydrophobicity. Unconjugated antibody, being the least hydrophobic, will elute first, followed by ADCs with increasing DAR values.
Materials:
-
HIC Column: Phenyl-based or Butyl-based columns are commonly used.
-
Mobile Phase A (Binding Buffer): 25 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0
-
Mobile Phase B (Elution Buffer): 25 mM Sodium Phosphate, pH 7.0
-
Sample Preparation Buffer: 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0
-
HPLC/FPLC System
Protocol:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A until a stable baseline is achieved.
-
Sample Preparation: Dilute the crude ADC mixture with the Sample Preparation Buffer to a final ammonium sulfate concentration of approximately 1.0 - 1.5 M. A typical starting point is a 1:1 dilution. Centrifuge the sample at >3000 x g for 2 minutes to remove any precipitated material.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Wash: Wash the column with 3-5 CVs of Mobile Phase A to remove any unbound material.
-
Elution: Elute the bound species using a linear gradient of Mobile Phase B. A typical gradient is from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions across the elution profile.
-
Analysis of Fractions: Analyze the collected fractions by UV-Vis spectroscopy and/or SEC to determine the DAR and purity of each fraction.
-
Column Cleaning and Storage: Wash the column with 3 CVs of 0.5 N NaOH for sanitization, followed by equilibration with a storage buffer (e.g., 20% Ethanol).
| Parameter | Typical Value/Condition |
| Column Type | Phenyl Sepharose, Butyl Sepharose |
| Mobile Phase A | 25 mM Sodium Phosphate, 1.5 M (NH4)2SO4, pH 7.0 |
| Mobile Phase B | 25 mM Sodium Phosphate, pH 7.0 |
| Flow Rate | Dependent on column size and manufacturer's recommendations |
| Gradient | Linear gradient from 0% to 100% B over 30 CVs |
| Detection | 280 nm |
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is an ideal polishing step to remove high molecular weight aggregates and residual small molecule impurities from the pooled HIC fractions containing the desired ADC species.
Figure 2: Principle of Size Exclusion Chromatography.
Materials:
-
SEC Column: Appropriate for the size of the ADC (typically with a fractionation range for globular proteins of 10-600 kDa).
-
Mobile Phase (Isocratic): Phosphate-buffered saline (PBS), pH 7.4, or another suitable physiological buffer.
-
HPLC/FPLC System
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Pool the HIC fractions containing the ADC with the desired DAR. The sample may be concentrated if necessary using ultrafiltration.
-
Sample Injection: Inject the sample onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution: Elute the sample with the mobile phase under isocratic conditions.
-
Fraction Collection: Collect the fractions corresponding to the main ADC monomer peak, which will be the first major peak to elute after the void volume (where aggregates elute).
-
Analysis of Fractions: Analyze the collected fractions for purity, aggregation levels, and final DAR.
-
Column Cleaning and Storage: Wash the column with several CVs of the mobile phase and store according to the manufacturer's instructions.
| Parameter | Typical Value/Condition |
| Column Type | Superdex 200, TSKgel G3000SWxl, or similar |
| Mobile Phase | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Flow Rate | Dependent on column size and manufacturer's recommendations |
| Mode | Isocratic |
| Detection | 280 nm |
Data Presentation
The following tables provide representative data that can be expected from the purification process. Actual results will vary depending on the specific antibody, payload, and conjugation conditions.
Table 1: Representative HIC Purification Data
| Fraction | Elution (%B) | Average DAR | Purity (%) | Recovery (%) |
| Flow-through/Wash | 0 | 0 | >98 (Unconjugated mAb) | ~15 |
| Peak 1 | 20-30 | 2 | >95 | ~30 |
| Peak 2 | 35-45 | 4 | >99 | ~40 |
| Peak 3 | 50-60 | 6 | >95 | ~10 |
| Peak 4 | 65-75 | 8 | >90 | ~5 |
Table 2: Representative SEC Polishing Data of Pooled HIC Fractions (Peak 2)
| Species | Retention Time (min) | Peak Area (%) |
| Aggregates | 8.5 | < 1 |
| ADC Monomer | 12.2 | >99 |
| Fragments/Small Molecules | > 15 | < 0.1 |
Determination of Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is crucial. While HIC provides a good separation of different DAR species, UV-Vis spectroscopy is a common method for calculating the average DAR of a purified ADC pool.
Principle: This method relies on the Beer-Lambert law and the distinct absorbance maxima of the antibody (at 280 nm) and the payload.
Protocol:
-
Determine Extinction Coefficients: Experimentally determine the molar extinction coefficients of the unconjugated antibody (ε_Ab_) and the linker-payload (ε_LP_) at 280 nm and at the wavelength of maximum absorbance for the payload (λ_max_).
-
Measure Absorbance: Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and λ_max_ (A_λmax_).
-
Calculate Concentrations:
-
Concentration of Antibody (C_Ab_) = (A_280_ - (A_λmax_ × (ε_LP,280_ / ε_LP,λmax_))) / ε_Ab,280_
-
Concentration of Linker-Payload (C_LP_) = A_λmax_ / ε_LP,λmax_
-
-
Calculate DAR:
-
DAR = C_LP_ / C_Ab_
-
Conclusion
The successful purification of ADCs synthesized with the this compound linker is achievable through a well-designed, multi-step chromatographic process. A combination of Hydrophobic Interaction Chromatography and Size Exclusion Chromatography is a robust and widely used approach to obtain a final product with a defined DAR, high purity, and low levels of aggregates and other impurities. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of ADC development.
References
Application Note: In Vitro Plasma Stability of Antibody-Drug Conjugate Linkers
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug via a chemical linker. The stability of this linker in systemic circulation is a critical quality attribute that directly influences the ADC's efficacy and safety profile.[1][2][] Premature cleavage of the linker in the bloodstream can lead to off-target toxicity and a reduction in the therapeutic window, as the cytotoxic payload is released before reaching the target tumor cells.[2][] Conversely, a linker that is too stable may not efficiently release the drug at the target site. Therefore, assessing the in vitro plasma stability of ADC linkers is a crucial step in the early development and selection of ADC candidates.
This application note provides a detailed protocol for an in vitro plasma stability assay to evaluate and compare the stability of different ADC linkers. The primary methods of analysis discussed are Liquid Chromatography-Mass Spectrometry (LC-MS) for monitoring the Drug-to-Antibody Ratio (DAR) and quantifying the released payload.
Principle of the Assay
The in vitro plasma stability assay involves the incubation of an ADC in plasma from a relevant species (e.g., human, mouse, rat, cynomolgus monkey) at physiological temperature (37°C) over a defined time course. Aliquots are taken at various time points and analyzed to determine the extent of linker cleavage. Stability is typically assessed by:
-
Measuring the average DAR of the intact ADC over time: A decrease in DAR indicates the loss of the drug-linker from the antibody.
-
Quantifying the concentration of the released payload (free drug) in the plasma: An increase in the free payload concentration corresponds to linker cleavage.
Factors Influencing ADC Plasma Stability
The stability of an ADC in plasma is influenced by several factors, including:
-
Linker Chemistry: The chemical nature of the linker is a primary determinant of its stability. Cleavable linkers are designed to be susceptible to specific conditions more prevalent in the tumor microenvironment than in systemic circulation.
-
Hydrazone linkers: Cleaved under acidic conditions (low pH).
-
Disulfide linkers: Cleaved in the presence of reducing agents like glutathione (GSH).
-
Peptide linkers (e.g., Val-Cit): Cleaved by specific proteases such as cathepsins, which are often overexpressed in tumor cells.
-
β-glucuronide linkers: Cleaved by the enzyme β-glucuronidase, which is abundant in the lysosomal compartment of tumor cells.
-
-
Conjugation Site: The site of conjugation on the antibody can impact the stability of the linker.
-
Drug-to-Antibody Ratio (DAR): The number of drug molecules conjugated to a single antibody can affect the overall stability and pharmacokinetic properties of the ADC.
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro plasma stability assay.
Caption: Workflow for the in vitro plasma stability assay of ADC linkers.
Detailed Protocol
Materials and Equipment
-
Test Antibody-Drug Conjugate (ADC)
-
Control ADC (with a known stable linker, if available)
-
Plasma from relevant species (e.g., human, mouse, rat) with anticoagulant (e.g., K2EDTA, Heparin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
37°C incubator with gentle shaking
-
-80°C freezer
-
Protein A or Protein G magnetic beads for immunoaffinity capture
-
Reagents for LC-MS analysis (e.g., solvents, acids)
-
LC-MS system capable of intact protein analysis and/or sensitive small molecule quantification
Experimental Procedure
-
Preparation of ADC and Plasma:
-
Prepare a stock solution of the test ADC in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.
-
Thaw frozen plasma from the desired species in a 37°C water bath. Once thawed, centrifuge the plasma at a low speed (e.g., 2000 x g for 15 minutes at 4°C) to remove any cryoprecipitates. Collect the supernatant.
-
-
ADC Incubation:
-
Dilute the test ADC to a final concentration of approximately 100 µg/mL in the prepared plasma.
-
Prepare a control sample by diluting the ADC to the same final concentration in PBS. This control helps to assess the inherent stability of the ADC in the absence of plasma components.
-
Incubate the plasma and PBS samples at 37°C with gentle agitation.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 50-100 µL) of the plasma and PBS samples at various time points. A typical time course could be 0, 24, 48, 96, and 168 hours.
-
Immediately snap-freeze the collected aliquots in liquid nitrogen and store them at -80°C until analysis to halt any further degradation.
-
Sample Analysis
A. Intact ADC Analysis (DAR Measurement) by LC-MS
-
Immunoaffinity Capture:
-
Thaw the plasma samples on ice.
-
To isolate the ADC from the plasma matrix, use an immunoaffinity capture method, such as Protein A or Protein G magnetic beads. This step is crucial for removing abundant plasma proteins that can interfere with the LC-MS analysis.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
Elute the intact ADC from the beads using an appropriate elution buffer (e.g., 20 mM glycine, 0.1% acetic acid, pH 2.5-3.0). Neutralize the eluate immediately with a suitable buffer.
-
-
LC-MS Analysis:
-
Analyze the eluted ADC samples by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Deconvolute the resulting mass spectra to determine the relative abundance of different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR at each time point. A decrease in the average DAR over time signifies linker cleavage.
-
B. Released Payload Analysis by LC-MS/MS
-
Sample Preparation:
-
Thaw the plasma samples on ice.
-
Perform a protein precipitation step (e.g., with acetonitrile) to remove the majority of plasma proteins.
-
Alternatively, use solid-phase extraction (SPE) for a cleaner sample and to concentrate the analyte.
-
Centrifuge the samples and collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant by LC-MS/MS using a method optimized for the specific payload.
-
Use a stable isotope-labeled internal standard for accurate quantification.
-
Generate a standard curve using known concentrations of the payload in plasma to quantify the amount of released drug in the samples.
-
Data Presentation
Summarize the quantitative data in clear and structured tables for easy comparison.
Table 1: Average DAR of ADC in Plasma Over Time
| Time (hours) | Average DAR (ADC in Plasma) | Average DAR (ADC in PBS Control) | % Intact ADC Remaining |
| 0 | 3.98 | 4.00 | 100% |
| 24 | 3.75 | 3.99 | 94.2% |
| 48 | 3.51 | 3.98 | 88.2% |
| 96 | 3.12 | 3.97 | 78.4% |
| 168 | 2.67 | 3.96 | 67.1% |
% Intact ADC Remaining = (Average DAR at time t / Average DAR at time 0) x 100
Table 2: Concentration of Released Payload in Plasma Over Time
| Time (hours) | Released Payload (ng/mL) |
| 0 | < LOQ |
| 24 | 15.2 |
| 48 | 32.8 |
| 96 | 65.1 |
| 168 | 112.5 |
LOQ: Limit of Quantitation
Conclusion
The in vitro plasma stability assay is an indispensable tool in the development of ADCs. By providing critical data on the stability of the linker in a physiologically relevant matrix, this assay enables the selection of ADC candidates with an optimal balance of stability in circulation and efficient payload release at the target site. The detailed protocol and data presentation format provided in this application note offer a robust framework for researchers to assess the plasma stability of their ADC linkers, thereby guiding the design of safer and more effective therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Val-Ala-PAB-PNP Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low conjugation yields with Fmoc-Val-Ala-PAB-PNP.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: this compound is a cleavable linker system commonly used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Its components are:
-
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group for the terminal amine, which can be removed under basic conditions.[2]
-
Val (Valine) and Ala (Alanine): A dipeptide spacer that can be cleaved by specific intracellular proteases like Cathepsin B.[2]
-
PAB (p-aminobenzyl): A self-immolative spacer that, after enzymatic cleavage of the dipeptide, breaks down to release the conjugated molecule.[3]
-
PNP (p-nitrophenyl): An activated carbonate that serves as a good leaving group, facilitating the reaction with a primary or secondary amine on the payload molecule.
Q2: What is the primary reaction mechanism for conjugation?
A2: The primary reaction involves the nucleophilic attack of an amine group on your molecule of interest (e.g., a cytotoxic drug) on the carbonyl carbon of the p-nitrophenyl carbonate. This results in the displacement of the p-nitrophenolate leaving group and the formation of a stable carbamate bond.
Q3: What are the recommended solvents for this conjugation?
A3: Aprotic polar solvents such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally recommended for dissolving both the this compound linker and the amine-containing payload.
Troubleshooting Guide: Low Conjugation Yield
Low conjugation yield is a common issue that can be attributed to several factors. This guide provides a systematic approach to identify and resolve the root cause of the problem.
Problem: Low or No Conjugate Formation
Possible Cause 1: Hydrolysis of the PNP Ester
The p-nitrophenyl (PNP) ester is highly susceptible to hydrolysis, especially in the presence of moisture and at neutral to basic pH. This leads to the consumption of the activated linker before it can react with your amine-containing payload.
Solutions:
-
Use Anhydrous Conditions: Ensure all solvents (e.g., DMF, DMSO) and reagents are anhydrous. Perform the reaction under an inert atmosphere, such as nitrogen or argon, to minimize exposure to atmospheric moisture.
-
Control pH: If the nucleophilicity of your amine allows, consider running the reaction at a slightly acidic to neutral pH to minimize hydrolysis of the PNP ester.
Possible Cause 2: Suboptimal Reaction Conditions
The choice of solvent, base, and temperature can significantly impact the reaction rate and overall yield.
Solutions:
-
Solvent Selection: Use high-purity, anhydrous aprotic polar solvents like DMF or DMSO.
-
Base Optimization: The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) can be beneficial. However, the concentration must be carefully optimized. An excess of a strong base can lead to side reactions. It is recommended to add the base stepwise while monitoring the reaction.
-
Temperature Control: The optimal reaction temperature is typically room temperature. However, this may need to be adjusted based on the reactivity of your specific amine.
Possible Cause 3: Impure Reactants
Impurities in either the this compound linker or your amine-containing molecule can interfere with the conjugation reaction.
Solutions:
-
Purity Verification: Confirm the purity of your starting materials using analytical techniques such as HPLC and NMR.
-
Purification: If impurities are detected, purify the reactants before proceeding with the conjugation.
Possible Cause 4: Premature Fmoc Deprotection
The Fmoc protecting group is sensitive to basic conditions. If the reaction environment is too basic, the Fmoc group can be cleaved, exposing the terminal amine of the linker and leading to the formation of dimers or polymers.
Solutions:
-
Careful Base Addition: Use a mild, non-nucleophilic base like DIPEA and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction closely using TLC or HPLC to detect the formation of byproducts.
Possible Cause 5: Side Reactions with the Payload
If your amine-containing payload has other nucleophilic groups (e.g., hydroxyls, thiols), they can also react with the activated PNP ester, resulting in a mixture of products and a lower yield of the desired conjugate.
Solutions:
-
Protecting Groups: If possible, protect other reactive functional groups on your payload molecule before performing the conjugation.
Data Presentation
Table 1: General Reaction Condition Optimization
| Parameter | Starting Condition | Optimization Range |
| Linker:Payload Molar Ratio | 1.2 : 1 | 1.1 : 1 to 1.5 : 1 |
| Base (DIPEA) Equivalents | 1.5 | 1.5 to 3.0 |
| Reaction Temperature | Room Temperature | 15°C to 30°C |
| Reaction Time | 4 hours | 2 to 16 hours |
| Payload Concentration | 10 mg/mL | 5 to 20 mg/mL |
Note: These are general guidelines. Optimal conditions will vary depending on the specific reactants.
Experimental Protocols
General Protocol for this compound Conjugation
This protocol outlines a general procedure for the conjugation of an amine-containing payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA)
-
Inert gas (Nitrogen or Argon)
-
Reaction vessel
-
Stirring apparatus
Procedure:
-
Preparation of Reactants:
-
In a reaction vessel, dissolve the amine-containing payload in anhydrous DMF or DMSO to a final concentration of 10-20 mg/mL.
-
In a separate vial, dissolve this compound (1.2 equivalents relative to the payload) in anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
Place the reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add the solution of this compound to the solution of the amine-containing payload with stirring.
-
-
Base Addition (if required):
-
If a base is needed, add DIPEA (1.5 - 2.0 equivalents) dropwise to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
-
Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-16 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, the crude product can be purified by preparative HPLC to isolate the desired conjugate.
-
Visualizations
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low conjugation yield.
Caption: Troubleshooting decision tree for low conjugation yield.
Experimental Workflow
This diagram outlines the general experimental workflow for the conjugation reaction.
Caption: General experimental workflow for conjugation.
References
Technical Support Center: Preventing Hydrolysis of p-Nitrophenyl (PNP) Esters During Conjugation
Welcome to the technical support center for bioconjugation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with p-nitrophenyl (PNP) ester hydrolysis during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is PNP ester hydrolysis, and why is it a significant problem in bioconjugation?
A1: PNP ester hydrolysis is a chemical reaction where the ester bond is cleaved by water, resulting in the formation of an inactive carboxylic acid and the release of p-nitrophenol. This is a critical issue because it directly competes with the desired conjugation reaction, where the PNP ester should be reacting with a primary or secondary amine on your biomolecule (e.g., a lysine residue on a protein). Once hydrolyzed, the reagent can no longer participate in the conjugation, which significantly reduces the yield of your final labeled product. The release of the chromogenic p-nitrophenolate ion can be observed as a yellow color in the reaction mixture.[1]
Q2: What are the primary factors that influence the rate of PNP ester hydrolysis?
A2: The stability of a PNP ester in an aqueous solution is primarily influenced by three factors:
-
pH: The rate of hydrolysis increases significantly with a rise in pH.[1] In basic conditions, the concentration of hydroxide ions (a strong nucleophile) increases, accelerating the attack on the ester's carbonyl carbon.
-
Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.[2][3]
-
Buffer Composition: The presence of extraneous nucleophiles in the buffer can compete with the target amine, leading to non-specific reactions and a reduction in conjugation efficiency.
Q3: What is the optimal pH for conducting a PNP ester conjugation reaction to minimize hydrolysis?
A3: The optimal pH for PNP ester conjugation is a balance between ensuring the target amine is sufficiently deprotonated to be nucleophilic and minimizing the rate of ester hydrolysis. A pH range of 7.2 to 8.5 is generally recommended.[4] Working at the lower end of this range can help to suppress hydrolysis, though it may require longer reaction times.
Q4: How should I choose and prepare my reaction buffer?
A4: Buffer selection is critical for a successful conjugation.
-
Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS), borate, carbonate/bicarbonate, or HEPES at a concentration of 50-100 mM.
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the PNP ester and should be avoided.
-
Buffer Preparation: Ensure your buffer is freshly prepared and the pH is accurately adjusted. If your biomolecule is stored in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before starting the conjugation.
Q5: How should I prepare and handle my PNP ester reagent?
A5: PNP esters can be sensitive to moisture. To ensure maximum reactivity:
-
Storage: Store the PNP ester reagent desiccated and protected from light.
-
Solvent: Dissolve the PNP ester in an anhydrous, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use to create a concentrated stock solution. Using fresh, high-grade solvents is recommended as degraded DMF can contain amine impurities.
-
Addition to Reaction: Add the PNP ester stock solution to the biomolecule solution in the aqueous reaction buffer just before starting the incubation.
Q6: Are there more stable alternatives to PNP esters for amine conjugation?
A6: Yes, if hydrolysis remains a persistent issue, you might consider other amine-reactive crosslinkers. Pentafluorophenyl (PFP) esters and 2,3,5,6-tetrafluorophenyl (TFP) esters are known to be less susceptible to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, and by extension, are also generally more stable than PNP esters. However, they may be more hydrophobic, and their optimal pH for conjugation can be slightly higher.
Troubleshooting Guide: Low Conjugation Yield
Low yield is the most common problem encountered in bioconjugation. This guide will help you diagnose and resolve potential issues related to PNP ester hydrolysis.
| Problem | Possible Cause | Recommended Solution(s) |
| Low or No Conjugation | PNP Ester Hydrolysis | 1. Verify pH: Ensure the reaction pH is within the optimal range (7.2-8.5). Higher pH levels dramatically increase the rate of hydrolysis.2. Control Temperature: Perform the reaction at room temperature or 4°C. While slower, lower temperatures reduce the rate of hydrolysis.3. Fresh Reagents: Prepare the PNP ester stock solution in anhydrous DMSO or DMF immediately before use.4. Minimize Reaction Time: Optimize the reaction time to achieve sufficient conjugation without allowing excessive time for hydrolysis to occur. |
| Inactive Reagents | 1. Use Fresh Stock: Use a fresh, unopened vial of the PNP ester. Old reagents may have been compromised by moisture.2. Check Biomolecule: Ensure the amine groups on your biomolecule are available and not blocked. | |
| Incompatible Buffer | 1. Avoid Amine Buffers: Do not use buffers containing primary amines like Tris or glycine.2. Buffer Exchange: If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer (e.g., PBS, Borate, HEPES) before the reaction. | |
| Inconsistent Results | Variability in Reaction Setup | 1. Standardize Protocols: Ensure consistent timing between dissolving the PNP ester and adding it to the reaction.2. Control Environment: Maintain a consistent temperature for all reactions. |
Data Summary
Table 1: Influence of Reaction Parameters on PNP Ester Conjugation
| Parameter | Optimal Range/Condition | Rationale and Considerations |
| pH | 7.2 - 8.5 | Balances amine reactivity (deprotonated -NH₂) with the rate of ester hydrolysis. Hydrolysis is significantly accelerated at pH > 8.5. |
| Temperature | 4°C to 25°C (Room Temp) | Lower temperatures (4°C) slow down hydrolysis but may require longer incubation times. Higher temperatures can accelerate both conjugation and hydrolysis. |
| Buffer Type | Phosphate, Borate, Carbonate, HEPES | These buffers are non-nucleophilic and will not compete in the reaction. Avoid amine-containing buffers like Tris and glycine. |
| Solvent for Ester | Anhydrous DMSO or DMF | These aprotic solvents are miscible with aqueous buffers and prevent premature hydrolysis of the PNP ester stock. |
| Molar Ratio | 2:1 to 10:1 (Ester:Amine) | The optimal ratio should be determined empirically to maximize conjugation efficiency while minimizing non-specific modifications. |
Experimental Protocols
Protocol 1: General Procedure for Conjugating a PNP Ester to a Protein
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
Protein solution (1-5 mg/mL) in a suitable reaction buffer.
-
Reaction Buffer: 50-100 mM PBS or Borate buffer, pH 7.2-8.5.
-
PNP ester reagent.
-
Anhydrous, amine-free DMSO or DMF.
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0.
-
Purification column (e.g., desalting or size-exclusion column).
Methodology:
-
Prepare the Protein Solution:
-
Ensure the protein is in the appropriate amine-free reaction buffer at the desired concentration. If necessary, perform a buffer exchange.
-
-
Prepare the PNP Ester Solution:
-
Immediately before initiating the conjugation, dissolve the PNP ester reagent in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
-
Initiate the Conjugation Reaction:
-
Slowly add the PNP ester solution to the protein solution while gently stirring. A common starting point is a 5:1 to 10:1 molar excess of the ester to the protein.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight. The optimal time should be determined experimentally.
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a quenching reagent like Tris buffer to a final concentration of 20-50 mM. This will react with any excess PNP ester. Incubate for an additional 30 minutes.
-
-
Purify the Conjugate:
-
Remove unreacted PNP ester and other small molecules by running the reaction mixture through a desalting or size-exclusion chromatography column equilibrated with your desired storage buffer.
-
Protocol 2: Spectrophotometric Monitoring of PNP Ester Hydrolysis
The release of p-nitrophenol (pNP) upon hydrolysis results in a yellow-colored p-nitrophenolate ion under basic conditions, which can be quantified by measuring its absorbance.
Procedure:
-
Prepare a solution of your PNP ester in the reaction buffer you intend to use for your conjugation.
-
Incubate this solution under the same temperature and time conditions as your planned experiment.
-
At various time points, measure the absorbance of the solution at approximately 400 nm. An increase in absorbance over time indicates the hydrolysis of the PNP ester.
-
This can be used to compare the stability of the ester in different buffer conditions (e.g., pH 7.5 vs. pH 8.5) to select the optimal conditions for your conjugation.
Visual Guides
References
- 1. researchgate.net [researchgate.net]
- 2. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 3. The effect of temperature on the individual stages of the hydrolysis of non-specific-p-nitrophenol esters by alpha-chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
Optimizing Reaction Conditions for Fmoc-Val-Ala-PAB-PNP: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize reaction conditions for Fmoc-Val-Ala-PAB-PNP. This guide addresses common issues encountered during the synthesis and conjugation of this cleavable ADC linker.
Frequently Asked Questions (FAQs)
Q1: What are the individual components of the this compound linker and their respective functions?
A1: The this compound linker is a multi-component system designed for application in antibody-drug conjugates (ADCs).[1] Each part has a specific role:
-
Fmoc (9-fluorenylmethoxycarbonyl): This is a base-labile protecting group for the N-terminus of the dipeptide.[1] It is stable during the peptide coupling steps and can be easily removed under mild basic conditions, typically with piperidine.[]
-
Val-Ala (Valine-Alanine): This dipeptide sequence serves as a substrate for lysosomal proteases, such as Cathepsin B.[3][4] This enzymatic cleavage is a key step in the intracellular release of the cytotoxic payload.
-
PAB (p-aminobenzyl): This is a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB group undergoes a 1,6-elimination reaction to release the attached drug in its unmodified, active form.
-
PNP (p-nitrophenyl carbonate): This is an activated carbonate that serves as a good leaving group. It facilitates the conjugation of the linker to a primary or secondary amine on the payload molecule, forming a stable carbamate bond.
Q2: What is the primary reaction mechanism for conjugating this compound to an amine-containing payload?
A2: The core reaction is a nucleophilic acyl substitution. The primary or secondary amine of the payload molecule attacks the electrophilic carbonyl carbon of the p-nitrophenyl carbonate on the linker. This results in the displacement of the p-nitrophenolate leaving group and the formation of a stable carbamate linkage between the PAB spacer and the payload.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store this compound at -20°C in a dry environment and away from direct sunlight. For solutions in solvents like DMSO, storage at -80°C is advised for long-term stability.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis and conjugation of this compound.
Problem 1: Low or No Yield During Solid-Phase Peptide Synthesis (SPPS)
-
Possible Cause: Incomplete coupling of amino acids. This can be due to steric hindrance, especially with beta-branched amino acids like Valine, or peptide aggregation on the resin.
-
Solution:
-
Double Coupling: Repeat the coupling step for the problematic amino acid to ensure complete reaction.
-
Use Stronger Coupling Reagents: Employ more potent activators like HATU or HBTU.
-
Increase Reaction Time: Extend the coupling time to allow the reaction to go to completion.
-
Improve Solvation: Use solvents like NMP or add chaotropic salts to disrupt aggregation.
-
-
Possible Cause: Premature cleavage of the peptide from the resin. This can occur if the linker is unstable to the repeated Fmoc deprotection steps.
-
Solution:
-
Use a Suitable Resin: For C-terminal carboxylic acids, a 2-Chlorotrityl chloride (2-CTC) resin is a good choice as it is sensitive to mild acids for cleavage but relatively stable to the basic conditions of Fmoc deprotection.
-
Careful Control of Deprotection: While 20% piperidine in DMF is standard, ensure exposure times are not excessively long.
-
Problem 2: Low Conjugation Yield of the Linker to the Payload
-
Possible Cause: Hydrolysis of the p-nitrophenyl (PNP) carbonate. The PNP ester is sensitive to moisture, which can lead to its hydrolysis and inactivation.
-
Solution:
-
Anhydrous Conditions: Ensure all solvents (e.g., DMF, DMSO) and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Possible Cause: Suboptimal reaction pH. A basic pH can accelerate the hydrolysis of the PNP ester.
-
Solution:
-
pH Optimization: If the nucleophilicity of the payload's amine allows, performing the reaction at a slightly acidic to neutral pH can minimize hydrolysis. The addition of a non-nucleophilic base like Diisopropylethylamine (DIPEA) should be carefully optimized.
-
Problem 3: Formation of Side Products
-
Possible Cause: Premature deprotection of the Fmoc group. If the reaction conditions are too basic, the Fmoc group can be cleaved, leading to the formation of dimers or polymers.
-
Solution:
-
Controlled Use of Base: Use a mild, non-nucleophilic base like DIPEA and add it stepwise while monitoring the reaction.
-
-
Possible Cause: Side reactions with the payload. If the payload molecule contains other nucleophilic groups (e.g., hydroxyls, thiols), they may also react with the PNP ester.
-
Solution:
-
Protecting Groups: If necessary, protect other nucleophilic functional groups on the payload molecule before conjugation.
-
-
Possible Cause: Epimerization during peptide coupling. The chiral integrity of the amino acids can be compromised under certain activation conditions.
-
Solution:
-
Use of Additives: Include additives like HOBt in the coupling reaction to suppress racemization.
-
Appropriate Coupling Reagents: Benzotriazole-based coupling agents are known to help suppress racemization.
-
Data Presentation
The following tables provide illustrative data for the synthesis and conjugation of Fmoc-peptide-PAB-PNP linkers. These values are based on similar systems and should be used as a general guideline. Actual results may vary.
Table 1: Illustrative Parameters for Solid-Phase Peptide Synthesis
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride (2-CTC) |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents |
| Coupling Reagent | HBTU/HOBt or HATU |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage from Resin | 1-5% TFA in DCM |
| Typical Crude Yield | 70 - 90% |
| Typical Crude Purity | >80% |
Table 2: Illustrative Drug Conjugation Parameters
| Parameter | Value/Condition |
| Payload | Amine-containing molecule (e.g., MMAE) |
| Peptide-Linker to Payload Ratio | 1.1 : 1 |
| Solvent | Anhydrous DMF or DMSO |
| Base | DIPEA |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | Room Temperature |
| Typical Conjugation Yield | 60 - 80% |
| Typical Purity (post-HPLC) | >95% |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Fmoc-Val-Ala-PAB-OH
-
Resin Swelling: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
Loading of First Amino Acid (Alanine): Dissolve Fmoc-Ala-OH (3 eq.) and DIPEA (6 eq.) in anhydrous DCM. Add to the swollen resin and agitate for 2-4 hours.
-
Capping: Wash the resin and cap any unreacted sites with a solution of methanol/DIPEA in DCM.
-
Washing: Wash the resin sequentially with DMF and DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Drain and repeat for 10 minutes. Wash the resin thoroughly with DMF and DCM.
-
Coupling of Second Amino Acid (Valine): Dissolve Fmoc-Val-OH (3 eq.), HBTU/HOBt (3 eq.), and DIPEA (6 eq.) in DMF. Add to the resin and agitate for 2-4 hours. Monitor with a Kaiser test.
-
Washing: Wash the resin with DMF and DCM.
-
Coupling of PAB Moiety: Couple p-aminobenzyl alcohol (PAB-OH) using similar conditions as in step 6.
-
Cleavage from Resin: Wash the resin with DCM. Treat with a solution of 1-5% TFA in DCM for 2 minutes, repeating 3-5 times. Neutralize the combined cleavage solutions with pyridine.
-
Purification: Purify the crude peptide-linker by preparative RP-HPLC.
Protocol 2: Activation and Conjugation to Payload
-
Activation of Fmoc-Val-Ala-PAB-OH: Dissolve the purified peptide-linker in a suitable solvent (e.g., THF, DCM). Add p-nitrophenyl chloroformate and a non-nucleophilic base like pyridine. Stir at 0°C to room temperature. Monitor by TLC or LC-MS.
-
Purification of Activated Linker: Purify the resulting this compound by flash chromatography or RP-HPLC.
-
Conjugation to Payload: Dissolve the this compound (1.2 eq.) and the amine-containing payload (1 eq.) in anhydrous DMF or DMSO.
-
Reaction: Add DIPEA (1.5 - 2.0 eq.) and stir at room temperature under an inert atmosphere.
-
Monitoring: Monitor the reaction progress by LC-MS until the starting material is consumed (typically 2-4 hours).
-
Purification: Purify the final conjugate by preparative RP-HPLC.
Visualizations
Caption: Workflow for the synthesis and conjugation of Fmoc-Val-Ala-PAB-Payload.
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
Fmoc-Val-Ala-PAB-PNP solubility issues in DMF and DMSO
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with Fmoc-Val-Ala-PAB-PNP in common organic solvents such as N,N-Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: Why am I experiencing difficulty dissolving this compound in DMF or DMSO?
A1: this compound, like many Fmoc-protected dipeptides, can present solubility challenges due to its molecular structure. The bulky and hydrophobic Fmoc and PAB groups can lead to strong intermolecular interactions, such as π-π stacking and hydrogen bonding.[1] These interactions promote self-aggregation, making it difficult for solvent molecules to effectively solvate the compound, especially at higher concentrations.[1] The presence of bulky protecting groups can significantly increase hydrophobicity and steric hindrance, leading to poor solvation.[2]
Q2: What are the consequences of incomplete dissolution of this compound in my experiment?
A2: Incomplete dissolution can have several detrimental effects on your subsequent experimental steps:
-
Inaccurate Concentration: The actual concentration of the dissolved linker will be lower than intended, leading to stoichiometric imbalances in your reaction.
-
Incomplete Coupling: In solid-phase peptide synthesis (SPPS) or conjugation reactions, a lower effective concentration can lead to incomplete coupling, resulting in deletion sequences or low yields.[1]
-
Instrument Clogging: Precipitated material can block the tubing and valves of automated synthesizers, causing instrument failure.[1]
-
Reaction Failure: The undissolved solid will not be available to react, potentially leading to a failed synthesis or conjugation.
Q3: Are there any immediate actions I can take to improve the solubility of this compound?
A3: Yes, several immediate actions can be taken to improve solubility:
-
Sonication: Use of an ultrasonic bath can provide the necessary energy to break up aggregates and promote dissolution.
-
Gentle Warming: Gently warming the solution to 30-40°C can increase the solubility of the compound. However, avoid excessive heat to prevent potential degradation or racemization.
-
Vigorous Vortexing: Simple mechanical agitation through vigorous vortexing can also aid in the dissolution process.
-
Use High-Purity, Anhydrous Solvents: Water content in solvents like DMF and DMSO can negatively impact the solubility of hydrophobic compounds. Using fresh, high-purity, anhydrous solvents is recommended. Hygroscopic DMSO, in particular, can have a significant impact on solubility, so using a newly opened bottle is advisable.
Q4: Should I consider using alternative solvents or co-solvents?
A4: If the above measures are insufficient, changing the solvent system is a viable option:
-
N-Methyl-2-pyrrolidone (NMP): NMP is often a better solvent for hydrophobic peptides and can be used as a direct replacement for DMF.
-
Co-solvents: The addition of a small percentage of a co-solvent can disrupt intermolecular forces. Dichloromethane (DCM) or a small amount of DMSO (5-10%) in DMF can improve solubility. For hydrophobic peptides, dissolving in a minimal amount of a stronger solvent like DMSO first, before diluting with the primary solvent, can be effective.
Quantitative Solubility Data
The following table summarizes the available quantitative data for this compound and similar compounds. Please note that solubility can be batch-dependent and these values should be used as a guideline.
| Compound | Solvent | Reported Solubility | Recommendations |
| This compound | DMSO | 100 mg/mL (146.91 mM) | Ultrasonic needed; use newly opened, hygroscopic DMSO. |
| Fmoc-Val-Cit-PAB-PNP | DMSO | ≥ 40 mg/mL (52.16 mM) | Sonication is recommended. |
| MC-Val-Ala-PAB-PNP | DMSO | 50 mg/mL (76.73 mM) | Sonication is recommended. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Test
This protocol helps determine the optimal solvent and concentration for your batch of this compound before committing to a large-scale experiment.
-
Preparation: Weigh 1-2 mg of this compound into a small, clean, and dry vial.
-
Initial Solvent Addition: Add a calculated volume of your primary solvent (e.g., DMF or DMSO) to achieve a high concentration (e.g., 50-100 mg/mL).
-
Initial Dissolution Attempt: Vortex the mixture vigorously for 1-2 minutes at room temperature.
-
Observation: Check for any undissolved particles.
-
Sonication: If not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.
-
Gentle Warming: If solid material persists, warm the vial to 30-40°C and vortex again.
-
Solvent Titration: If the compound is still not dissolved, add small, precise volumes of the same solvent or a co-solvent, vortexing after each addition, until complete dissolution is achieved. Record the final volume to calculate the solubility.
-
Documentation: Note the solvent, final concentration, and any methods (sonication, warming) required for dissolution.
Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
Molecular Aggregation Pathway
The diagram below illustrates the potential mechanism of intermolecular aggregation that can lead to poor solubility of this compound.
Caption: Potential aggregation pathway of this compound.
References
Technical Support Center: Fmoc Solid-Phase Peptide Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of premature Fmoc group deprotection during your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is premature Fmoc group deprotection and why is it a problem?
Premature Fmoc deprotection is the unintended removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain during solid-phase peptide synthesis (SPPS). This exposes the N-terminal amine, which can then react with the next activated amino acid in the sequence, leading to the insertion of an extra amino acid and the formation of so-called "+1" or "double insertion" impurities. This side reaction reduces the yield of the target peptide and complicates the purification process.
Q2: What are the primary causes of premature Fmoc deprotection?
Several factors can contribute to the premature removal of the Fmoc group:
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Residual Base: Incomplete washing after the deprotection step can leave residual piperidine or other bases in the reaction vessel. This residual base can cause premature deprotection of the subsequently added Fmoc-amino acid.[1]
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Basic Nature of Solvents: Solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) can contain or degrade to form basic impurities, such as dimethylamine, which can lead to undesired Fmoc removal, especially at elevated temperatures.[2][3]
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Elevated Temperatures: Higher temperatures, often used to improve coupling efficiency, can also accelerate the rate of premature Fmoc deprotection by solvents or residual bases.[1][2]
-
Unprotected Basic Side Chains: The presence of amino acids with unprotected basic side chains, such as the ε-amino group of lysine, can act as an internal base and catalyze the removal of the Fmoc group from the N-terminus.
-
Inherently Labile Fmoc-Amino Acids: Certain Fmoc-amino acids may be more susceptible to premature deprotection under standard SPPS conditions.
Q3: How can I detect if premature Fmoc deprotection is occurring in my synthesis?
The most direct way to identify premature deprotection is through analysis of the crude peptide product by mass spectrometry (MS) and high-performance liquid chromatography (HPLC). The presence of "+1" or double insertion impurities, where an additional amino acid has been incorporated, is a strong indicator of this issue. Careful monitoring of the reaction progress using qualitative tests like the Kaiser test can also provide clues. For instance, a positive Kaiser test after the coupling step might indicate that some N-terminal amines were prematurely deprotected and did not couple with the intended amino acid.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues related to premature Fmoc deprotection.
Troubleshooting Workflow
Caption: Troubleshooting workflow for premature Fmoc deprotection.
Data Presentation: Mitigation Strategies and Their Effectiveness
The following table summarizes various strategies to minimize premature Fmoc deprotection and associated side reactions, along with their observed effectiveness.
| Strategy | Reagents/Conditions | Effect on Premature Deprotection/Side Reactions | Reference(s) |
| Use of Weaker Bases | 5% Piperazine + 2% DBU in DMF | Reduces aspartimide formation compared to 20% piperidine. | |
| 20% 4-Methylpiperidine in DMF | Similar deprotection kinetics to piperidine, may offer advantages in handling and toxicity. | ||
| Addition of Acidic Modifiers | 20% Piperidine in DMF + 0.1 M HOBt | Significantly reduces aspartimide formation. | |
| 20% Piperidine, 5% Formic Acid in DMF | Buffers basicity and reduces base-catalyzed side reactions. | ||
| Solvent and Temperature Control | High-purity DMF or NMP | Minimizes basic impurities that can cause deprotection. | |
| Lower synthesis temperature (e.g., room temp.) | Reduces the rate of solvent-induced deprotection. | ||
| Orthogonal Protection | Use of Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH | Prevents premature deprotection caused by the lysine side chain. |
Experimental Protocols
Protocol 1: Fmoc Deprotection using Piperazine/DBU
This protocol is recommended for sequences prone to aspartimide formation.
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Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
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Deprotection Solution Preparation: Prepare a fresh solution of 5% (w/v) piperazine and 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in high-purity DMF. For sequences particularly sensitive to aspartimide formation, 1% formic acid can be added to this solution.
-
Deprotection Step: Drain the DMF from the swollen resin. Add the piperazine/DBU deprotection solution to the resin (approximately 10 mL per gram of resin).
-
Reaction: Agitate the resin slurry at room temperature for 5-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to ensure complete removal of the deprotection reagents.
-
Proceed to Coupling: The resin is now ready for the next coupling step.
Protocol 2: Fmoc Deprotection with Piperidine and HOBt
This protocol is a modification of the standard piperidine deprotection to suppress aspartimide formation.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection Solution Preparation: Prepare a fresh solution of 20% (v/v) piperidine in high-purity DMF. Add hydroxybenzotriazole (HOBt) to a final concentration of 0.1 M and ensure it is fully dissolved.
-
First Deprotection: Drain the DMF from the swollen resin. Add the piperidine/HOBt solution and agitate for 3-5 minutes at room temperature.
-
Drain and Second Deprotection: Drain the deprotection solution. Add a fresh portion of the piperidine/HOBt solution and agitate for 7-10 minutes.
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (5 x 10 mL per gram of resin).
-
Proceed to Coupling: The resin is now ready for the subsequent coupling step.
Protocol 3: Prevention of Premature Deprotection by Lysine Side Chain
When synthesizing peptides containing lysine where the side chain needs to be deprotected on-resin for subsequent modification, an orthogonal protecting group is necessary to prevent it from causing premature Fmoc removal.
-
Incorporate Lysine with an Orthogonal Protecting Group: During amino acid chain elongation, use Fmoc-Lys(Alloc)-OH or Fmoc-Lys(Mtt)-OH instead of Fmoc-Lys(Boc)-OH.
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remainder of the peptide sequence.
-
Selective Side-Chain Deprotection: Once the full-length peptide is assembled, the Alloc or Mtt group can be selectively removed on-resin using specific deprotection cocktails that do not affect the acid-labile side-chain protecting groups of other amino acids or the N-terminal Fmoc group.
-
For Alloc removal: Treat the resin with a solution of Pd(PPh₃)₄ and a scavenger like phenylsilane in DCM.
-
For Mtt removal: Treat the resin with a dilute solution of TFA in DCM (e.g., 1-2% TFA).
-
-
Side-Chain Modification: After selective deprotection of the lysine side chain, the desired modification can be performed.
-
Final Cleavage and Deprotection: Proceed with the final cleavage from the resin and removal of all other protecting groups using a standard TFA-based cleavage cocktail.
References
Technical Support Center: Enhancing Val-Ala ADC Stability in Mouse Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Valine-Alanine (Val-Ala) containing antibody-drug conjugates (ADCs) in mouse plasma.
Troubleshooting Guide
This guide addresses common issues encountered during preclinical studies with Val-Ala ADCs in mouse models.
Issue 1: Rapid ADC degradation and premature payload release observed in mouse plasma.
-
Question: My Val-Ala ADC shows significant degradation and payload release in mouse plasma stability assays, which is not observed in human plasma. What could be the cause?
-
Answer: This discrepancy is commonly due to the activity of a specific mouse carboxylesterase, Ces1c, which is known to cleave Val-Ala and Val-Cit linkers.[1][2][3] This enzyme is present in mouse plasma but not in human plasma, leading to premature payload release in preclinical mouse models and potentially impacting the translation of efficacy and toxicity data.[2][3]
-
Question: How can I confirm that Ces1c is responsible for the observed instability of my Val-Ala ADC in mouse plasma?
-
Answer: To confirm the role of Ces1c, you can perform a comparative stability study using plasma from both wild-type and Ces1c knockout mice. If the ADC remains stable in the plasma of Ces1c knockout mice, it strongly indicates that this enzyme is the primary cause of the instability.
-
Question: What are the immediate strategies to mitigate this instability in my ongoing mouse studies?
-
Answer:
-
Linker Modification: Consider synthesizing an ADC with a more stable linker. Tripeptide linkers, such as glutamic acid-valine-citrulline (EVCit), have demonstrated significantly improved stability in mouse plasma.
-
Alternative Preclinical Models: If feasible, consider using a different rodent species for your studies, as the expression and activity of carboxylesterases can vary. However, thorough characterization of linker stability in the selected species is crucial.
-
Formulation Strategies: While less common for addressing enzymatic cleavage, exploring formulation adjustments to shield the linker could be a long-term research direction.
-
Issue 2: High off-target toxicity observed in mouse models.
-
Question: I'm observing significant off-target toxicity with my Val-Ala ADC in vivo, which seems disproportionate to the on-target efficacy. Could this be related to linker instability?
-
Answer: Yes, premature cleavage of the Val-Ala linker in the bloodstream leads to the systemic release of the cytotoxic payload. This free payload can then indiscriminately kill healthy, rapidly dividing cells, leading to common off-target toxicities such as hematological toxicity (neutropenia, thrombocytopenia), hepatotoxicity, and gastrointestinal issues.
-
Question: How can I differentiate between on-target, off-tumor toxicity and off-target toxicity from premature payload release?
-
Answer:
-
Biodistribution Studies: Conduct biodistribution studies with a radiolabeled version of your ADC to track its accumulation in various tissues. High accumulation in non-tumor tissues that do not express the target antigen suggests off-target uptake.
-
Measure Free Payload Levels: Quantify the concentration of free payload in the plasma of treated mice over time. Elevated levels of circulating free payload shortly after administration are a strong indicator of linker instability.
-
Control Groups: Include a control group treated with an ADC having a non-cleavable linker or a more stable cleavable linker to assess the contribution of premature payload release to the overall toxicity profile.
-
-
Question: What strategies can I employ to reduce the off-target toxicity of my Val-Ala ADC?
-
Answer:
-
Enhance Linker Stability: This is the most direct approach. As mentioned previously, switching to a more stable linker like EVCit or a sulfatase-cleavable linker can dramatically reduce premature payload release.
-
Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase the hydrophobicity of the ADC, leading to faster clearance and potentially higher off-target uptake. Consider producing ADCs with a lower, more controlled DAR (e.g., 2 or 4) and evaluate the impact on the therapeutic index.
-
Antibody Engineering: Modifying the antibody to reduce its Fc-mediated uptake by immune cells can also help in minimizing off-target toxicity.
-
Frequently Asked Questions (FAQs)
Q1: Why is Val-Ala used as a linker in ADCs if it's unstable in mouse plasma?
A1: The Val-Ala dipeptide is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment. This allows for targeted payload release within the cancer cells. Its instability is primarily a challenge in mouse preclinical models due to the specific carboxylesterase Ces1c and is not reflective of its stability in human plasma.
Q2: What is a "tandem-cleavage linker" and can it improve stability?
A2: A tandem-cleavage linker is a more complex linker that requires two separate enzymatic cleavage events to release the payload. This dual-trigger mechanism can significantly enhance the stability of the ADC in circulation, as both cleavage events are unlikely to occur outside of the target cell.
Q3: How does the conjugation site on the antibody affect the stability of a Val-Ala linker?
A3: The site of conjugation can influence the linker's accessibility to circulating enzymes. Linkers conjugated to more solvent-exposed sites on the antibody may be more susceptible to enzymatic cleavage. Site-specific conjugation methods that place the linker in a less exposed position can improve stability.
Q4: Are there alternatives to peptide-based linkers that are more stable in mouse plasma?
A4: Yes, several alternatives exist. Sulfatase-cleavable linkers have shown high stability in mouse plasma (stable for over 7 days). Additionally, non-cleavable linkers, which release the payload upon lysosomal degradation of the antibody itself, offer the highest stability in circulation. However, the choice of linker also depends on the desired mechanism of action and the properties of the payload.
Data Presentation
Table 1: Comparative Stability of Different Cleavable Linkers in Mouse Plasma
| Linker Type | Example Linker | Reported Half-life in Mouse Plasma | Reference(s) |
| Dipeptide | Val-Ala | < 1 hour | |
| Dipeptide | Val-Cit | < 1 hour | |
| Tripeptide | EVCit | ~12 days | |
| Sulfatase-cleavable | Arylsulfate | > 7 days |
Note: Half-life values can vary depending on the specific ADC construct, payload, and experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay using LC-MS
This protocol outlines a general procedure to assess the stability of a Val-Ala ADC in mouse plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.
Materials:
-
Test ADC with a Val-Ala linker
-
Control ADC with a stable linker (e.g., non-cleavable or EVCit)
-
Pooled mouse plasma (e.g., from BALB/c mice)
-
Phosphate-buffered saline (PBS), pH 7.4
-
37°C incubator
-
Protein A or Protein G magnetic beads
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Elution buffer (e.g., 0.1% formic acid in water/acetonitrile)
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
ADC Incubation:
-
Dilute the test and control ADCs to a final concentration of 100 µg/mL in mouse plasma in separate microcentrifuge tubes.
-
Prepare a control sample by diluting the ADC in PBS.
-
Incubate all samples at 37°C.
-
-
Time-Point Sampling:
-
Collect aliquots (e.g., 20 µL) from each tube at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
Immediately freeze the collected aliquots at -80°C to stop the enzymatic reaction.
-
-
ADC Immunocapture:
-
Thaw the plasma samples on ice.
-
Add an appropriate amount of Protein A/G magnetic beads to each sample to capture the ADC.
-
Incubate for 1 hour at 4°C with gentle mixing.
-
Place the tubes on a magnetic rack and discard the supernatant.
-
Wash the beads three times with wash buffer.
-
-
ADC Elution and Analysis:
-
Elute the captured ADC from the beads using the elution buffer.
-
Analyze the eluate by LC-MS to determine the average DAR at each time point. The analysis can be performed on the intact ADC or after partial reduction to separate the light and heavy chains.
-
-
Data Analysis:
-
Calculate the average DAR for each time point.
-
Plot the average DAR as a function of time.
-
Determine the half-life (t½) of the ADC in mouse plasma, which is the time it takes for the average DAR to decrease by 50%.
-
Mandatory Visualizations
Caption: Val-Ala ADC cleavage pathways in mouse circulation and tumor.
Caption: Troubleshooting workflow for Val-Ala ADC instability.
References
Technical Support Center: Fmoc-Val-Ala-PAB-PNP Synthesis Scale-Up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the synthesis of Fmoc-Val-Ala-PAB-PNP, a key intermediate in the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most significant challenges during the scale-up of this compound synthesis include:
-
Incomplete Reactions: Both the coupling of amino acids and the final activation step can be less efficient at larger scales, leading to lower yields and the presence of impurities.
-
Aggregation: The hydrophobic nature of the Val-Ala dipeptide can lead to peptide chain aggregation on the solid support, hindering reagent access and reducing reaction efficiency.
-
Side Reactions: The presence of moisture or other nucleophiles can lead to the hydrolysis of the activated p-nitrophenyl (PNP) carbonate, and other side reactions can generate difficult-to-remove impurities.
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Purification Difficulties: The purification of the final product and intermediates by chromatography can be challenging and time-consuming at a larger scale, often resulting in product loss.
Q2: How does the choice of solid support impact the scale-up process?
A2: The choice of solid support is critical for a successful scale-up. Important factors to consider include:
-
Loading Capacity: The resin should have an appropriate loading capacity to maximize yield without causing steric hindrance issues.
-
Swelling Properties: The resin must exhibit good swelling properties in the solvents used for synthesis to ensure efficient reagent diffusion.
-
Mechanical Stability: The support must be mechanically robust to withstand the physical stress of large-scale synthesis reactors. Polystyrene and PEG-based resins are common choices, each with its own advantages regarding hydrophobicity and swelling.
Q3: What are the key considerations for the final activation step with p-nitrophenyl chloroformate (PNP-Cl)?
A3: The activation of the p-aminobenzyl alcohol (PAB) linker with PNP-Cl is a critical step that requires careful control. Key considerations include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can hydrolyze the PNP-Cl and the activated carbonate. All reagents and solvents must be strictly anhydrous.
-
Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0°C) to minimize side reactions and decomposition of the activated intermediate.
-
Stoichiometry: Precise control of the stoichiometry of PNP-Cl and the base (e.g., pyridine) is crucial to ensure complete activation without generating excess byproducts.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Dipeptide (Fmoc-Val-Ala) | Incomplete coupling of Fmoc-Val-OH to Alanine-resin. | - Increase coupling time and/or temperature.- Use a more potent coupling agent (e.g., HATU, HCTU).- Monitor the reaction using a qualitative test (e.g., Kaiser test). |
| Presence of Deletion Impurities (e.g., Fmoc-Ala-PAB-PNP) | Incomplete Fmoc deprotection or coupling. | - Extend deprotection time with piperidine.- Ensure efficient washing between deprotection and coupling steps.- Double couple the amino acids. |
| Hydrolysis of PNP Ester | Presence of water in reagents or solvents. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Aggregation During Synthesis | Hydrophobic interactions of the Val-Ala sequence. | - Use a higher swelling resin or a PEG-based resin.- Incorporate chaotropic salts (e.g., LiCl) in the coupling and deprotection steps.- Perform synthesis at a slightly elevated temperature. |
| Difficulty in Product Purification | Co-elution of closely related impurities. | - Optimize the HPLC gradient for better separation.- Consider alternative purification techniques such as crystallization or flash chromatography if applicable.- Ensure complete reactions to minimize impurity formation. |
Experimental Protocols
Key Experiment: Solid-Phase Synthesis of Fmoc-Val-Ala-PAB Linker
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM) for 30 minutes.
-
First Amino Acid Loading: Add Fmoc-Ala-OH (2 eq) and diisopropylethylamine (DIPEA) (4 eq) to the swollen resin. Agitate for 2 hours. Cap any unreacted sites with a mixture of methanol and DIPEA in DCM.
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Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) for 20 minutes. Wash thoroughly with DMF and DCM.
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Dipeptide Coupling: Dissolve Fmoc-Val-OH (2 eq), HCTU (1.95 eq), and DIPEA (4 eq) in DMF. Add to the resin and agitate for 2 hours. Confirm completion with a Kaiser test.
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Cleavage from Resin: Cleave the dipeptide from the resin using a mild acid solution (e.g., 1% trifluoroacetic acid in DCM). Neutralize the product solution and concentrate under reduced pressure.
Visualizing the Workflow and Chemistry
Caption: High-level workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in synthesis.
Technical Support Center: Purification of Fmoc-Val-Ala-PAB-PNP Intermediates
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of Fmoc-Val-Ala-PAB-PNP intermediates.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of this compound and its synthetic precursors.
Issue 1: Precipitation of Intermediates During Synthesis or Work-up
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Symptoms:
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A solid precipitates from the reaction mixture during the coupling of Fmoc-Val-OH and H-Ala-PAB-PNP (or related steps).
-
The product crashes out of solution during aqueous work-up or extraction.
-
-
Possible Causes:
-
Solutions:
-
Solvent Selection: If precipitation occurs during the reaction, consider using a more polar aprotic solvent such as DMF or NMP.[1]
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Work-up Procedure: Minimize the amount of water used during the work-up. If extracting the product into an organic solvent, use one in which the product is known to be more soluble (e.g., ethyl acetate, dichloromethane).[1]
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Temperature Control: Maintain a constant temperature during the work-up to prevent precipitation due to cooling.[1]
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Co-solvents: The addition of a co-solvent like DMF or NMP can help to redissolve precipitated material.
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Issue 2: Difficulty Purifying by Silica Gel Chromatography
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Symptoms:
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The compound streaks or does not move from the origin on the TLC plate.
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The compound appears to stick to the silica gel column or precipitates during the run.
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Low recovery of the product after column chromatography.
-
-
Possible Causes:
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The hydrophobic nature of the Fmoc-protected dipeptide linker leads to strong interaction with the silica.
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Limited solubility in the chromatography eluent.
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Aggregation of the compound on the column.
-
-
Solutions:
-
Eluent System: Use a more polar eluent system. A gradient of methanol in dichloromethane or ethyl acetate is often effective. Adding a small amount of a polar solvent like DMF to the eluent can sometimes improve solubility and reduce streaking, but care must be taken as it can be difficult to remove under vacuum.
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Alternative Stationary Phase: Consider using a less polar stationary phase, such as C18-functionalized silica (reversed-phase chromatography), for purification.
-
Sample Loading: Ensure the crude product is fully dissolved before loading onto the column. If solubility is an issue, dissolve the sample in a strong solvent (e.g., DMF) and adsorb it onto a small amount of silica gel. After drying, this can be dry-loaded onto the column.
-
Work with Dilute Solutions: To prevent aggregation, use more dilute solutions when preparing the sample for chromatography.
-
Issue 3: Low Purity or Presence of Impurities After Purification
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Symptoms:
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Multiple spots are observed on the TLC plate after purification.
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HPLC analysis shows significant impurities.
-
-
Possible Causes:
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Incomplete Reactions: The coupling reaction did not go to completion, leaving starting materials.
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Side Reactions: Potential side reactions include premature deprotection of the Fmoc group under basic conditions, leading to the formation of dimers or polymers. Hydrolysis of the PNP ester is also a possibility if water is present.
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Co-elution of Impurities: An impurity with a similar polarity to the desired product may be co-eluting.
-
-
Solutions:
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Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before proceeding with work-up and purification.
-
Control of Reaction Conditions: Use anhydrous solvents and perform reactions under an inert atmosphere to prevent hydrolysis. Carefully control the amount and type of base used to avoid premature Fmoc deprotection.
-
Optimize Chromatography: Adjust the eluent system or try a different chromatography technique (e.g., reversed-phase HPLC) to improve separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for purification?
A1: this compound is a hydrophobic molecule with limited solubility in many common solvents. For chromatography, it is best to dissolve it in the minimum amount of the mobile phase or a slightly stronger solvent. Aprotic polar solvents like DMF and DMSO are generally good solvents for this class of compounds. Sonication and gentle warming can aid in dissolution.
Q2: How can I monitor the progress of my column chromatography purification?
A2: Thin-layer chromatography (TLC) is a convenient way to monitor the separation. Use the same eluent system planned for the column. Staining with a UV lamp (the Fmoc group is UV active) and a suitable chemical stain (e.g., ninhydrin to detect free amines if deprotection is a concern, or potassium permanganate) can help visualize the product and impurities.
Q3: My purified this compound is difficult to redissolve for the next synthetic step. What can I do?
A3: This is a common issue due to the compound's hydrophobicity.
-
Solvent Choice: Use fresh, anhydrous aprotic polar solvents like DMF or DMSO.
-
Physical Methods: Sonication and gentle warming can significantly improve solubility.
-
Dilution: Work with more dilute solutions when possible to prevent aggregation.
Q4: What are the expected yields and purity for the synthesis and purification of these intermediates?
Data Presentation
Table 1: Illustrative Solid-Phase Peptide Synthesis Parameters for Similar Linkers
| Parameter | Value/Condition |
| Resin | 2-Chlorotrityl chloride (2-CTC) resin |
| Resin Loading | 0.4 - 0.8 mmol/g |
| Fmoc-Amino Acid Excess | 3 - 5 equivalents |
| Coupling Reagent | HBTU/HOBt or HATU |
| Base | DIPEA (N,N-Diisopropylethylamine) |
| Fmoc Deprotection | 20% Piperidine in DMF |
| Cleavage from Resin | 1-5% TFA in DCM |
| Typical Yield (Crude) | 70 - 90% |
| Typical Purity (Crude) | >80% |
Table 2: Illustrative Drug Conjugation and Purification Data
| Parameter | Value/Condition |
| Purification Method | Preparative RP-HPLC |
| Typical Yield (after HPLC) | > 80% |
| Typical Purity (after HPLC) | > 95% |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Val-Ala-PAB-OH Intermediate
This protocol is a general procedure for the coupling of an Fmoc-protected amino acid to an amino-p-aminobenzyl alcohol backbone.
-
Materials:
-
Fmoc-Val-OH
-
H-Ala-PAB-OH
-
Coupling agents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Fmoc-Val-OH (1 equivalent), H-Ala-PAB-OH (1 equivalent), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with EtOAc and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-Val-Ala-PAB-OH.
-
Protocol 2: Synthesis of this compound from the Hydroxy Intermediate
-
Materials:
-
Fmoc-Val-Ala-PAB-OH
-
p-Nitrophenyl chloroformate (PNP-Cl)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve Fmoc-Val-Ala-PAB-OH (1 equivalent) in anhydrous DCM or THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 equivalents).
-
Slowly add a solution of p-nitrophenyl chloroformate (1.2 equivalents) in anhydrous DCM or THF.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute with EtOAc and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound, which can then be purified.
-
Protocol 3: Purification by Preparative Reversed-Phase HPLC (RP-HPLC)
-
System: Preparative RP-HPLC system with a C18 column.
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic acid (TFA) or Formic Acid
-
B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA) or Formic Acid
-
-
Procedure:
-
Dissolve the crude product in a minimal amount of DMF or the mobile phase.
-
Inject the sample onto the C18 column.
-
Elute with a gradient of mobile phase B (e.g., 20% to 80% over 30 minutes).
-
Collect fractions based on the UV chromatogram.
-
Analyze the fractions by analytical LC-MS to identify those containing the pure product.
-
Combine the pure fractions and lyophilize to obtain the final product as a solid.
-
Visualizations
Caption: Synthesis and purification workflow for this compound.
References
Validation & Comparative
A Head-to-Head Comparison of ADC Linkers: Fmoc-Val-Ala-PAB-PNP vs. Fmoc-Val-Cit-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the choice of linker technology is paramount to developing a therapeutic with an optimal efficacy and safety profile. Among the most prevalent classes of cleavable linkers are those based on dipeptides susceptible to cleavage by lysosomal proteases. This guide provides a comprehensive, data-driven comparison of two leading cathepsin B-cleavable linkers: Fmoc-Val-Ala-PAB-PNP and Fmoc-Val-Cit-PAB-PNP.
Both linkers utilize a valine residue at the P2 position, which interacts with the S2 subsite of the Cathepsin B active site, and incorporate a p-aminobenzyl carbamate (PABC) self-immolative spacer to ensure the traceless release of the conjugated payload. The key distinction lies in the P1 residue: alanine in the former and citrulline in the latter. This seemingly minor difference has significant implications for the physicochemical properties, stability, and overall performance of the resulting ADC.
Mechanism of Action: Cathepsin B-Mediated Payload Release
Upon internalization of the ADC into a target cancer cell, it is trafficked to the lysosome. The acidic environment and high concentration of proteases, most notably Cathepsin B, lead to the enzymatic cleavage of the dipeptide linker. This cleavage initiates the spontaneous 1,6-elimination of the PABC spacer, liberating the active cytotoxic payload within the cell.
Caption: General mechanism of action for ADCs with cathepsin B-cleavable linkers.
Quantitative Performance Comparison
The choice between Val-Ala and Val-Cit linkers often involves a trade-off between cleavage efficiency, plasma stability, and the hydrophobicity of the final ADC construct. The following tables summarize key quantitative data from comparative studies.
Table 1: Plasma Stability of Val-Ala vs. Val-Cit Linker-Containing ADCs
| Parameter | Val-Ala Linker | Val-Cit Linker | Species | Comments |
| Half-life | More stable than Val-Cit | ~4.6 hours | Mouse | Val-Cit linkers are susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), posing challenges for preclinical evaluation.[1][2] |
| Stability | Stable | Stable (Half-life > 230 days in one study) | Human | Both linkers demonstrate high stability in human plasma, a critical attribute for clinical translation.[1][2] |
| Payload Loss | Minimal payload loss observed | >95% loss of conjugated payload after 14 days | Mouse | This highlights the superior stability of the Val-Ala linker in preclinical mouse models.[2] |
Table 2: Cathepsin B Cleavage Efficiency
| Parameter | Val-Ala Linker | Val-Cit Linker | Method |
| Relative Cleavage Rate | 1x | 2x | Isolated Cathepsin B Assay |
| Half-life of ADC with Cathepsin B | Estimated ~9.2 hours | ~4.6 hours | In vitro enzymatic assay |
Table 3: Physicochemical Properties and Drug-to-Antibody Ratio (DAR)
| Parameter | Val-Ala Linker | Val-Cit Linker | Implication |
| Hydrophobicity | Lower | Higher | Val-Ala's lower hydrophobicity reduces the propensity for aggregation, especially with lipophilic payloads. |
| Achievable DAR | Higher (up to ~7.4 with limited aggregation) | Lower (challenging to exceed DAR of 4 due to aggregation) | The Val-Ala linker is advantageous for constructing ADCs with higher DARs, potentially leading to enhanced potency. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of ADC linker performance.
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of payload deconjugation from an ADC in plasma from various species.
Materials:
-
ADC of interest
-
Control buffer (e.g., PBS, pH 7.4)
-
Plasma (e.g., mouse, rat, cynomolgus monkey, human)
-
37°C incubator
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
LC-MS system
Procedure:
-
Sample Preparation: Dilute the ADC to a final concentration (e.g., 50-100 µg/mL) in both the control buffer and the plasma of interest.
-
Incubation: Incubate the samples at 37°C with gentle agitation.
-
Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 144, 168 hours). Immediately freeze the aliquots at -80°C to halt any reaction.
-
Immunoaffinity Capture: Thaw the samples and use immunoaffinity capture beads to isolate the ADC from plasma proteins.
-
Analysis: Analyze the captured ADC using LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A decrease in DAR over time indicates linker cleavage and payload loss.
Caption: Workflow for an in vitro ADC plasma stability assay.
Protocol 2: In Vitro Cathepsin B Cleavage Assay
Objective: To quantify the rate of payload release from an ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with Val-Ala or Val-Cit linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 10-25 mM MES or Sodium Acetate, pH 5.0-6.0)
-
Activation Solution (e.g., 30-40 mM Dithiothreitol - DTT)
-
Quenching Solution (e.g., 2% Formic Acid)
-
HPLC system with a reverse-phase column
Procedure:
-
Enzyme Activation: Activate Cathepsin B by incubating it with the Activation Solution for 15-30 minutes at 37°C. DTT is necessary to maintain the active-site cysteine in a reduced state.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. Typical final concentrations are in the nanomolar range for the enzyme and micromolar for the ADC.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot and stop the reaction with the Quenching Solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of released payload at each time point.
Caption: Workflow for an in vitro Cathepsin B cleavage assay.
Conclusion and Recommendations
The selection between this compound and Fmoc-Val-Cit-PAB-PNP is a critical decision in ADC development that should be guided by the specific goals of the therapeutic program.
-
Fmoc-Val-Cit-PAB-PNP remains a widely used and effective linker, particularly for ADCs with less hydrophobic payloads. Its faster cleavage rate by Cathepsin B may be advantageous for achieving rapid payload release in the tumor microenvironment. However, its pronounced instability in mouse plasma is a significant drawback for preclinical in vivo evaluation, often necessitating the use of specialized mouse models or careful interpretation of preclinical data.
-
This compound offers key advantages in its lower hydrophobicity and superior stability in mouse plasma. This translates to a reduced risk of aggregation and the ability to achieve higher and more homogeneous drug-to-antibody ratios, especially with lipophilic payloads. While its cleavage rate by Cathepsin B is slower than that of Val-Cit, it is generally sufficient for effective payload release. Its improved stability in mouse models makes it a more robust choice for preclinical in vivo studies, potentially leading to more translatable data for human clinical trials.
For novel ADC development, particularly with hydrophobic payloads or when high DARs are desired, This compound presents a compelling alternative to the traditional Val-Cit linker , offering a more favorable profile for preclinical assessment and manufacturing.
References
A Head-to-Head Comparison of Val-Ala and Val-Cit Linker Cleavage Rates in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Inform ADC Design
In the landscape of antibody-drug conjugate (ADC) development, the choice of linker is a paramount decision that profoundly influences therapeutic efficacy and safety. Among the most prevalent classes of cleavable linkers are those based on dipeptides, designed for enzymatic cleavage within the lysosomal compartment of target cancer cells. This guide provides a detailed comparison of two workhorse dipeptide linkers: Valine-Alanine (Val-Ala) and Valine-Citrulline (Val-Cit), with a focus on their cleavage rates and other critical performance metrics.
The fundamental mechanism of action for both Val-Ala and Val-Cit linkers hinges on their stability in systemic circulation and their susceptibility to cleavage by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in tumor cells.[1][2] Following the binding of an ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized and trafficked to the lysosome.[1] Inside the lysosome, the acidic environment and high concentration of proteases facilitate the enzymatic hydrolysis of the dipeptide linker.[1] This cleavage event typically triggers the release of a cytotoxic payload, often facilitated by a self-immolative spacer like p-aminobenzyl carbamate (PABC).[3]
Quantitative Performance Comparison
The selection between Val-Ala and Val-Cit involves a trade-off between cleavage efficiency, plasma stability, and the physicochemical properties of the resulting ADC. The following tables summarize key quantitative data to facilitate an evidence-based comparison.
| Parameter | Val-Cit Linker | Val-Ala Linker | Species | Comments |
| Cathepsin B Cleavage Rate | Faster | Slower (approx. half the rate of Val-Cit) | In vitro | The Val-Cit linker is more rapidly hydrolyzed by isolated Cathepsin B. |
| Plasma Stability | Stable | Stable | Human | Both linkers demonstrate high stability in human plasma, a crucial characteristic for clinical applications. One study noted a half-life of over 230 days for a Val-Cit ADC. |
| Plasma Stability | Unstable (cleaved by Ces1C) | More Stable | Mouse | The Val-Cit linker is susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), complicating preclinical evaluation. Val-Ala shows greater stability in mouse plasma. |
| Hydrophobicity | More Hydrophobic | Less Hydrophobic | N/A | The lower hydrophobicity of Val-Ala can reduce the propensity for aggregation, especially with hydrophobic payloads. |
| Drug-to-Antibody Ratio (DAR) | Prone to aggregation at high DARs | Allows for higher DARs (e.g., up to 7.4 with <10% aggregation) | N/A | The reduced hydrophobicity of Val-Ala facilitates the production of more homogeneous ADCs with higher drug loading without significant aggregation. |
| In Vitro Cytotoxicity (IC50) | 14.3 pmol/L (vs. HER2+) | 92 pmol/L (vs. HER2+) | Human Cancer Cell Lines | In this specific study, the ADC with the Val-Cit linker demonstrated higher potency. |
Mechanism of Action and Experimental Workflow
The following diagrams illustrate the generalized mechanism of payload release initiated by linker cleavage and a typical workflow for evaluating linker cleavage rates in vitro.
References
A Head-to-Head Comparison of Cleavable and Non-Cleavable ADC Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of linker is a critical design feature in the development of antibody-drug conjugates (ADCs). This decision profoundly influences the ADC's stability, efficacy, and toxicity profile. This guide provides an objective comparison of cleavable and non-cleavable linkers, supported by experimental data and detailed methodologies, to inform the rational design of next-generation ADCs.
The linker in an ADC is the critical bridge between the targeting monoclonal antibody and the potent cytotoxic payload.[1] An ideal linker must be stable enough to remain intact during circulation in the bloodstream, preventing premature release of the payload that could lead to off-target toxicity.[2][3] Conversely, it must efficiently release the payload at the tumor site to ensure maximum therapeutic effect.[2][3] The two primary classes of linkers, cleavable and non-cleavable, achieve this balance through distinct mechanisms of action.
Mechanisms of Action: A Tale of Two Release Strategies
Cleavable Linkers: Environmentally-Triggered Payload Release
Cleavable linkers are designed to be labile under specific physiological conditions found within the tumor microenvironment or inside cancer cells. This controlled release is achieved through the incorporation of chemical bonds that are susceptible to enzymatic cleavage, changes in pH, or the reducing environment of the cell.
There are three main types of cleavable linkers:
-
Protease-sensitive linkers: These linkers often contain a dipeptide sequence, such as the commonly used valine-citrulline (Val-Cit) motif, which is cleaved by lysosomal proteases like cathepsin B that are abundant in cancer cells.
-
pH-sensitive linkers: These linkers, which often incorporate a hydrazone bond, are stable at the physiological pH of blood (around 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).
-
Glutathione-sensitive linkers: These linkers utilize disulfide bonds that are readily cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream.
A key advantage of cleavable linkers is their ability to induce a "bystander effect." When the payload is released, if it is cell-permeable, it can diffuse out of the target antigen-positive cell and kill adjacent antigen-negative tumor cells. This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.
Non-Cleavable Linkers: Release Through Antibody Degradation
In contrast, non-cleavable linkers are highly stable and lack a specific chemical trigger for payload release. The release of the payload from these linkers is dependent on the complete proteolytic degradation of the antibody component of the ADC within the lysosome after internalization. This process releases the payload still attached to the linker and an amino acid residue from the antibody.
The stability of non-cleavable linkers generally leads to a lower risk of off-target toxicity and a wider therapeutic window. However, the released payload-linker-amino acid complex is often charged and less membrane-permeable, which can limit the bystander effect.
Comparative Performance Data
The choice between a cleavable and non-cleavable linker has a significant impact on the in vitro and in vivo performance of an ADC. The following tables summarize quantitative data from comparative studies.
In Vitro Cytotoxicity
The potency of an ADC is often measured by its half-maximal inhibitory concentration (IC50) in cancer cell lines. A lower IC50 value indicates higher potency.
| ADC Configuration | Cell Line | Target Antigen | Linker Type | Payload | IC50 (ng/mL) |
| Trastuzumab | SK-BR-3 | HER2 | Cleavable (Val-Cit) | MMAE | 10 |
| Trastuzumab | SK-BR-3 | HER2 | Non-cleavable (SMCC) | DM1 | 30 |
| Anti-CD30 | L540cy | CD30 | Cleavable (Val-Cit) | MMAE | 0.1 |
| Anti-CD30 | L540cy | CD30 | Non-cleavable (MC) | MMAF | 0.3 |
Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR).
Plasma Stability
The stability of an ADC in plasma is crucial for minimizing premature payload release and off-target toxicity.
| ADC Configuration | Plasma Source | Incubation Time (days) | % Intact ADC Remaining |
| Anti-HER2-vc-MMAE | Human | 7 | >95% |
| Anti-HER2-SMCC-DM1 | Human | 7 | >98% |
| Anti-CD22-SPDB-DM4 | Mouse | 6 | ~50% |
| Anti-CD22-SMCC-DM1 | Mouse | 6 | ~80% |
Note: Stability can vary depending on the specific linker chemistry and the animal species used for testing.
In Vivo Efficacy
The anti-tumor activity of ADCs is evaluated in vivo using animal models, typically by measuring tumor volume over time.
| ADC Configuration | Xenograft Model | Dosing Regimen | Outcome |
| Anti-HER2-vc-MMAE | NCI-N87 (gastric) | 3 mg/kg, single dose | Tumor regression |
| Anti-HER2-SMCC-DM1 | NCI-N87 (gastric) | 3 mg/kg, single dose | Tumor growth inhibition |
| Anti-5T4-vc-MMAE | MDA-MB-468 (breast) | 1 mg/kg, single dose | Complete tumor regression |
| Anti-5T4-SMCC-DM1 | MDA-MB-468 (breast) | 1 mg/kg, single dose | Tumor growth delay |
Experimental Protocols
Reproducible and standardized experimental protocols are essential for the accurate comparison of different ADC constructs. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma from different species.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload.
Quantification Methods:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference between these values indicates the extent of drug deconjugation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact ADC, free payload, and any payload-adducts. Immuno-affinity capture can be used to isolate the ADC from the plasma before analysis.
In Vitro Cytotoxicity Assay (IC50 Determination)
Objective: To determine the concentration of an ADC that inhibits the growth of a cancer cell line by 50%.
Methodology:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Bystander Killing Assay (Co-culture Method)
Objective: To quantify the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Establish a co-culture of antigen-positive (Ag+) and antigen-negative (Ag-) cells. The Ag- cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate the plate for 72-120 hours.
-
Quantify the viability of the Ag- cell population using flow cytometry or fluorescence microscopy.
-
Compare the viability of Ag- cells in the co-culture to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in viability in the co-culture indicates a bystander effect.
In Vivo Efficacy Study in Xenograft Models
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Implant human tumor cells subcutaneously into immunodeficient mice.
-
Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC intravenously at various doses and schedules. A control group will receive a vehicle or a non-binding isotype control ADC.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the differences between cleavable and non-cleavable linkers.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Caption: Experimental workflow for comparing ADC linker performance.
Conclusion
The choice between a cleavable and non-cleavable linker is a critical decision in ADC design and depends on the specific therapeutic application. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous for treating heterogeneous tumors. However, they may be more susceptible to premature payload release. Non-cleavable linkers generally provide greater plasma stability and a wider therapeutic window but may have limited efficacy against antigen-negative cells. A thorough understanding of the target biology, the tumor microenvironment, and the physicochemical properties of the payload is essential for selecting the optimal linker technology to develop a safe and effective ADC.
References
A Comparative Guide to Validating ADC Purity: An In-depth Look at Size Exclusion Chromatography and its Alternatives
The multifaceted structure of Antibody-Drug Conjugates (ADCs), combining a monoclonal antibody with a potent cytotoxic payload via a chemical linker, introduces significant complexity in ensuring product quality. For researchers, scientists, and drug development professionals, rigorous analytical validation of an ADC's purity is paramount to guaranteeing its safety and efficacy. This guide provides an objective comparison of key analytical techniques, with a focus on Size Exclusion Chromatography (SEC), supported by experimental data and detailed protocols, to aid in the establishment of robust validation strategies.
Section 1: Assessment of ADC Purity - Aggregation and Fragmentation
The conjugation of often hydrophobic small-molecule drugs can increase the propensity for aggregation, a critical quality attribute that can impact potency and immunogenicity. Therefore, accurate monitoring of high molecular weight species (aggregates) and low molecular weight species (fragments) is essential.
Comparison of Primary Analytical Techniques
Size Exclusion Chromatography (SEC) is the industry standard for analyzing protein aggregation.[1] It separates molecules based on their hydrodynamic radius in their native state. Capillary Electrophoresis with Sodium Dodecyl Sulfate (CE-SDS) serves as a valuable orthogonal method, offering separation based on molecular weight under denaturing conditions.
| Parameter | Size Exclusion Chromatography (SEC) | Capillary Electrophoresis (CE-SDS) |
| Principle | Separation based on hydrodynamic volume in native conditions. | Separation based on molecular weight in denaturing conditions. |
| Primary Application | Quantitation of aggregates (dimers, multimers) and fragments. | Quantitation of fragments and non-covalently bound impurities. |
| Resolution | Excellent for high molecular weight species. May have limitations in resolving fragments from the monomer peak. | High resolution for fragments and different chain associations (e.g., half-antibodies). |
| Throughput | Moderate. | High, with automated systems. |
| Sample Consumption | Low. | Very low. |
| Advantages | - Preserves native protein structure.- Robust and reproducible.- Direct quantitation of aggregates. | - High resolving power for fragments.- Can detect non-covalently linked species.- Less susceptible to non-specific interactions than SEC.[2][3][4] |
| Disadvantages | - Potential for non-specific interactions between the ADC and the column stationary phase, leading to peak tailing.[5]- May not resolve all fragment species from the main peak. | - Denaturing conditions do not provide information on the native state.- Indirect assessment of aggregates. |
Experimental Protocols
This protocol provides a general method for the analysis of ADC aggregation and fragmentation using SEC-HPLC.
Materials:
-
ADC Sample
-
Mobile Phase (e.g., 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.8)
-
SEC Column (e.g., TSKgel G3000SWXL, 7.8 mm x 300 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm filter if necessary.
-
Injection: Inject 20 µL of the prepared sample onto the column.
-
Chromatography: Run the analysis for approximately 30 minutes.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Identify peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak). Integrate the peak areas for all species. Calculate the percentage of aggregate and fragment by dividing their respective peak areas by the total peak area.
This protocol outlines a general method for ADC purity analysis by CE-SDS under non-reducing and reducing conditions.
Materials:
-
ADC Sample
-
SDS-MW Gel Buffer
-
Sample Buffer (containing SDS)
-
Reducing Agent (e.g., β-mercaptoethanol or DTT) for reduced analysis
-
Alkylating Agent (e.g., iodoacetamide) for non-reduced analysis
-
Capillary Electrophoresis System with UV or PDA detector
Procedure:
-
Capillary Conditioning: Condition the capillary according to the manufacturer's instructions.
-
Sample Preparation (Non-Reduced): Mix the ADC sample with the sample buffer and alkylating agent. Heat the sample at 70°C for 10 minutes.
-
Sample Preparation (Reduced): Mix the ADC sample with the sample buffer and reducing agent. Heat the sample at 70°C for 10 minutes.
-
Electrophoresis: Load the prepared sample into the CE system. Apply the separation voltage and run the analysis.
-
Detection: Monitor the separation at a UV wavelength of 220 nm.
-
Data Analysis: Analyze the resulting electropherogram to identify and quantify peaks corresponding to the intact ADC, fragments, and free heavy and light chains (in the reduced sample).
Section 2: Drug-to-Antibody Ratio (DAR) and Drug Load Distribution
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that profoundly influences an ADC's efficacy and toxicity. It is crucial to determine not only the average DAR but also the distribution of different drug-loaded species.
Comparison of Primary Analytical Techniques
Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) are the two most common techniques for determining DAR and drug load distribution.
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) |
| Principle | Separation based on the hydrophobicity of the ADC species in non-denaturing conditions. | Separation based on hydrophobicity under denaturing conditions (low pH and organic solvent). |
| Primary Application | Determination of average DAR and drug load distribution for cysteine-linked ADCs. | Orthogonal method for DAR determination, especially for site-specific ADCs. |
| Resolution | Good resolution of species with different drug loads. May be challenging for highly hydrophobic ADCs. | High resolution, capable of separating different drug-loaded chains after reduction. |
| Throughput | Moderate. | Moderate to high. |
| Sample Consumption | Low. | Low. |
| Advantages | - Mild, non-denaturing conditions preserve the ADC's integrity.- Provides information on the distribution of different drug-loaded species. | - High resolving power.- Compatible with mass spectrometry (LC-MS) for peak identification. |
| Disadvantages | - Not suitable for all types of ADCs (e.g., some lysine-linked ADCs).- Mobile phases are often not directly compatible with MS. | - Denaturing conditions can disrupt the ADC structure.- May not be suitable for all ADC formats. |
Experimental Protocols
This protocol provides a general method for determining the average DAR and species distribution of a cysteine-linked ADC.
Materials:
-
ADC Sample
-
Mobile Phase A (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)
-
Mobile Phase B (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
HIC Column (e.g., TSKgel Butyl-NPR)
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B) at a flow rate of 1.0 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in Mobile Phase A.
-
Injection: Inject 20 µL of the prepared sample.
-
Chromatography: Apply a linear gradient from high salt (e.g., 80% A) to low salt (e.g., 100% B) over 20-30 minutes to elute the ADC species.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: Integrate the peak areas of the different drug-loaded species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR value of each species) / 100
This protocol outlines a method for analyzing the light and heavy chains of a reduced ADC to determine the DAR.
Materials:
-
ADC Sample
-
Reducing Agent (e.g., DTT)
-
Mobile Phase A (e.g., 0.1% TFA in Water)
-
Mobile Phase B (e.g., 0.1% TFA in Acetonitrile)
-
RP-HPLC Column (e.g., C4 or C8 column)
-
HPLC system with UV detector
Procedure:
-
Sample Reduction: Mix the ADC sample with the reducing agent and incubate at 37°C for 30 minutes to reduce the disulfide bonds.
-
System Preparation: Equilibrate the RP-HPLC column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) at a flow rate of 1.0 mL/min.
-
Injection: Inject the reduced sample onto the column.
-
Chromatography: Apply a linear gradient from low organic (e.g., 5% B) to high organic (e.g., 95% B) over 30-40 minutes.
-
Detection: Monitor the eluent at 280 nm.
-
Data Analysis: Identify and integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. Calculate the DAR based on the relative peak areas and the known number of conjugation sites on each chain.
Visualizing the Workflow and Logic
To better understand the experimental process and the interplay of these techniques, the following diagrams have been generated.
Caption: Experimental workflow for ADC purity and DAR analysis.
Caption: Logical relationship of analytical methods to ADC quality attributes.
Conclusion
The validation of ADC purity requires a multi-faceted analytical approach. Size Exclusion Chromatography is an indispensable tool for the assessment of aggregation and high molecular weight species in the native state. However, its limitations in resolving all fragments and its susceptibility to non-specific interactions necessitate the use of orthogonal methods. CE-SDS provides a high-resolution, denaturing separation that is particularly powerful for fragment analysis. For the critical determination of Drug-to-Antibody Ratio, HIC is the method of choice for many ADCs due to its non-denaturing conditions, while RP-HPLC offers a high-resolution orthogonal approach, especially when coupled with mass spectrometry.
By employing a combination of these techniques, researchers and drug developers can build a comprehensive understanding of an ADC's purity profile, ensuring the development of safe and effective therapeutics. The detailed protocols and comparative data presented in this guide serve as a valuable resource for establishing robust and reliable analytical strategies for ADC characterization.
References
Mass Spectrometry Analysis of Fmoc-Val-Ala-PAB-PNP ADCs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust analytical characterization of antibody-drug conjugates (ADCs) is paramount for ensuring their safety, efficacy, and batch-to-batch consistency. For ADCs incorporating the cleavable Fmoc-Val-Ala-PAB-PNP linker system, mass spectrometry (MS) stands as a cornerstone for detailed structural elucidation and quality control. This guide provides a comparative overview of key MS-based methods for the characterization of these complex biotherapeutics, supported by representative experimental data and detailed protocols.
The this compound linker is designed for selective cleavage by intracellular proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[1][2] The Val-Ala dipeptide serves as the enzymatic cleavage site, while the p-aminobenzyl (PAB) group acts as a self-immolative spacer, ensuring the efficient release of the unmodified cytotoxic payload.[1][3] The p-nitrophenyl (PNP) carbonate is an activated group to facilitate conjugation with the payload.[1]
Comparative Analysis of Key Analytical Techniques
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of ADCs, directly impacting their therapeutic window. Several analytical techniques are employed to determine the average DAR and the distribution of different drug-loaded species. This section compares the performance of the most common methods. While specific data for an this compound ADC is limited in publicly available literature, this guide utilizes data from ADCs with structurally similar linkers (e.g., Val-Cit-PAB-MMAE) to provide an objective comparison.
Data Presentation: Comparison of Analytical Techniques for DAR Determination
| Analytical Technique | Principle | Advantages | Disadvantages | Representative Average DAR | Reference |
| Hydrophobic Interaction Chromatography (HIC-UV/Vis) | Separates ADC species based on hydrophobicity, which increases with drug load. | Robust, reproducible, and widely used in quality control environments. | Indirect mass measurement; resolution can be challenging for complex mixtures. | 3.5 | |
| Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) | Separates reduced and deglycosylated light and heavy chains for mass determination. | Provides accurate mass information for individual chains and DAR calculation. | Denaturing conditions can alter the native structure of the ADC. | 3.6 | |
| Native Size-Exclusion Chromatography-Mass Spectrometry (Native SEC-MS) | Separates intact ADCs under non-denaturing conditions, followed by MS analysis. | Preserves the native structure of the ADC, providing intact mass and DAR. | Lower resolution compared to HIC; requires specialized MS-compatible buffers. | 3.5 | |
| Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) | Provides rapid mass determination of intact or reduced ADCs. | High throughput and tolerant to some buffer components. | Lower resolution and mass accuracy compared to ESI-based methods. | 3.6 |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data in ADC analysis. The following sections provide methodologies for the key experiments discussed.
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To separate ADC species with different drug loads based on hydrophobicity and calculate the average DAR.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
HIC column (e.g., TSKgel Butyl-NPR)
Reagents:
-
Mobile Phase A: 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 25 mM sodium phosphate, pH 7.0, with 25% isopropanol
-
ADC sample in a compatible buffer
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the ADC species with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × Number of drugs in that species) / 100
Protocol 2: Subunit Analysis by RPLC-MS
Objective: To determine the mass of the light and heavy chains and their drug-conjugated forms to calculate the average DAR.
Instrumentation:
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Reversed-phase column (e.g., C4)
Reagents:
-
Reduction buffer: 100 mM dithiothreitol (DTT) in a denaturing buffer (e.g., 6 M Guanidine-HCl)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Reduce the ADC sample (approximately 50 µg) by incubating with DTT at 37°C for 30 minutes.
-
Inject the reduced sample into the LC-MS system.
-
Separate the light and heavy chains using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Acquire mass spectra in positive ion mode.
-
Deconvolute the spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
-
Calculate the average DAR based on the relative abundance and drug load of each chain.
Protocol 3: Intact Mass Analysis by Native SEC-MS
Objective: To determine the intact mass of the ADC and the distribution of different DAR species under non-denaturing conditions.
Instrumentation:
-
LC-MS system with a native MS source
-
Size-exclusion column
Reagents:
-
Mobile Phase: 100 mM ammonium acetate, pH 7.0
-
ADC sample
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject 20-100 µg of the ADC sample.
-
Elute the ADC isocratically.
-
Acquire mass spectra under native conditions.
-
Deconvolute the spectra to obtain the mass of the intact ADC species.
-
Determine the average DAR from the distribution of the different drug-loaded species.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the mass spectrometry analysis of this compound ADCs and the mechanism of payload release.
Caption: Experimental workflow for ADC analysis.
Caption: Mechanism of payload release from a Val-Ala-PAB linker.
References
- 1. Native size-exclusion chromatography-mass spectrometry: suitability for antibody–drug conjugate drug-to-antibody ratio quantitation across a range of chemotypes and drug-loading levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
- 3. Development and Properties of Valine-Alanine based Antibody-Drug Conjugates with Monomethyl Auristatin E as the Potent Payload - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Dipeptide Linkers for Antibody-Drug Conjugate (ADC) Development: Val-Cit vs. Val-Ala
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic success. Among the most prevalent cleavable linkers are those based on dipeptides, designed for selective cleavage by lysosomal proteases within tumor cells. This guide provides an objective, data-driven comparison of two industry-standard dipeptide linkers: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).
Mechanism of Action: Protease-Mediated Payload Release
Both Val-Cit and Val-Ala linkers operate on the principle of enzymatic cleavage within the lysosome.[1][2] After an ADC binds to its target antigen on a cancer cell surface, it is internalized and trafficked to the lysosome.[1] The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome facilitate the cleavage of the dipeptide linker.[3][] This cleavage initiates the release of the active cytotoxic payload, leading to cancer cell death. The specificity of this cleavage is crucial for minimizing off-target toxicity and maximizing the therapeutic window.
Caption: General mechanism of action for an antibody-drug conjugate.
Quantitative Data Presentation: A Comparative Analysis
The choice between Val-Cit and Val-Ala involves a trade-off between cleavage efficiency, stability, and the physicochemical properties of the final ADC. The following tables summarize key quantitative data to facilitate a direct comparison.
Table 1: Physicochemical and Performance Characteristics
| Parameter | Val-Cit Linker | Val-Ala Linker | Key Considerations & References |
| Relative Hydrophobicity | Higher | Lower | Val-Ala's lower hydrophobicity can reduce ADC aggregation, especially with lipophilic payloads. |
| Max Achievable DAR | Limited, prone to aggregation at high DARs | Higher (e.g., up to 7.4) with limited aggregation | Val-Ala is often preferred for ADCs requiring high drug loading. |
| Plasma Stability (Human) | High | High | Both linkers demonstrate good stability in human plasma, which is crucial for clinical efficacy. |
| Plasma Stability (Mouse) | Low (susceptible to carboxylesterase cleavage) | High | The instability of Val-Cit in mouse plasma can complicate preclinical in vivo studies. |
| Cathepsin B Cleavage Rate | Generally faster | Generally slower | The faster cleavage of Val-Cit can be advantageous for rapid payload release. |
Table 2: In Vitro Performance Data
| Assay | Val-Cit Linker ADC | Val-Ala Linker ADC | Key Findings & References |
| In Vitro Cytotoxicity (IC50) | Potent | Potent | Both linkers can produce highly potent ADCs, with specific activity depending on the payload and target. |
| Bystander Effect | Capable | Capable | Both linkers can facilitate a bystander effect if the released payload is membrane-permeable. |
| Aggregation at High DAR | Increased aggregation observed | Limited aggregation (<10%) at DAR ~7.4 | Val-Ala's properties are beneficial for developing homogeneous and stable high-DAR ADCs. |
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of ADC linkers.
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
-
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in human and mouse plasma at 37°C.
-
Collect aliquots at multiple time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Quench the reaction by adding an appropriate organic solvent to precipitate plasma proteins.
-
Analyze the supernatant for the presence of released payload using liquid chromatography-mass spectrometry (LC-MS).
-
Separately, quantify the amount of intact ADC at each time point using an enzyme-linked immunosorbent assay (ELISA) or hydrophobic interaction chromatography (HIC).
-
Calculate the half-life (t½) of the ADC in plasma.
-
2. Cathepsin B Cleavage Assay
-
Objective: To determine the rate and efficiency of linker cleavage by cathepsin B.
-
Methodology:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Add the ADC or a model substrate (linker-payload conjugate) to the reaction buffer.
-
Initiate the reaction by adding a known concentration of purified human cathepsin B.
-
Incubate the reaction at 37°C.
-
Collect samples at various time points and quench the enzymatic reaction (e.g., by adding a protease inhibitor or by pH shift).
-
Quantify the released payload at each time point using reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS.
-
Determine the initial reaction velocity and calculate kinetic parameters (kcat, Km).
-
3. In Vitro Bystander Effect Assay
-
Objective: To evaluate the ability of the ADC to kill neighboring antigen-negative cells.
-
Methodology:
-
Co-culture target antigen-positive cancer cells with antigen-negative cancer cells at a defined ratio (e.g., 1:1, 1:5).
-
Label one cell population with a fluorescent marker (e.g., GFP) to distinguish between the two cell lines.
-
Treat the co-culture with serial dilutions of the ADC for a prolonged period (e.g., 72-96 hours).
-
After incubation, stain the cells with a viability dye (e.g., propidium iodide).
-
Use flow cytometry or high-content imaging to quantify the viability of both the antigen-positive and antigen-negative cell populations.
-
A significant decrease in the viability of the antigen-negative population indicates a bystander effect.
-
Caption: Workflow for evaluating ADC linker performance.
Concluding Remarks
The selection between Val-Cit and Val-Ala linkers is context-dependent and should be guided by the specific properties of the payload and the desired characteristics of the ADC.
-
Val-Cit remains a robust and widely used linker, particularly for payloads that are not overly hydrophobic. Its faster cleavage rate by cathepsin B may be advantageous for rapid payload release. However, its instability in mouse plasma is a significant consideration for preclinical evaluation.
-
Val-Ala offers a key advantage in its lower hydrophobicity, which can lead to reduced aggregation and the ability to achieve higher drug-to-antibody ratios (DARs), especially with lipophilic payloads. This can result in more potent and homogeneous ADCs. While its cleavage rate is slower than that of Val-Cit, it is generally sufficient for effective payload release.
Ultimately, a thorough in vitro and in vivo evaluation, as outlined in the experimental protocols, is crucial for selecting the optimal dipeptide linker for a given ADC candidate.
Caption: Relationship between linker properties and ADC performance.
References
Val-Ala Linker: A Superior Scaffold for High Drug-to-Antibody Ratio ADCs
A comparative analysis of the Val-Ala linker reveals significant advantages in the development of high drug-to-antibody ratio (DAR) antibody-drug conjugates (ADCs), particularly in mitigating aggregation and accommodating lipophilic payloads. These benefits translate to more potent and homogeneous therapeutic candidates with improved manufacturing feasibility.
In the rapidly advancing field of targeted cancer therapy, the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of an ADC's success. Among the cleavable dipeptide linkers, valine-alanine (Val-Ala) has emerged as a compelling alternative to the more traditional valine-citrulline (Val-Cit) linker, especially for ADCs requiring a high DAR to maximize therapeutic efficacy.
The primary advantage of the Val-Ala linker lies in its lower hydrophobicity compared to Val-Cit.[1][2] This characteristic is particularly crucial when conjugating highly lipophilic payloads, as it reduces the propensity for ADC aggregation, a major challenge that can limit achievable DAR and complicate manufacturing.[3][4] Studies have shown that Val-Ala linkers can enable the production of ADCs with a DAR of up to 7.4 with limited aggregation (less than 10%), whereas Val-Cit-containing linkers can lead to excessive aggregation and precipitation at a DAR greater than 4.[5] This allows for the delivery of a higher concentration of the cytotoxic agent to the tumor cell, potentially leading to enhanced potency.
Both Val-Ala and Val-Cit linkers are designed to be stable in systemic circulation and cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. Upon internalization of the ADC by the target cancer cell, these proteases cleave the dipeptide linker, releasing the active payload to exert its cytotoxic effect. While the cleavage rate of Val-Ala by cathepsin B is reportedly slower than that of Val-Cit, it is generally considered sufficient for effective payload release.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key quantitative data from various studies on the performance of Val-Ala and Val-Cit linkers.
| Parameter | Val-Ala Linker | Val-Cit Linker | Significance | References |
| Maximum Achievable DAR | Up to ~7.4 with limited aggregation (<10%) | Often limited to <4 due to aggregation | Val-Ala allows for higher drug loading, especially with lipophilic payloads. | |
| Aggregation at High DAR | Less prone to aggregation | Prone to aggregation | Reduced aggregation with Val-Ala improves ADC homogeneity and manufacturability. | |
| Hydrophobicity | Less hydrophobic | More hydrophobic | Lower hydrophobicity of Val-Ala is advantageous for conjugating lipophilic payloads. | |
| Relative Cathepsin B Cleavage Rate | 1x | 2x | Val-Cit is cleaved more rapidly by isolated cathepsin B. | |
| Plasma Stability (Human) | Stable | Stable | Both linkers demonstrate high stability in human plasma, crucial for clinical translation. | |
| Plasma Stability (Mouse) | Significantly more stable | Susceptible to cleavage by mouse carboxylesterase 1C (Ces1C), leading to poor stability. | Val-Ala is more suitable for preclinical in vivo studies in mice. |
| In Vitro Cytotoxicity (IC50) | ||||
| Payload | Cell Line | Val-Ala ADC IC50 (pmol/L) | Val-Cit ADC IC50 (pmol/L) | Antibody |
| MMAE | HER2+ cell line | 92 | 14.3 | Trastuzumab |
Signaling Pathways and Experimental Workflows
To visually represent the processes involved in ADC activity and evaluation, the following diagrams have been generated using Graphviz.
Caption: Mechanism of action of an antibody-drug conjugate with a protease-cleavable linker.
Caption: General experimental workflow for the evaluation of antibody-drug conjugates.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of ADC performance. Below are representative protocols for key experiments.
Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
-
Preparation: Prepare human and mouse plasma.
-
Incubation: Incubate the ADC in plasma at 37°C.
-
Sampling: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Analysis: Analyze the samples by a suitable method, such as ELISA or LC-MS, to quantify the amount of conjugated antibody.
-
Data Interpretation: Calculate the half-life of the ADC in plasma.
Cathepsin B Cleavage Assay
Objective: To measure the rate of linker cleavage by the lysosomal protease cathepsin B.
-
Reaction Setup: Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
ADC Addition: Add the ADC to the reaction buffer at a final concentration of 100 µg/mL.
-
Reaction Initiation: Initiate the reaction by adding activated human cathepsin B (e.g., 1 µM final concentration).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Course Analysis: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.
-
Quantification: Stop the reaction and quantify the released payload using HPLC or LC-MS.
-
Data Analysis: Determine the rate of linker cleavage.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against target cancer cells.
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium and add to the cells.
-
Incubation: Incubate the cells with the ADC for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
IC50 Calculation: Plot the cell viability against the ADC concentration and determine the IC50 value.
References
Assessing the Bystander Effect of Valine-Alanine Linked Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enhancing their therapeutic efficacy by enabling the killing of antigen-negative tumor cells adjacent to antigen-positive cells. This phenomenon is particularly crucial for treating heterogeneous tumors with varied antigen expression. This guide provides a detailed comparison of the bystander effect mediated by ADCs featuring the protease-cleavable valine-alanine (Val-Ala) dipeptide linker against other linker technologies. The information herein is supported by experimental data and detailed methodologies to inform the rational design and evaluation of next-generation ADCs.
The Central Role of the Linker in the Bystander Effect
The bystander effect of ADCs with cleavable linkers is a multi-step process that relies on the precise release of a membrane-permeable cytotoxic payload.[1] The Val-Ala linker, a substrate for lysosomal proteases like cathepsin B which are often overexpressed in tumor cells, is designed to be stable in systemic circulation and to release its payload upon internalization into the target cancer cell.[2][3]
Once the ADC binds to its target antigen on an antigen-positive (Ag+) cancer cell, the complex is internalized and trafficked to the lysosome. The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the Val-Ala linker, liberating the cytotoxic payload. If the payload is sufficiently membrane-permeable, it can diffuse out of the Ag+ cell and into the tumor microenvironment, where it can be taken up by and kill neighboring Ag- cells, thus amplifying the ADC's anti-tumor activity.[1]
Comparative Analysis of Val-Ala Linked ADCs
The choice of linker significantly influences the pharmacokinetic and pharmacodynamic properties of an ADC, including its stability, potency, and the magnitude of the bystander effect. The Val-Ala linker has emerged as a key technology, particularly for ADCs with lipophilic payloads, where it can offer advantages over the more traditional valine-citrulline (Val-Cit) linker.
Key Advantages of the Val-Ala Linker:
-
Reduced Aggregation: Val-Ala linkers are generally less hydrophobic than Val-Cit linkers. This property can reduce the propensity for ADC aggregation, especially when conjugating hydrophobic payloads or aiming for a high drug-to-antibody ratio (DAR).[3]
-
Higher DARs: The lower hydrophobicity of Val-Ala linkers can enable the production of ADCs with higher DARs (up to 7.4) with limited aggregation, potentially leading to more potent therapeutics.
-
Improved Preclinical Modeling: While both linkers are stable in human plasma, Val-Cit linkers can exhibit instability in mouse plasma, complicating preclinical in vivo studies. Val-Ala linkers generally show better stability in mouse models, making them a more reliable choice for preclinical evaluation.
Quantitative Data Presentation
The following tables summarize quantitative data from preclinical studies, offering a comparative view of the performance of Val-Ala linked ADCs against other linker technologies.
Table 1: In Vitro Cytotoxicity of ADCs with Different Cleavable Linkers against HER2+ Cells
| Linker Type | Payload | Target Cell Line | IC50 (pmol/L) | Reference |
| Val-Ala | MMAE | HER2+ | 92 | |
| Val-Cit | MMAE | HER2+ | 14.3 | |
| β-Galactosidase-cleavable | MMAE | HER2+ | 8.8 | |
| Sulfatase-cleavable | MMAE | HER2+ | 61 and 111 | |
| Non-cleavable | - | HER2+ | 609 |
Note: Data is compiled from a comparative study. Lower IC50 values indicate higher potency.
Table 2: In Vivo Efficacy of ADCs with Different Linkers in Xenograft Models
| ADC Linker | Payload | Tumor Model | Efficacy | Reference |
| Val-Ala | PBD Dimer | Glioblastoma Xenograft | Durable tumor regression and prolonged survival. | |
| Val-Cit | MMAE | Hodgkin Lymphoma Xenograft | Significant anti-tumor activity. | |
| Non-cleavable | DM1 | Breast Cancer Xenograft | Effective tumor growth inhibition. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for the bystander effect and a typical experimental workflow for its assessment.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate and reproducible assessment of the bystander effect of Val-Ala linked ADCs.
In Vitro Co-culture Bystander Assay
This assay directly measures the killing of antigen-negative cells when cultured with antigen-positive cells in the presence of an ADC.
1. Cell Line Preparation:
- Select an antigen-positive (Ag+) cell line that expresses the target antigen of the ADC.
- Select an antigen-negative (Ag-) cell line that does not express the target antigen.
- Label one of the cell lines with a fluorescent marker (e.g., GFP) to distinguish between the two populations during analysis.
2. Co-culture Seeding:
- Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).
- Include monoculture controls for both Ag+ and Ag- cells.
- Allow the cells to adhere overnight.
3. ADC Treatment:
- Treat the co-cultures and monocultures with a serial dilution of the Val-Ala linked ADC and comparator ADCs.
- Include an untreated control for each cell culture condition.
- Incubate for a period of 72-96 hours.
4. Data Acquisition and Analysis:
- Analyze the viability of the fluorescently labeled cell population using flow cytometry or high-content imaging.
- Calculate the percentage of bystander cell killing by normalizing the viability of the Ag- cells in the ADC-treated co-culture to the viability of the Ag- cells in the untreated co-culture.
- Determine the IC50 value for bystander killing.
In Vivo Admixed Tumor Xenograft Model
This model assesses the in vivo bystander effect by evaluating the ability of an ADC to control the growth of tumors composed of a mixture of antigen-positive and antigen-negative cells.
1. Cell Line Preparation:
- Use an Ag+ cell line and an Ag- cell line, where the Ag- cell line is engineered to express a reporter gene (e.g., luciferase) for in vivo imaging.
2. Tumor Implantation:
- Prepare a mixed suspension of Ag+ and Ag- cells at a specific ratio (e.g., 1:1).
- Subcutaneously implant the cell suspension into the flanks of immunodeficient mice.
- Allow the tumors to establish to a predetermined size (e.g., 100-150 mm³).
3. ADC Administration:
- Randomize the mice into treatment groups: vehicle control, Val-Ala linked ADC, and comparator ADCs.
- Administer the treatments intravenously at specified dose levels and schedules.
4. Efficacy Evaluation:
- Measure tumor volume using calipers 2-3 times per week.
- Monitor the bioluminescent signal from the Ag- cells using an in vivo imaging system at regular intervals.
- At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control. A significant reduction in the bioluminescent signal in the ADC-treated groups indicates an in vivo bystander effect.
Conclusion
The valine-alanine linker represents a significant advancement in ADC technology, offering distinct advantages in terms of reduced aggregation and the ability to achieve higher drug-to-antibody ratios, particularly with lipophilic payloads. These characteristics can contribute to a more potent and effective bystander effect, which is crucial for overcoming tumor heterogeneity. The experimental protocols outlined in this guide provide a robust framework for the preclinical assessment of the bystander effect of Val-Ala linked ADCs, enabling a data-driven approach to the design and selection of optimal ADC candidates for clinical development. The continued exploration of novel linker-payload combinations, including those with Val-Ala linkers, holds great promise for the future of targeted cancer therapy.
References
Safety Operating Guide
Proper Disposal of Fmoc-Val-Ala-PAB-PNP: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations, particularly for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of Fmoc-Val-Ala-PAB-PNP, a specialized linker used in the synthesis of antibody-drug conjugates (ADCs). Adherence to these procedures is crucial for mitigating potential hazards and ensuring environmental responsibility.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, the following procedures are based on established best practices for chemically similar compounds containing a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a p-nitrophenyl (PNP) ester. The primary source for detailed safety information, including disposal guidelines, should always be the SDS provided by the manufacturer.
Chemical Hazard Profile
A thorough understanding of the potential hazards associated with the components of this compound is fundamental to its safe disposal. The primary concerns lie with the byproducts generated during its use and potential degradation.
| Component | Chemical Group | Potential Hazards | Disposal Considerations |
| This compound | Solid Organic Compound | May be an irritant; potentially harmful if ingested or inhaled. | Treat as hazardous chemical waste. |
| Fmoc group | Fluorenylmethyloxycarbonyl | Byproducts of deprotection (e.g., dibenzofulvene and its adducts with bases like piperidine) are considered chemical waste. | Segregate waste streams containing Fmoc deprotection solutions. |
| p-nitrophenyl (PNP) group | Ester | p-Nitrophenol, a potential hydrolysis product, is toxic and a listed hazardous substance.[1] | All waste containing p-nitrophenol or the PNP group must be treated as hazardous waste.[1] |
| Solvents (e.g., DMF, NMP) | Organic Solvents | Varying degrees of toxicity and flammability. | Collect in appropriately labeled hazardous solvent waste containers. |
Step-by-Step Disposal Procedures
All waste generated from the use of this compound must be treated as hazardous. Never dispose of this compound or its associated waste streams down the drain or in regular trash.
Solid Waste Disposal (Unused reagent, contaminated labware)
-
Segregation: Collect all solid waste, including unused or expired this compound, contaminated weighing paper, pipette tips, and gloves, in a dedicated and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols as indicated by the manufacturer's SDS or your institution's Environmental Health & Safety (EH&S) department.
-
Storage: Store the sealed container in a designated satellite accumulation area within the laboratory, away from general traffic and incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's EH&S department.
Liquid Waste Disposal
Liquid waste streams can be categorized as organic solvent waste and aqueous waste. These should be collected in separate, compatible, and clearly labeled containers.
-
Organic Solvent Waste:
-
This includes solutions containing this compound dissolved in solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
It also includes solutions from reaction workups and Fmoc deprotection steps, which will contain piperidine and dibenzofulvene-piperidine adducts.
-
Collect this waste in a container labeled for "Halogenated" or "Non-halogenated" solvent waste, as appropriate, and specify the chemical contents.
-
-
Aqueous Waste:
-
This includes solutions from extractions or washes.
-
Due to the presence of the p-nitrophenyl group and the potential for the formation of toxic p-nitrophenol, all aqueous waste containing this compound should be treated as hazardous.[1]
-
Collect in a designated aqueous hazardous waste container. Do not attempt to neutralize or dispose of it down the drain.
-
Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
-
Alert Personnel: Immediately notify others in the vicinity.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Place the collected material into the designated solid hazardous waste container.
-
Small Spills (Liquid): Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into the solid hazardous waste container.
-
Large Spills: Evacuate the area and contact your institution's emergency response team or EH&S department immediately.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from work with this compound.
References
Personal protective equipment for handling Fmoc-Val-Ala-PAB-PNP
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Fmoc-Val-Ala-PAB-PNP, a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your research. This information is compiled from standard laboratory practices for similar chemical compounds and should be supplemented with a formal risk assessment and the specific Safety Data Sheet (SDS) for the product, which can be requested from the supplier.[1]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling this compound, both in its solid form and in solution.[3] The following PPE is required:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against liquid splashes and chemical vapors.[4] |
| Face Shield | Recommended when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder or during cleavage procedures. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. Fire-resistant coats are advised when working with flammable solvents. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. For handling concentrated solutions or during prolonged procedures, consider double-gloving or using thicker, chemical-resistant gloves. |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to avoid inhalation of fine particles or when working with solutions in poorly ventilated areas. The type of respirator should be selected based on a thorough risk assessment. |
Handling and Operational Plan
This compound is a component used in solid-phase peptide synthesis (SPPS). All handling of this compound, especially during steps involving volatile reagents, should be conducted in a certified fume hood.
Receiving and Storage:
-
Upon receipt, store the compound at the recommended temperature of -20°C.
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture condensation, which can degrade the compound.
Reconstitution and Use:
-
Preparation: Ensure all necessary PPE is worn correctly before handling the compound.
-
Dissolution: Dissolve the required amount of this compound in a suitable solvent, such as N,N-dimethylformamide (DMF), as per your experimental protocol.
-
Coupling Reaction: The dissolved linker is then coupled to the resin-bound peptide. This process typically involves the use of coupling reagents.
-
Fmoc Deprotection: The Fmoc protecting group is removed using a basic solution, commonly 20% piperidine in DMF, to expose the amine for further conjugation.
-
Cleavage from Resin: After synthesis is complete, the peptide-ADC linker conjugate is cleaved from the solid support. This is a hazardous step that typically involves the use of strong acids like trifluoroacetic acid (TFA) in combination with scavengers. This procedure must be performed in a fume hood with appropriate PPE.
The following diagram illustrates the general workflow for handling this compound in a laboratory setting:
Disposal Plan
Proper disposal of chemical waste is crucial to ensure safety and environmental compliance. All waste must be handled in accordance with local, state, and federal regulations.
Waste Segregation:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, pipette tips, weighing boats, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing the compound, including reaction mixtures, wash solvents (e.g., DMF, DCM), and cleavage cocktails (e.g., TFA), must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not dispose of organic solvents or solutions containing this compound down the drain.
-
Aqueous Waste: Dilute aqueous solutions should also be collected as chemical waste. Neutralization may be required before disposal, depending on local regulations.
Special Considerations for p-Nitrophenyl (PNP) Compounds: The p-nitrophenyl group is a component of this linker. While this compound itself is not explicitly on the EPA's "P-list" of acutely toxic wastes, compounds containing the p-nitrophenyl moiety warrant careful handling and disposal. As a precaution, it is prudent to follow the more stringent disposal requirements for P-listed wastes:
-
Collect contaminated materials in sealed and labeled containers.
-
Empty containers that held the pure compound should be disposed of as hazardous waste and not rinsed or reused.
Spill and Exposure Procedures
Spill Response:
-
Minor Spill: In the event of a small spill, ensure proper PPE is worn. Contain the spill with absorbent materials, clean the area, and place all contaminated materials in a sealed bag for hazardous waste disposal.
-
Major Spill: For a large spill, evacuate the area and alert emergency responders.
Exposure Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these safety and handling protocols, researchers can mitigate risks, ensure the integrity of their experimental materials, and maintain a safe and compliant laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
